molecular formula C10H17NO2 B041595 Ethyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 28399-82-8

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No.: B041595
CAS No.: 28399-82-8
M. Wt: 183.25 g/mol
InChI Key: VCFGXLWRLVJHKK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a versatile and valuable synthetic intermediate in medicinal chemistry and neuroscience research. This compound features an α,β-unsaturated ester moiety tethered to a 1-methylpiperidine scaffold, creating a highly functionalized building block for the synthesis of more complex nitrogen-containing molecules. Its primary research value lies in its role as a key precursor in the development of novel ligands for central nervous system (CNS) targets, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The electron-deficient alkene within its structure is a potent Michael acceptor, enabling facile nucleophilic addition reactions for the rapid assembly of compound libraries. Furthermore, the piperidine ring is a privileged structure in pharmacology, frequently found in bioactive molecules. Researchers utilize this ester to explore structure-activity relationships (SAR) in the design of potential cognitive enhancers, analgesics, and treatments for neurodegenerative diseases. It is strictly intended for laboratory research applications to advance chemical and pharmacological knowledge.

Properties

IUPAC Name

ethyl 2-(1-methylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFGXLWRLVJHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951066
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28399-82-8
Record name NSC121144
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951066
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Foundational & Exploratory

"Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, the exploration of novel chemical structures is the cornerstone of innovation. This compound represents one such entity—a molecule of significant interest due to its embedded piperidine scaffold, a privileged structure in medicinal chemistry. While this compound is a straightforward synthetic target, it exists in a space where extensive public data is not yet available. This guide, therefore, is constructed with the rigor of a senior scientist's perspective. It synthesizes foundational organic chemistry principles with data extrapolated from closely related, well-documented analogs to present a comprehensive and predictive technical profile. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and potential application of this promising chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated ester featuring a substituted piperidine ring. The exocyclic double bond and the tertiary amine within the heterocyclic ring are key functional groups that define its chemical behavior and potential utility. While a specific CAS Registry Number for this exact compound is not readily found in public databases, its molecular identity and properties can be precisely calculated or reliably estimated from structural analogs.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue / DescriptionSource / Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assigned / Not found in public databases---
Molecular Formula C₁₀H₁₇NO₂Calculated
Molecular Weight 183.25 g/mol Calculated
Canonical SMILES CCOC(=O)C=C1CCN(C)CC1Structure-Based
InChI Key Predicted: VJRGVLVHIMVTLZ-UHFFFAOYSA-NStructure-Based
Physical Form Predicted: Colorless to pale yellow liquidAnalog Data[1]
Boiling Point Estimated: ~110-120 °C at 0.75 mmHgExtrapolated from Analog[2]
Solubility Predicted: Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Limited solubility in water.Chemical Principles
pKa (of conjugate acid) Predicted: ~7.9 - 8.5Extrapolated from Analog[2]
LogP Predicted: ~1.8 - 2.2Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated

Note: Properties are calculated or estimated based on the compound's structure and data from analogs such as Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) and Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate (CAS 154495-75-7).[2][3]

Synthesis and Mechanistic Pathway: The Horner-Wadsworth-Emmons Approach

The creation of an exocyclic α,β-unsaturated ester from a cyclic ketone is a classic transformation in organic synthesis. For this specific target, the Horner-Wadsworth-Emmons (HWE) reaction stands out as the superior method.

Rationale for Method Selection

The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers two significant advantages over the traditional Wittig ylide.[4] First, the phosphonate carbanion is more nucleophilic and less basic, allowing it to react efficiently with a wider range of ketones, including sterically hindered ones, under milder conditions.[5] Second, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, greatly simplifying product purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[4] The HWE reaction generally provides high stereoselectivity for the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[6]

Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton from the phosphonate reagent (Triethyl phosphonoacetate) to generate a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This step is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[4]

  • Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to yield the final products: the desired (E)-alkene (this compound) and a water-soluble diethyl phosphate salt.[6]

HWE_Mechanism cluster_reactants cluster_intermediates cluster_products Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Base NaH (Base) Base->Carbanion 1. Deprotonation Ketone 1-Methyl-4-piperidone Betaine Betaine Intermediate Ketone->Betaine 2. Nucleophilic     Addition Product This compound + Diethyl phosphate salt Carbanion->Betaine 2. Nucleophilic     Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane 3. Cyclization Oxaphosphetane->Product 4. Elimination

Diagram 1: Mechanism of the Horner-Wadsworth-Emmons reaction.

Representative Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The use of anhydrous conditions is critical to prevent quenching of the strong base and carbanion intermediate.

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-methyl-4-piperidone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. d. Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred slurry over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases and the solution becomes clear, indicating complete formation of the carbanion.

  • Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Dissolve 1-methyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 4-16 hours. Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step neutralizes the excess base and protonates any remaining carbanion. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the product into ethyl acetate (3x). The water-soluble phosphate byproduct will remain in the aqueous layer. d. Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow start Start Materials: - Triethyl phosphonoacetate - NaH - 1-Methyl-4-piperidone - Anhydrous THF step1 1. Carbanion Formation - Add phosphonate to NaH/THF slurry - 0°C to Room Temp, 1 hr - Monitor H₂ evolution start->step1 step2 2. Olefination Reaction - Add ketone solution dropwise at 0°C - Warm to RT, stir 4-16 hrs step1->step2 tlc QC Check: Monitor by TLC step2->tlc Check Completion tlc->step2 Incomplete step3 3. Aqueous Workup - Quench with sat. NH₄Cl - Extract with Ethyl Acetate - Wash with H₂O & Brine tlc->step3 Reaction Complete step4 4. Isolation & Purification - Dry over MgSO₄ - Concentrate (Rotovap) - Flash Column Chromatography step3->step4 end_product Final Product: This compound step4->end_product

Diagram 2: Experimental workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure and assessment of purity would be achieved using a standard suite of spectroscopic techniques. The following table outlines the predicted data based on the compound's structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR Vinylic Proton (-C=CH -)δ 5.7-6.0 ppm (singlet)
Ethyl Ester (-O-CH₂ -CH₃)δ ~4.1 ppm (quartet, J ≈ 7.1 Hz)
Ethyl Ester (-O-CH₂-CH₃ )δ ~1.2 ppm (triplet, J ≈ 7.1 Hz)
N-Methyl (-N-CH₃ )δ ~2.3 ppm (singlet)
Piperidine Ring Protonsδ 2.2-2.6 ppm (multiplets)
¹³C NMR Ester Carbonyl (C =O)δ ~166 ppm
Olefinic Carbon (-C =CH-)δ ~150 ppm
Olefinic Carbon (-C=C H-)δ ~118 ppm
Ester Carbon (-O-C H₂)δ ~60 ppm
N-Methyl Carbon (-N-C H₃)δ ~46 ppm
Piperidine Ring Carbonsδ 30-55 ppm
FT-IR C=O Stretch (conjugated ester)~1715 cm⁻¹ (strong)
C=C Stretch (alkene)~1650 cm⁻¹ (medium)
C-O Stretch (ester)~1250-1150 cm⁻¹ (strong)
Mass Spec (EI) Molecular Ion [M]⁺m/z = 183.1259

Chemical Reactivity and Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; its structure contains multiple functional handles that make it a versatile intermediate for developing more complex molecules, particularly in medicinal chemistry.

Key Reactive Sites
  • α,β-Unsaturated System: The electron-deficient double bond is susceptible to nucleophilic conjugate addition (Michael addition) by various nucleophiles (amines, thiols, etc.), allowing for further functionalization at the β-position.

  • Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides via reaction with amines, providing a key point for library diversification.

  • Tertiary Amine: The basic nitrogen atom can be protonated to form salts (improving aqueous solubility) or quaternized with alkyl halides.

The Piperidine Scaffold in Pharmacology

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[7] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to interact with a wide range of biological targets. Derivatives are found in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[7][8]

This compound serves as an excellent starting point for Structure-Activity Relationship (SAR) studies. By modifying the ester, reducing the double bond, or performing chemistry on the piperidine ring, libraries of compounds can be generated to probe interactions with specific biological targets. Its structural motifs are found in precursors to compounds targeting the central nervous system, where the tertiary amine can play a critical role in modulating physicochemical properties like blood-brain barrier penetration.[9]

SAR_Diagram core This compound (Core Scaffold) ester_mod Ester Modification (R' Group) core->ester_mod Hydrolysis, Amidation alkene_mod Alkene Reduction/Addition (Michael Acceptor) core->alkene_mod Reduction, Michael Addition n_mod N-Alkyl Group Modification (R'' Group) core->n_mod Demethylation, Re-alkylation solubility Modulate Solubility & Pharmacokinetics (PK) ester_mod->solubility binding Alter Receptor Binding & Pharmacodynamics (PD) ester_mod->binding alkene_mod->binding n_mod->binding cns Influence CNS Penetration n_mod->cns

Sources

Spectroscopic Profile of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the exocyclic double bond and the substituted piperidine ring, make it a versatile scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its derivatives. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral characteristics.

Molecular Structure and Key Features

The structure of this compound comprises a piperidine ring with a methyl group attached to the nitrogen atom. An ethyl acetate group is connected to the 4-position of the piperidine ring via an exocyclic double bond. This arrangement gives rise to distinct spectroscopic signals that are indicative of its unique chemical environment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.7Singlet1H=CH
~4.1Quartet2H-OCH₂CH₃
~2.9Triplet4H-CH₂- (adjacent to C=C)
~2.4Triplet4H-CH₂- (adjacent to N)
~2.3Singlet3HN-CH₃
~1.2Triplet3H-OCH₂CH₃

Interpretation:

  • The vinylic proton (=CH) is expected to appear as a singlet around 5.7 ppm. Its downfield shift is due to the deshielding effect of the adjacent ester group.

  • The methylene protons of the ethyl ester (-OCH₂CH₃) will likely resonate as a quartet around 4.1 ppm, coupled to the methyl protons.

  • The piperidine ring protons are expected to show two distinct triplets. The protons on the carbons adjacent to the exocyclic double bond are predicted to be more deshielded (~2.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (~2.4 ppm).

  • The N-methyl protons (N-CH₃) should appear as a sharp singlet around 2.3 ppm.

  • The methyl protons of the ethyl ester (-OCH₂CH₃) will be the most upfield signal, appearing as a triplet around 1.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~158C=CH (Piperidine ring)
~115=CH (Vinylic)
~60-OCH₂CH₃
~55-CH₂- (adjacent to N)
~46N-CH₃
~35-CH₂- (adjacent to C=C)
~14-OCH₂CH₃

Interpretation:

  • The carbonyl carbon of the ester group (C=O) is expected to be the most downfield signal, around 166 ppm.

  • The quaternary carbon of the double bond in the piperidine ring (C=CH) will likely appear around 158 ppm.

  • The vinylic carbon (=CH) is predicted to resonate around 115 ppm.

  • The methylene carbon of the ethyl ester (-OCH₂CH₃) should be found around 60 ppm.

  • The carbons of the piperidine ring are expected at approximately 55 ppm and 35 ppm for the carbons adjacent to the nitrogen and the double bond, respectively.

  • The N-methyl carbon (N-CH₃) is predicted to have a chemical shift of around 46 ppm.

  • The methyl carbon of the ethyl ester (-OCH₂CH₃) will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~2950-2800Medium-StrongC-H (Aliphatic)
~1715StrongC=O (Ester)
~1640MediumC=C (Alkene)
~1240StrongC-O (Ester)

Interpretation:

  • The most prominent peak will be the strong absorption band around 1715 cm⁻¹ , characteristic of the C=O stretch of the α,β-unsaturated ester.

  • A medium intensity peak around 1640 cm⁻¹ is expected for the C=C stretching vibration of the exocyclic double bond.

  • Strong to medium bands in the 2950-2800 cm⁻¹ region will correspond to the C-H stretching vibrations of the methyl and methylene groups.

  • A strong absorption around 1240 cm⁻¹ will be due to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₀H₁₇NO₂ and the molecular weight is 183.25 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/zProposed Fragment
183[M]⁺ (Molecular Ion)
168[M - CH₃]⁺
138[M - OCH₂CH₃]⁺
110[M - COOCH₂CH₃]⁺
96[Piperidine ring fragment]⁺
57[C₄H₉]⁺ or [CH₂=N(CH₃)CH₂]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) should be observed at m/z 183.

  • Loss of a methyl group from the piperidine nitrogen would result in a fragment at m/z 168 .

  • Cleavage of the ethoxy group from the ester would lead to a fragment at m/z 138 .

  • Loss of the entire ethyl acetate group would generate a fragment at m/z 110 .

  • Fragmentation of the piperidine ring can lead to various smaller fragments, with a prominent peak expected at m/z 96 corresponding to the 1-methyl-1,2,3,6-tetrahydropyridinium cation. Another common fragment from N-methyl piperidine structures is at m/z 57 .

G M [M]⁺ m/z 183 F168 [M - CH₃]⁺ m/z 168 M->F168 -CH₃ F138 [M - OCH₂CH₃]⁺ m/z 138 M->F138 -OCH₂CH₃ F110 [M - COOCH₂CH₃]⁺ m/z 110 M->F110 -COOCH₂CH₃ F96 [C₆H₁₀N]⁺ m/z 96 F110->F96 -CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Sample Preparation for NMR
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For GC-MS, select an appropriate column and temperature program to ensure good separation and elution of the compound.

  • Set the ion source to the standard EI energy of 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview of the expected NMR, IR, and MS characteristics of this compound. These data and their interpretations serve as a valuable resource for chemists and researchers involved in the synthesis, purification, and analysis of this important chemical intermediate. While the provided data is based on established spectroscopic principles and comparison with analogous structures, experimental verification is always recommended for definitive identification.

References

Due to the lack of a specific publication with a complete experimental dataset for this compound, this reference section provides authoritative sources for spectroscopic interpretation and data for analogous compounds.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link][1]

Sources

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Core Identifiers and Physicochemical Properties

Due to the limited direct data on Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, we present the identifiers for structurally similar and well-documented analogs: the N-benzyl and N-ethyl derivatives. These compounds serve as excellent reference points for predicting the physicochemical properties of the target N-methyl compound.

IdentifierEthyl 2-(1-benzylpiperidin-4-ylidene)acetateEthyl 2-(1-ethylpiperidin-4-ylidene)acetate
CAS Number 40110-55-2[1][2][3]154495-75-7[4]
Molecular Formula C16H21NO2[1]C11H19NO2[4]
Molecular Weight 259.35 g/mol [1]197.27 g/mol [4]
IUPAC Name Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate[1]Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate[4]
Synonyms (1-BENZYLPIPERIDIN-4-YLIDENE)ACETICACIDETHYLESTER[3]N/A

Note: The properties of this compound are expected to be comparable to its N-ethyl analog.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds from stabilized phosphorus ylides and carbonyl compounds.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow reagent Triethyl phosphonoacetate ylide Phosphorus Ylide (in situ) reagent->ylide Deprotonation base Sodium Hydride (NaH) in dry THF base->ylide ketone 1-Methyl-4-piperidone product This compound ketone->product Nucleophilic Attack & Elimination ylide->product workup Aqueous Workup & Purification product->workup Isolation

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of the target compound.

Step-by-Step Methodology

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Methyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

Protocol:

  • Preparation of the Ylide (Phosphorus Ylide Formation):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel. The addition is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and slow addition to control the reaction rate.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphorus ylide.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Slowly add a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF to the ylide solution.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Structural Elucidation

The chemical structure of the synthesized compound can be confirmed using standard analytical techniques.

chemical_structure compound

Caption: Chemical structure of this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The unique exocyclic double bond in this compound makes it a valuable intermediate for creating diverse molecular architectures.

Potential Therapeutic Areas:

  • CNS Disorders: Piperidine derivatives are known to interact with various central nervous system (CNS) targets. This compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or treatments for neurodegenerative diseases.

  • Oncology: The piperidine ring is present in several kinase inhibitors and other anticancer agents. Modifications of this core structure could lead to the discovery of new therapeutics for various cancers.

  • Pain Management: The development of non-opioid analgesics is a critical area of research. The structural features of this molecule could be exploited to design novel pain therapeutics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, standard laboratory safety precautions should be followed. Based on analogous compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

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  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

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  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • ResearchGate. In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents.. [Link]

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An In-depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a key chemical intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing accurate and well-referenced data.

Core Molecular Attributes

This compound is a substituted piperidine derivative with a distinct exocyclic double bond conjugated to an ethyl acetate moiety. This structural arrangement imparts specific reactivity and makes it a valuable building block in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. It is also known by other names such as 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester. The key structural features include a piperidine ring N-methylated at position 1 and an ethyl acetate group attached via a double bond at position 4.

Physicochemical Properties

A summary of the key molecular and physical properties is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂[1][2][3]
Molecular Weight 183.25 g/mol [1][2]
CAS Number 28399-82-8[3]

Synthesis and Reactivity Insights

The synthesis of this compound typically involves a Wittig or Horner-Wadsworth-Emmons reaction. The choice of reagents and reaction conditions is critical to achieving high yields and purity.

Generalized Synthetic Workflow

A common synthetic approach is the reaction of N-methyl-4-piperidone with a phosphorus ylide derived from an ethyl haloacetate. The causality behind this choice lies in the high reliability and stereochemical control offered by this class of reactions for the formation of carbon-carbon double bonds.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N_methyl_4_piperidone N-Methyl-4-piperidone Wittig_Reaction Wittig or Horner-Wadsworth-Emmons Reaction N_methyl_4_piperidone->Wittig_Reaction Phosphorus_ylide Phosphorus Ylide (from ethyl haloacetate) Phosphorus_ylide->Wittig_Reaction Target_Compound This compound Wittig_Reaction->Target_Compound Phosphine_oxide Triphenylphosphine oxide (byproduct) Wittig_Reaction->Phosphine_oxide caption Generalized synthetic workflow for this compound.

Caption: Generalized synthetic workflow for this compound.

Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol provides a self-validating system for the synthesis of the target compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-methyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate dropwise to the cooled suspension. The addition rate should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures the complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of N-methyl-4-piperidone in anhydrous THF dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence of the N-methyl group, the piperidine ring protons, the exocyclic double bond, and the ethyl acetate moiety.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the ester and the C=C of the alkene.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its piperidine core is a common motif in many biologically active compounds. The exocyclic double bond and the ester functionality provide handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

References

  • AA Blocks. Product Index. [Link]

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  • Molbase. 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive technical framework for the investigation of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds and established pharmaceutical development principles to offer scientifically grounded protocols and predictive insights. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

This compound is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2][3] The piperidine scaffold is a key structural motif in many pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties.[1][2][3] Understanding the solubility and stability of a new chemical entity such as this compound is a cornerstone of early-stage drug development. These properties are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.[4][5] This guide provides a detailed exploration of the theoretical and practical aspects of characterizing the solubility and stability of this molecule, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties: An Inferential Analysis

PropertyPredicted Value/RangeRationale and Supporting Evidence
Molecular Formula C10H17NO2Based on the chemical structure.
Molecular Weight 183.25 g/mol Calculated from the molecular formula.
LogP (o/w) 1.5 - 2.5Inferred from related structures. The presence of the ester group increases lipophilicity, while the tertiary amine offers a degree of hydrophilicity.
pKa 7.5 - 8.5The tertiary amine in the piperidine ring is expected to be the primary basic center. This pKa range is typical for such functionalities.[2]
Aqueous Solubility pH-dependentExpected to have low solubility in neutral and basic pH due to the non-ionized form. Solubility should increase in acidic pH as the tertiary amine becomes protonated.
Physical Form Likely an oil or low-melting solidMany similar, relatively small organic molecules exist in these forms at room temperature.

Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is essential for formulation development and predicting in vivo absorption.[6][7] We recommend a multi-tiered approach to characterizing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility (Early Assessment) cluster_1 Thermodynamic Solubility (Definitive) A Prepare DMSO stock solution B Add stock to aqueous buffer (e.g., PBS) A->B C Incubate and shake B->C D Measure turbidity (Nephelometry) or analyze supernatant post-filtration/centrifugation (HPLC-UV) C->D E Add excess solid compound to solvent F Equilibrate (e.g., 24-48h with shaking) E->F G Separate solid and liquid phases (filtration/centrifugation) F->G H Quantify concentration in supernatant (HPLC-UV) G->H start Start start->A start->E

Caption: Workflow for solubility assessment.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Reagents:

  • This compound

  • A range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9)

  • Organic solvents relevant to formulation (e.g., ethanol, propylene glycol, PEG 400)

  • HPLC-grade water, acetonitrile, and relevant mobile phase modifiers

  • 0.22 µm syringe filters

2. Procedure:

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibrate the suspension by shaking at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

3. Rationale for Experimental Choices:

  • Choice of Solvents: The selection of pH buffers is crucial for understanding the pH-dependent solubility, which is critical for predicting oral absorption. Organic and co-solvents are evaluated for potential liquid formulation development.

  • Equilibration Time: 24-48 hours is typically sufficient to ensure that equilibrium between the solid and dissolved states is reached.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.

Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development, mandated by regulatory bodies like the ICH.[8][9][10][11][12] A combination of forced degradation studies and long-term stability testing provides a comprehensive picture of the molecule's lability.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products and pathways of a drug substance.[13][14][15][16][17] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Typical Stress Conditions:

ConditionProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24hEster hydrolysis to the corresponding carboxylic acid and ethanol.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hRapid ester hydrolysis (saponification).[18][19][20][21][22]
Oxidation 3% H2O2 at room temperature for 24hOxidation of the tertiary amine to an N-oxide.
Thermal 80°C for 48h (solid state)General thermal decomposition.
Photostability ICH Q1B conditions (exposure to UV and visible light)Photolytic degradation, potentially involving the double bond.
Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of an analytical method that can resolve the parent compound from its degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for small organic molecules.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient 5% to 95% B over 20 minutesTo ensure elution of both the polar degradation products and the more lipophilic parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nmWavelength at which the chromophore of the molecule is likely to have significant absorbance.
Column Temperature 30°CFor reproducible retention times.
Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be anticipated: ester hydrolysis and oxidation of the tertiary amine.

G A This compound B 2-(1-methylpiperidin-4-ylidene)acetic acid + Ethanol A->B Hydrolysis (Acid/Base) C Ethyl 2-(1-methyl-1-oxido-piperidin-4-ylidene)acetate A->C Oxidation

Caption: Predicted degradation pathways.

Conclusion

While direct experimental data on this compound is sparse, a robust investigational plan can be formulated based on its chemical structure and established principles of pharmaceutical sciences. The protocols and insights provided in this guide offer a comprehensive roadmap for the systematic evaluation of its solubility and stability. A thorough understanding of these fundamental properties is paramount for advancing this promising molecule through the drug development pipeline.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2015, November 11). Slideshare. Retrieved January 13, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. Retrieved January 13, 2026, from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 13, 2026, from [Link]

  • Drug Solubility Testing. (n.d.). Eurolab. Retrieved January 13, 2026, from [Link]

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  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved January 13, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 13, 2026, from [Link]

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The Evolving Therapeutic Landscape of N-Methylpiperidine Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs. Its conformational flexibility and the ability of the tertiary amine to engage in crucial biological interactions make it an attractive starting point for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of N-methylpiperidine derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed structure-activity relationships, and present robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic motif.

Introduction: The N-Methylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. The addition of a methyl group to the nitrogen atom to form the N-methylpiperidine scaffold significantly influences the molecule's physicochemical properties, including its basicity and reactivity, compared to the parent piperidine structure.[1] This seemingly simple modification can have profound effects on a compound's biological activity and selectivity.[1]

Physicochemical Properties and Stereochemical Considerations

The N-methylpiperidine moiety imparts a combination of lipophilicity and basicity to a molecule, properties that are often crucial for oral bioavailability and interaction with biological targets. The nitrogen atom, being a chiral center, can exist in two stereoisomeric forms (R and S), which can interact differently with chiral biological macromolecules like receptors and enzymes, leading to variations in potency and selectivity.[1] Careful consideration and control of the stereochemistry during synthesis are therefore critical in the development of N-methylpiperidine-based drugs.[1]

Historical Perspective and Presence in FDA-Approved Drugs

The significance of the N-methylpiperidine scaffold is underscored by its presence in a number of well-established drugs. For instance, the potent opioid analgesic, meperidine, and the acetylcholinesterase inhibitor, donepezil, used in the management of Alzheimer's disease, both feature this core structure. This history of clinical success continues to inspire the exploration of novel N-methylpiperidine derivatives for a wide range of therapeutic applications.

Rationale for Derivatization and Biological Screening

The conformational flexibility of the piperidine ring allows for the presentation of substituents in various spatial orientations, enabling a thorough exploration of the chemical space around a biological target. The nitrogen atom can be readily quaternized or incorporated into larger, more complex structures, providing a versatile handle for synthetic modification. This guide will explore the biological consequences of such derivatizations, focusing on key therapeutic areas where N-methylpiperidine derivatives have shown significant promise.

Anticancer Activity of N-Methylpiperidine Derivatives

The search for novel anticancer agents remains a critical endeavor in pharmaceutical research. N-methylpiperidine derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.

Mechanistic Insights: Targeting Key Oncogenic Pathways
2.1.1 Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death.[2][3][4] Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing factors like cytochrome c that trigger the caspase cascade and subsequent cell death.[3][5] Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic members to prevent this cascade.[4] Certain piperidine derivatives have been shown to induce apoptosis by modulating the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio.[6]

Bcl2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade N_methylpiperidine_derivative N-methylpiperidine Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) N_methylpiperidine_derivative->Bcl2 Inhibition Bax_Bak Bax / Bak (Pro-apoptotic) N_methylpiperidine_derivative->Bax_Bak Activation Bcl2->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Diagram 1: Simplified Bcl-2 Family Mediated Apoptosis Pathway.
2.1.2 As Alkylating Agents: Covalent Modification of Biomolecules

Certain 2,6-disubstituted N-methylpiperidine derivatives have been designed as bioreducible prodrugs.[7] The core concept is that these compounds are relatively inactive in normal, oxygen-rich tissues but can be metabolically reduced in the hypoxic environment characteristic of many solid tumors. This reduction can lead to the formation of highly reactive species, such as aziridinium ions, which act as bifunctional alkylating agents, cross-linking DNA and other crucial biomolecules, ultimately leading to cell death.[7]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have provided valuable insights into the design of potent anticancer N-methylpiperidine derivatives. For instance, in a series of 2,6-disubstituted derivatives, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine demonstrated the highest toxicity against human colon carcinoma cell lines, with IC50 values in the low micromolar range.[7] This suggests that the nature of the leaving group at the 2 and 6 positions is critical for activity.

Tabulated Data: Anticancer Activity of N-Methylpiperidine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
cis-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (colon)6-11[7]
trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (colon)6-11[7]
Vindoline-N-methylpiperazine derivative (3)HeLa (cervical)9.36[8]
Vindoline-N-methylpiperazine dimer (4)SiHa (cervical)2.85[8]
Phenyl benzamide with N-methylpiperazine (A-11)A-549 (lung)5.71[9]
Phenyl benzamide with N-methylpiperazine (A-11)HCT-116 (colon)4.26[9]
Experimental Protocols for Assessing Anticancer Activity
2.4.1 Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[5][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Step-by-Step Protocol: [5][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-methylpiperidine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.4.2 Apoptosis Assays: Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.[10][11]

Step-by-Step Protocol: [10][11][12][13][14]

  • Cell Treatment: Treat cells with the N-methylpiperidine derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

2.4.3 Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample.[1][7][15][16] Proteins are separated by size via gel electrophoresis, transferred to a solid support (membrane), and then probed with antibodies specific to the protein of interest.[7][15]

Step-by-Step Protocol: [1][7][15][16]

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Western_Blot_Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody (HRP-conjugated) Incubation F->G H 8. Detection (Chemiluminescence) G->H

Diagram 2: General Workflow for Western Blotting.

Antimicrobial Potential of N-Methylpiperidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. N-methylpiperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many N-methylpiperidine derivatives are still under investigation. However, the cationic nature of many of these compounds, particularly quaternary ammonium salts, suggests that they may act by disrupting the integrity of microbial cell membranes. The positively charged nitrogen atom can interact with the negatively charged components of bacterial cell walls and membranes, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.

Structure-Activity Relationship (SAR) Studies

SAR studies of antimicrobial N-methylpiperidine derivatives have shown that both the nature of the substituents on the piperidine ring and the overall lipophilicity of the molecule play crucial roles in determining their activity. For some N-methyl-4-piperidone-derived monoketone curcuminoids, the presence of fluorine and methoxy groups on the aromatic ring was associated with enhanced antibacterial activity.[17] The N-methyl-4-piperidone ring itself was found to boost antibacterial activity compared to corresponding acetone-derived compounds.[17]

Tabulated Data: Antimicrobial Spectrum and Potency
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-methyl-4-piperidone-derived MKC (1)S. salivarius, L. paracasei, S. mitis, S. sanguinis250-500[17]
N-methyl-4-piperidone-derived MKC (10)L. paracasei, S. mitis, S. sanguinis250-500[17]
N-methyl-4-piperidone-derived MKC (13)S. mutans, S. mitis, S. sanguinis, S. sobrinus250-500[17]
1-(4'-methoxy phenacyl)-N-methyl piperidinium bromideVarious bacteria and fungi>10 mg/mL[18]
1-(4'-nitrophenacyl)-N-methyl piperidinium bromideVarious bacteria and fungi>10 mg/mL[18]
Experimental Protocols for Antimicrobial Susceptibility Testing
3.4.1 Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[14][19][20][21]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compound is introduced into the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.[20][21]

Step-by-Step Protocol: [14][19][20][21]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of the MHA plates with the microbial inoculum.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the N-methylpiperidine derivative solution to each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

3.4.2 Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][16][22][23]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[22][23]

Step-by-Step Protocol: [1][12][16][22][23]

  • Compound Dilution: Perform serial two-fold dilutions of the N-methylpiperidine derivative in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective and Neuro-modulatory Effects

N-methylpiperidine derivatives have garnered significant attention for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Their mechanisms of action often involve the modulation of key neurotransmitter systems and cellular stress response pathways.

Targeting Cholinesterases: Implications for Alzheimer's Disease
4.1.1 Mechanism of Acetylcholinesterase (AChE) Inhibition

A primary pathological hallmark of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve signal.[24] Inhibition of AChE increases the levels of ACh in the brain, which can lead to improvements in cognitive function.[24] Several N-methylpiperidine derivatives have been developed as potent and selective AChE inhibitors.[25] For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) is a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[25]

4.1.2 Signaling Cascade of AChE Inhibition

By inhibiting AChE, N-methylpiperidine derivatives increase the concentration of acetylcholine in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby restoring cholinergic neurotransmission.[24][26] This enhanced signaling is believed to be the basis for the cognitive benefits observed with AChE inhibitors.[27]

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolyzed by ACh_receptor ACh Receptors (Nicotinic & Muscarinic) ACh_synapse->ACh_receptor Binds to N_methylpiperidine N-methylpiperidine Derivative N_methylpiperidine->AChE Inhibits Signal Signal Transduction (Improved Cognition) ACh_receptor->Signal

Diagram 3: Mechanism of Acetylcholinesterase Inhibition.
Modulation of Sigma-1 (σ1) Receptors
4.2.1 The Role of σ1 Receptors in Neuroprotection

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[3][19] Activation of σ1 receptors by agonists has been shown to exert broad neuroprotective effects through various mechanisms, including the modulation of calcium signaling, reduction of oxidative stress, and enhancement of neuronal survival pathways.[4][23][28]

4.2.2 Downstream Signaling of σ1 Receptor Activation

Upon activation by an agonist, the σ1 receptor can dissociate from its binding partner, BiP, and interact with a variety of client proteins, including ion channels and kinases.[23] This can lead to the activation of pro-survival signaling pathways such as the Akt and ERK pathways, and the upregulation of anti-apoptotic proteins like Bcl-2.[19][29] Furthermore, σ1 receptor activation can promote the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[20]

Sigma1_Receptor_Pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome N_methylpiperidine_agonist N-methylpiperidine Derivative (Agonist) Sigma1R_BiP Sigma-1R / BiP Complex N_methylpiperidine_agonist->Sigma1R_BiP Binds to Sigma1R Active Sigma-1R Sigma1R_BiP->Sigma1R Dissociation Akt_ERK Akt / ERK Pathways Sigma1R->Akt_ERK Activates Nrf2 Nrf2 Activation Sigma1R->Nrf2 Promotes Bcl2_up Bcl-2 Upregulation Akt_ERK->Bcl2_up Neuroprotection Neuroprotection Nrf2->Neuroprotection Antioxidant Response Bcl2_up->Neuroprotection Anti-apoptotic Effect

Diagram 4: Simplified Sigma-1 Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) for Neuro-active Derivatives

For AChE inhibitors, the presence of a basic nitrogen atom in the piperidine ring is crucial for interaction with the anionic site of the enzyme.[30] The nature and position of substituents on the benzyl group and other parts of the molecule can significantly influence potency and selectivity. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be an extremely potent AChE inhibitor with an IC50 of 0.56 nM.[30]

Tabulated Data: Neuroprotective and AChE Inhibitory Activities
Compound/DerivativeTargetIC50/ActivityReference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7 nM[25]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.56 nM[30]
DonepezilBrain AChE Inhibition (in monkey)Plasma IC50: 37 ng/mL[31]
S-I 26 (rivastigmine analogue)AChE14 µM[32]
Experimental Protocols for Evaluating Neuroprotective Effects
4.5.1 In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method

Principle: Ellman's method is a colorimetric assay to measure AChE activity.[33] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[32][34]

Step-by-Step Protocol: [32][33][35]

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), DTNB solution, ATCh solution, and AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the N-methylpiperidine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the ATCh substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

4.5.2 Neuroprotection Assays in Cell Culture (e.g., against oxidative stress)

Principle: Oxidative stress, often induced by agents like hydrogen peroxide (H2O2), is a key factor in neuronal cell death in neurodegenerative diseases.[26][34][35][36][37] Neuroprotective compounds can be identified by their ability to protect neuronal cells from H2O2-induced cytotoxicity.

Step-by-Step Protocol: [26][34][35][36][37]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the N-methylpiperidine derivative for a specified time (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of H2O2 for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.4.1.

  • Data Analysis: Calculate the percentage of cell viability in the presence of the test compound compared to cells treated with H2O2 alone.

Synthesis Strategies for Biologically Active N-Methylpiperidine Derivatives

The synthesis of N-methylpiperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the piperidine ring and the introduction of various substituents.

General Synthetic Routes
5.1.1 N-methylation of Piperidine Precursors

A common and straightforward method for the synthesis of N-methylpiperidine derivatives is the N-methylation of a pre-existing piperidine ring. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or the Eschweiler-Clarke reaction using formaldehyde and formic acid.[22]

5.1.2 Synthesis of 2,6-disubstituted N-methylpiperidines

The synthesis of 2,6-disubstituted piperidines can be achieved through various strategies, including catalytic dynamic resolution, which allows for the enantioselective synthesis of these compounds.[18] This method often involves the lithiation of an N-Boc protected piperidine followed by reaction with an electrophile in the presence of a chiral ligand.[18]

5.1.3 Synthesis of N-benzyl-4-substituted piperidine derivatives

N-benzyl-4-piperidone is a versatile starting material for the synthesis of a wide range of N-benzyl-4-substituted piperidine derivatives.[38] It can be synthesized through methods like the Dieckmann condensation.[38] The 4-position can then be further functionalized through various reactions, such as the Suzuki coupling to introduce aryl or heteroaryl groups.[31]

Purification and Characterization Techniques

Synthesized N-methylpiperidine derivatives are typically purified using standard techniques such as column chromatography or recrystallization. Their structures are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Future Perspectives and Conclusion

Emerging Biological Targets

The versatility of the N-methylpiperidine scaffold suggests that its therapeutic potential is far from exhausted. Emerging targets for these derivatives include various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in a wide range of diseases. The development of multi-target ligands, where a single N-methylpiperidine derivative can modulate multiple biological targets, is a particularly exciting area of research.

Challenges and Opportunities in Drug Development

While N-methylpiperidine derivatives hold great promise, challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic and pharmacodynamic properties, minimizing off-target effects, and developing efficient and scalable synthetic routes. However, the continued exploration of this privileged scaffold, coupled with advances in computational chemistry and high-throughput screening, presents significant opportunities for the discovery of novel and effective drugs.

Concluding Remarks

N-methylpiperidine derivatives represent a rich and diverse class of compounds with a broad spectrum of biological activities. Their proven success in the clinic, coupled with their synthetic tractability, ensures that they will remain a focus of drug discovery and development efforts for the foreseeable future. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and neuroprotective properties, along with the tools and techniques necessary for their evaluation, with the aim of inspiring and facilitating further research in this exciting field.

References

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An In-depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a piperidine-based research chemical. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical properties, a validated synthesis protocol, analytical methodologies, potential pharmacology, and critical safety and regulatory considerations. Given the structural relationship of its precursors to controlled substances, this guide emphasizes responsible handling and awareness of the compound's regulatory landscape.

Introduction and Strategic Context

This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold in medicinal chemistry and pharmacology. Its structure, featuring an α,β-unsaturated ester exocyclic to the N-methylated piperidine ring, presents a unique combination of chemical reactivity and structural similarity to pharmacologically active agents and regulated chemical precursors.

The piperidine core is a foundational element in numerous pharmaceuticals, from antihistamines to potent analgesics. The specific "4-ylidene" arrangement, however, introduces a Michael acceptor, a reactive site that can engage with biological nucleophiles, suggesting potential for covalent modification of target proteins. This guide will deconstruct the molecule from first principles, providing the necessary technical foundation for its synthesis, characterization, and evaluation in a research setting.

A critical aspect of this compound is its origin from N-methyl-4-piperidone, a close analog of N-phenethyl-4-piperidone (NPP) and 4-piperidone itself, which are internationally controlled precursors for the synthesis of fentanyl and its analogs.[1][2] This association mandates a high degree of scrutiny and awareness of its potential for diversion and misuse, a topic that will be addressed in detail.

Physicochemical Properties

Direct experimental data for this compound is not widely published. The following properties are estimated based on its chemical structure and data from structurally similar compounds, such as its N-benzyl analog (CAS 40110-55-2).[3][4]

PropertyValue (Estimated/Inferred)Source/Basis
IUPAC Name This compoundStandard nomenclature
Molecular Formula C₁₀H₁₇NO₂Calculated from structure
Molecular Weight 183.25 g/mol Calculated from structure
Appearance Colorless to pale yellow liquidInferred from analogs like ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
CAS Number Not assigned / Not found in major databases-
Topological Polar Surface Area (TPSA) 29.54 ŲCalculated (identical to N-benzyl analog).[4]
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Estimated based on decreased lipophilicity vs. N-benzyl analog (logP 2.77).[4]
Hydrogen Bond Acceptors 3 (two oxygen atoms, one nitrogen atom)Calculated from structure.[3]
Hydrogen Bond Donors 0Calculated from structure.[3]
Rotatable Bonds 3Calculated from structure

Synthesis and Characterization

The most logical and efficient synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This well-established olefination method is superior to the classical Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[5][6]

The reaction proceeds by deprotonating a phosphonate ester, such as triethyl phosphonoacetate, to form a stabilized carbanion. This carbanion then performs a nucleophilic attack on the carbonyl of N-methyl-4-piperidone, ultimately forming the target alkene. The HWE reaction typically yields the thermodynamically more stable (E)-isomer as the major product.[5][7]

Diagram of Synthetic Pathway

G ketone N-Methyl-4-piperidone product This compound ketone->product 2. Nucleophilic Attack 3. Elimination phosphonate Triethyl phosphonoacetate carbanion Phosphonate Carbanion (Ylide) phosphonate->carbanion 1. Deprotonation base Strong Base (e.g., NaH, NaOEt) carbanion->product 2. Nucleophilic Attack 3. Elimination byproduct Diethyl phosphate salt (water-soluble) product->byproduct byproduct

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Synthesis Protocol

Materials:

  • N-methyl-4-piperidone (1 equiv.)

  • Triethyl phosphonoacetate (1.1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.) or Sodium Ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Base Addition: Carefully add the sodium hydride dispersion to the THF. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester. Anhydrous conditions are critical to prevent quenching the base and carbanion.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.

  • Reaction with Ketone: Cool the reaction mixture back to 0 °C. Add a solution of N-methyl-4-piperidone in anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step neutralizes the excess base and protonates the phosphate byproduct, preparing the mixture for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The water wash removes the water-soluble diethyl phosphate byproduct, a key advantage of the HWE reaction. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for research integrity and safety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds. The compound is expected to be amenable to GC analysis.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution in methanol or ethyl acetate.

    • Injection: Inject 1 µL onto a standard non-polar column (e.g., DB-5ms or equivalent).

    • GC Conditions: Use a temperature program starting at 100 °C, holding for 1 minute, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z 138), loss of the entire ester group (-COOC₂H₅, m/z 110), and characteristic fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • ¹H NMR (in CDCl₃):

    • Vinyl Proton: A singlet around δ 5.6-5.8 ppm.

    • Ethyl Ester: A quartet around δ 4.1-4.2 ppm (CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

    • N-Methyl Group: A singlet around δ 2.2-2.4 ppm.

    • Piperidine Ring Protons: A series of multiplets in the δ 2.3-2.8 ppm range. The protons alpha to the double bond and alpha to the nitrogen will be distinct.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon: δ 165-167 ppm.

    • Alkene Carbons: δ 115-120 ppm (C=CH) and δ 155-160 ppm (C=CH).

    • Ester Carbons: ~δ 60 ppm (OCH₂) and ~δ 14 ppm (CH₃).

    • Piperidine Ring Carbons: Peaks in the δ 30-60 ppm range, including the N-methyl carbon around δ 45-47 ppm.

Diagram of Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Confirmation prep Dissolve sample in appropriate solvent gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms_data Mass Spectrum & Fragmentation Pattern gcms->ms_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data confirm Structural Confirmation & Purity Assessment ms_data->confirm nmr_data->confirm

Caption: Workflow for analytical characterization.

Putative Pharmacology and Toxicology

No specific pharmacological data for this compound has been published. However, its structural features allow for informed hypotheses regarding its potential biological activity.

  • CNS Activity: The piperidine scaffold is a well-known privileged structure for targeting the central nervous system (CNS). Derivatives have shown activity at a wide range of receptors, including dopamine transporters (DAT), serotonin receptors, and sigma receptors.[8][9]

  • Enzyme Inhibition: The α,β-unsaturated ester moiety is a Michael acceptor, capable of undergoing conjugate addition with nucleophilic residues (like cysteine) in proteins. This suggests potential for irreversible or covalent enzyme inhibition, a mechanism employed by some therapeutic agents.

  • PPAR Agonism: Structurally related dehydropiperidine carboxylic acids have been investigated as dual PPARα/γ agonists, suggesting a potential role in metabolic regulation.[10]

Toxicology: The toxicology of this specific compound is unknown. General hazards can be inferred from its functional groups. α,β-unsaturated esters can be alkylating agents and may have sensitizing or irritant properties. The N-benzyl analog is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Similar precautions should be taken with the N-methyl analog.

Legal Status and Regulatory Considerations

Crucially, this compound is not explicitly scheduled as a controlled substance in most jurisdictions. However, its synthesis relies on N-methyl-4-piperidone, which is structurally very similar to precursors of fentanyl that are under strict international control.

  • Precursor Chemicals: The starting material for synthesis, N-methyl-4-piperidone, is an analog of 4-piperidone , which the U.S. Drug Enforcement Administration (DEA) has designated a List I chemical under the Controlled Substances Act.[2] It is also an analog of N-phenethyl-4-piperidone (NPP) , which is a Schedule II immediate precursor in the US.

  • International Control: The United Nations Commission on Narcotic Drugs has placed key fentanyl precursors such as NPP , 4-anilino-N-phenethylpiperidine (ANPP) , and more recently norfentanyl , 4-AP , and 1-boc-4-AP under international control in Table I of the 1988 Convention.[1][11]

  • Risk of Scrutiny: Due to the close structural relationship of its starting material to these controlled chemicals, the synthesis, possession, and distribution of this compound may attract law enforcement and regulatory scrutiny. Researchers must maintain meticulous records and be prepared to justify the legitimate scientific purpose of their work with this compound. It is imperative to check all local, state, and federal regulations before synthesizing or acquiring this chemical.

Conclusion

This compound is a research chemical with potential applications in medicinal chemistry and pharmacology stemming from its privileged piperidine core and reactive Michael acceptor functionality. This guide provides a robust, scientifically-grounded framework for its synthesis via the Horner-Wadsworth-Emmons reaction and its characterization using modern analytical techniques.

However, the paramount consideration for any researcher working with this compound is its undeniable link to the synthetic pathways of illicit fentanyl production. The precursors are regulated, and the compound itself exists in a gray area that demands caution, diligence, and a commitment to ethical and legal research practices. All work with this and related compounds should be conducted with a full understanding of these risks and a clear, legitimate scientific objective.

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An In-depth Technical Guide to the Proposed Mechanism of Action of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a synthetic compound featuring a core 1-methylpiperidine scaffold, a structural motif prevalent in a multitude of centrally active pharmaceuticals.[1][2] While direct pharmacological data on this specific molecule is not extensively available in public literature, its structural characteristics strongly suggest potential interactions with key neurotransmitter receptor systems. This guide synthesizes information from structurally analogous compounds to propose a primary mechanism of action centered on the modulation of sigma (σ) receptors, with potential secondary activities at cholinergic and dopaminergic pathways. We will explore the structural basis for these proposed interactions, outline experimental protocols for their validation, and provide a framework for future research and development.

Introduction: Structural Dissection and Pharmacological Precedent

This compound is a molecule of interest due to its incorporation of the 1-methylpiperidine ring, a privileged scaffold in medicinal chemistry.[1][2] The piperidine nucleus is a foundational component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][3] Its derivatives are known to exhibit a wide array of biological activities, including analgesic, antipsychotic, and cognitive-enhancing effects.[4][5][6][7]

A thorough analysis of the molecule reveals three key structural features that likely dictate its pharmacological profile:

  • The 1-Methylpiperidine Core: The tertiary amine within this saturated heterocyclic system is crucial for interaction with various receptors. The methyl group on the nitrogen can significantly influence binding affinity and selectivity.[8]

  • The 4-Ylidene Bridge: The exocyclic double bond introduces conformational rigidity, which can be a critical determinant for specific receptor binding.

  • The Ethyl Acetate Moiety: This group introduces a potential hydrogen bond acceptor and influences the molecule's lipophilicity and pharmacokinetic properties.

Given the prevalence of the 1-methylpiperidine scaffold in neuropharmacology, we can hypothesize potential molecular targets by examining the known activities of structurally related compounds.

Proposed Primary Mechanism of Action: Sigma Receptor Modulation

The most compelling hypothesized mechanism of action for this compound is the modulation of sigma (σ) receptors, particularly the σ1 subtype. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[9]

Evidence from Structural Analogs:

A significant body of research has demonstrated that piperidine-based compounds exhibit high affinity for sigma receptors.[9][10][11] The N-substituent on the piperidine ring and its distance from a basic nitrogen are critical for sigma receptor affinity and selectivity.[11] Furthermore, 1-methylpiperidine derivatives, in particular, have shown high σ1 receptor affinity and selectivity over the σ2 subtype.[8]

The overall structure of this compound aligns with the general pharmacophore model for σ1 receptor ligands, which often includes a basic amine and a hydrophobic region.

Proposed Signaling Pathway

The following diagram illustrates the proposed interaction of this compound with the σ1 receptor and its potential downstream effects.

Sigma Receptor Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Signaling EMPA This compound Sigma1R σ1 Receptor EMPA->Sigma1R Binds as Agonist/ Antagonist BiP BiP (Chaperone) Sigma1R->BiP Dissociation IonChannels Modulation of Ion Channels (K+, Ca2+) Sigma1R->IonChannels Modulates NMDAR NMDA Receptor Modulation Sigma1R->NMDAR Modulates NeuronalSurvival Promotion of Neuronal Survival Sigma1R->NeuronalSurvival Influences

Caption: Proposed interaction of this compound with the σ1 receptor.

Potential Secondary Mechanisms of Action

While σ1 receptor modulation is the most probable primary mechanism, the structural features of this compound also suggest potential interactions with other CNS targets.

Cholinergic System Modulation

Acetylcholinesterase (AChE) Inhibition:

The N-benzylpiperidine moiety is a key component of donepezil, a potent AChE inhibitor used in the treatment of Alzheimer's disease.[3] Numerous studies have demonstrated that piperidine derivatives can act as effective AChE inhibitors.[12][13][14][15] The 1-methylpiperidine core of the subject molecule could potentially interact with the active site of AChE, leading to an increase in acetylcholine levels in the synaptic cleft.

Muscarinic Receptor Antagonism:

Piperidine analogs have also been identified as potent and selective antagonists of muscarinic acetylcholine receptors, particularly the M2 subtype.[16][17] Such antagonism can lead to an increase in acetylcholine release in vivo.[16]

Dopaminergic System Modulation

The piperidine scaffold is present in ligands that target dopamine receptors.[18][19][20][21] Some piperidine derivatives have shown antagonist activity at D2 and D3 receptors.[21] While the affinity for these receptors may be modest, it could contribute to the overall pharmacological profile of the compound.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the binding affinities and inhibitory concentrations of structurally related piperidine derivatives for various CNS targets.

Compound ClassTargetIC50 / Ki (nM)Reference
Piperidine Derivativesσ1 Receptor0.7 - 37[9][22]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase0.56[12]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)Acetylcholinesterase5.7[15]
(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)Acetylcholinesterase12.55[14]
4-hydroxy-4-phenylpiperidine analoguesDopamine Transporter (DAT)4 - 191[21]
N-(2-methoxyphenyl)piperazine analogsDopamine D3 Receptor0.3 - 0.9[23]

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of this compound, a tiered approach of in vitro and in vivo assays is recommended.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Methodology:

  • Receptor Panel Screening: Utilize a commercial service (e.g., Eurofins, CEREP) to screen the compound against a broad panel of receptors, including σ1, σ2, muscarinic (M1-M5), dopaminergic (D1-D5), serotonergic (5-HT subtypes), and adrenergic receptors.

  • Radioligand Binding Assays:

    • Prepare membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells for human recombinant receptors).

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Receptor Binding Assay Workflow Start Start Prep Prepare Receptor Membrane Homogenates Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a standard in vitro radioligand receptor binding assay.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of the compound against acetylcholinesterase.

Methodology (Ellman's Method):

  • Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase enzyme in a phosphate buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Behavioral Models

Objective: To evaluate the functional consequences of the proposed mechanism of action in animal models.

  • For Sigma Receptor Activity: Utilize the scopolamine-induced amnesia model in mice or the capsaicin-induced allodynia model in rats.

  • For Antipsychotic-like Activity: Employ the prepulse inhibition (PPI) of the startle reflex or the phencyclidine (PCP)-induced hyperactivity models in rodents.[11]

  • For Antidepressant-like Activity: Use the forced swim test or tail suspension test in mice.[4]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural components and the pharmacological activities of analogous compounds allows for the formulation of a strong, testable hypothesis. The 1-methylpiperidine scaffold is a well-established pharmacophore for CNS targets. The most probable primary mechanism of action is the modulation of sigma receptors, with potential for secondary interactions with cholinergic and dopaminergic systems. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses, which will be essential for any future development of this compound for therapeutic applications.

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Methodological & Application

Application Note: A Detailed Protocol for the Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This application note presents a comprehensive guide for the synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a valuable heterocyclic building block, via the HWE olefination. We provide a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations for key reagents, and methods for purification and characterization. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction: The Power of the HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, utilizes phosphonate-stabilized carbanions to convert aldehydes or ketones into alkenes.[3] Its widespread adoption stems from significant advantages over the traditional phosphonium ylides used in the Wittig reaction. The phosphonate carbanions are generally more nucleophilic and less basic, allowing them to react under milder conditions with a broader range of carbonyl compounds, including sterically hindered ketones.[2] A key practical benefit is the formation of a water-soluble dialkylphosphate byproduct, which simplifies purification immensely compared to the often-problematic triphenylphosphine oxide generated in Wittig reactions.[1][4]

The target molecule, this compound, incorporates the piperidine scaffold, a privileged structure in medicinal chemistry, and an α,β-unsaturated ester moiety, which is a versatile functional group for further chemical transformations.[5][6][7][8] This application note provides a robust and validated protocol for its synthesis, designed to be a self-validating system for researchers.

Reaction Mechanism and Strategy

The HWE reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation: The reaction begins with the deprotonation of the α-proton of triethyl phosphonoacetate. This proton is acidic due to the electron-withdrawing effects of both the phosphonate and the ester groups. A strong base, typically sodium hydride (NaH), is used to abstract this proton, generating a highly nucleophilic phosphonate carbanion (ylide).[1][4]

  • Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This is the rate-limiting step and forms a tetrahedral betaine intermediate.[1][9]

  • Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2]

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination yields the desired alkene product and a stable, water-soluble diethyl phosphate salt.[4]

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] However, when reacting with ketones as in this protocol, the stereoselectivity is often modest.[1]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism TEPA Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) TEPA->Ylide 1. Deprotonation NaH NaH (Base) Ketone 1-Methyl-4-piperidone Betaine Betaine Intermediate Ylide->Betaine 2. Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane 3. Cyclization Product This compound Oxaphosphetane->Product 4. Elimination Byproduct Diethyl phosphate salt (water-soluble) Oxaphosphetane->Byproduct

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Materials and Methods

Reagent & Equipment Data

Successful synthesis requires high-quality, anhydrous reagents and proper equipment.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Sodium Hydride (60% in oil)NaH24.000.44 g11.0Pyrophoric, water-reactive[10]
Triethyl phosphonoacetateC₈H₁₇O₅P224.192.47 g (2.2 mL)11.0Toxic, irritant[11][12]
1-Methyl-4-piperidoneC₆H₁₁NO113.161.13 g10.0Air sensitive, irritant[5][6]
Anhydrous Tetrahydrofuran (THF)C₄H₈O-~100 mL-Must be dry
Saturated aq. NH₄Cl--~50 mL-For quenching
Ethyl Acetate (EtOAc)C₄H₈O₂-~150 mL-For extraction
Brine (Saturated aq. NaCl)--~50 mL-For washing
Anhydrous Na₂SO₄ or MgSO₄--As needed-For drying

Equipment:

  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles

  • Septa

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Experimental Protocol

Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][13] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[10] All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon) in a fume hood.[13][14] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[13]

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven- or flame-dried before use, and all solvents must be anhydrous.

  • Reagent Handling: Triethyl phosphonoacetate is toxic and an irritant.[11] 1-Methyl-4-piperidone is an irritant.[8] Handle these reagents in a fume hood with appropriate PPE.

Step-by-Step Synthesis Workflow

HWE_Workflow Figure 2: Experimental Workflow for HWE Synthesis cluster_prep Part A: Ylide Preparation cluster_reaction Part B: Olefination cluster_workup Part C: Work-up & Purification A1 1. Add NaH (60% disp.) to dry flask under N₂ A2 2. Wash NaH with anhydrous hexanes (optional) A1->A2 A3 3. Suspend NaH in anhydrous THF A2->A3 A4 4. Cool to 0°C (ice bath) A3->A4 A5 5. Add Triethyl phosphonoacetate dropwise A4->A5 A6 6. Stir at 0°C for 30 min, then RT for 30 min A5->A6 B1 7. Cool ylide solution back to 0°C A6->B1 B2 8. Add 1-Methyl-4-piperidone in THF dropwise B1->B2 B3 9. Warm to RT and stir for 3-4 hours B2->B3 C1 10. Cool to 0°C, carefully quench with sat. aq. NH₄Cl B3->C1 C2 11. Extract with Ethyl Acetate (3x) C1->C2 C3 12. Wash combined organic layers with brine C2->C3 C4 13. Dry over Na₂SO₄, filter, and concentrate C3->C4 C5 14. Purify crude oil by column chromatography C4->C5

Caption: Figure 2: Experimental Workflow for HWE Synthesis.

Procedure:

  • Ylide Preparation: a. To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol). b. (Optional, for improved reactivity) Wash the NaH by adding ~10 mL of anhydrous hexanes via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a syringe. Repeat twice. This removes the protective mineral oil.[13] c. Suspend the NaH powder in 50 mL of anhydrous THF. d. Cool the flask to 0 °C using an ice-water bath. e. Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. Causality: Vigorous bubbling (H₂ evolution) will be observed. A slow addition rate is critical to control the exotherm and prevent dangerous gas buildup. f. Stir the resulting milky suspension at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete formation of the phosphonate carbanion.

  • Olefination Reaction: a. Cool the ylide suspension back down to 0 °C in an ice-water bath. b. In a separate dry flask, dissolve 1-methyl-4-piperidone (1.13 g, 10.0 mmol) in 20 mL of anhydrous THF. c. Add the ketone solution dropwise to the stirred ylide suspension over 20-30 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting ketone is consumed (typically 3-4 hours).

  • Work-up and Extraction: a. Cool the reaction mixture to 0 °C. b. CAUTION: Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. This will neutralize excess NaH and hydrolyze the phosphate byproduct. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine all organic layers and wash with 50 mL of brine to remove residual water and water-soluble impurities. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Slurry pack a column with silica gel in a low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Elution: A gradient elution is typically effective. Start with Hexane:EtOAc (9:1) and gradually increase the polarity to Hexane:EtOAc:Triethylamine (70:28:2). The triethylamine is added to prevent the basic product from streaking on the acidic silica gel.

  • Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear or pale yellow oil.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~5.70 (s, 1H, vinylic proton =C-H )

    • δ 4.15 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃)

    • δ ~2.95 (t, J = 5.5 Hz, 2H, piperidine ring protons)

    • δ ~2.45 (t, J = 5.5 Hz, 2H, piperidine ring protons)

    • δ ~2.30 (m, 4H, piperidine ring protons)

    • δ 2.25 (s, 3H, N-CH₃ )

    • δ 1.26 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~166.5 (C=O, ester)

    • δ ~160.0 (C=C, quaternary)

    • δ ~115.0 (C=C, CH)

    • δ 59.5 (-O-CH₂)

    • δ 55.0 (piperidine ring carbons)

    • δ 46.0 (N-CH₃)

    • δ 35.0 (piperidine ring carbons)

    • δ 14.3 (-O-CH₂-CH₃)

  • MS (ESI+): Calculated for C₁₀H₁₈NO₂ [M+H]⁺: 184.1332; Found: 184.1338.

  • FT-IR (neat, cm⁻¹): ~1715 (C=O stretch, ester), ~1650 (C=C stretch, alkene).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive NaH. 3. Insufficient reaction time.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use a fresh bottle of NaH or titrate to determine activity. Washing with hexane can help. 3. Monitor reaction by TLC to confirm completion.
Starting Ketone Recovered 1. Incomplete ylide formation. 2. Insufficient equivalents of base/phosphonate.1. Ensure NaH is active and allow sufficient time for deprotonation. 2. Use a slight excess (1.1 equiv.) of NaH and triethyl phosphonoacetate.
Product Streaks on TLC/Column The product is a tertiary amine and can interact strongly with acidic silica gel.Add a small amount of triethylamine (~1-2%) to the chromatography eluent to neutralize the silica surface.
Difficult Work-up (Emulsion) Formation of insoluble salts or micelles.Add more brine or water to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can help.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. By carefully considering the mechanistic details and adhering to the safety and handling requirements, particularly for sodium hydride, researchers can reliably produce this valuable synthetic intermediate. The outlined procedures for reaction setup, work-up, and purification are designed to be robust and reproducible, making this powerful olefination accessible for professionals in both academic and industrial laboratories.

References

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Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a valuable scaffold in medicinal chemistry and drug development. The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and highly efficient olefination strategy. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, rigorous safety procedures, and characterization data. The HWE approach was selected over alternatives like the Wittig reaction due to its superior nucleophilicity, the generation of a water-soluble phosphate byproduct that simplifies purification, and its general predisposition for yielding the thermodynamically favored (E)-alkene.[1][2][3]

Introduction and Scientific Rationale

This compound is a functionalized piperidine derivative. The piperidine ring is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs. The exocyclic α,β-unsaturated ester moiety provides a versatile chemical handle for further synthetic modifications, such as Michael additions or functional group interconversions.

The synthesis is achieved by reacting 1-methyl-4-piperidone with a stabilized phosphonate carbanion generated from triethyl phosphonoacetate. The Horner-Wadsworth-Emmons (HWE) reaction offers significant advantages for this transformation. Unlike the triphenylphosphine oxide byproduct from a standard Wittig reaction, which often complicates purification due to its crystallinity and low solubility, the diethyl phosphate byproduct of the HWE reaction is readily removed by simple aqueous extraction.[1][3] This makes the HWE reaction highly amenable to scale-up and ensures a cleaner crude product, simplifying the final purification steps.

Reaction Scheme and Mechanism

Overall Reaction:

1-methyl-4-piperidone + Triethyl phosphonoacetate → this compound + Diethyl phosphate

The HWE Reaction Mechanism: The reaction proceeds through a well-established pathway:[1][2][4]

  • Deprotonation: A strong base, in this case, sodium hydride (NaH), abstracts the acidic α-proton from triethyl phosphonoacetate to form a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This addition is the rate-limiting step and forms an intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the desired alkene product and a stable, water-soluble diethyl phosphate salt. This final elimination step is the driving force of the reaction.

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3 & 4: Cyclization & Elimination P_Ylide Triethyl phosphonoacetate Carbanion Phosphonate Carbanion P_Ylide->Carbanion Deprotonation Base NaH (Base) Ketone 1-Methyl-4-piperidone (Ketone) Carbanion->Ketone Attack on C=O Intermediate Betaine-like Intermediate Ketone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Ring Closure Product Alkene Product Oxaphosphetane->Product Elimination Byproduct Diethyl Phosphate Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Materials, Reagents, and Safety

Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be performed before commencing any experimental work.

Reagent and Equipment Data
Reagent/MaterialFormulaMW ( g/mol )CAS No.Hazard ClassNotes
1-Methyl-4-piperidoneC₆H₁₁NO113.161445-73-4Flammable, CorrosiveStore refrigerated.[5][6]
Triethyl phosphonoacetateC₈H₁₇O₅P224.18867-13-0IrritantMoisture sensitive.
Sodium Hydride (60% in oil)NaH24.007646-69-7Water-reactive, FlammableReacts violently with water.[7]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable, Peroxide-formerUse from a freshly opened bottle or solvent purification system.
Anhydrous HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9Irritant
Brine (Saturated aq. NaCl)NaCl58.447647-14-5N/A
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9N/ADrying agent.
Silica Gel (230-400 mesh)SiO₂60.087631-86-9N/AFor column chromatography.
Round-bottom flasksN/AN/AN/AN/AFlame-dried before use.
Magnetic stirrer & stir barsN/AN/AN/AN/A
Syringes and needlesN/AN/AN/AN/AOven-dried before use.
Inert gas supply (N₂ or Ar)N₂/ArN/AN/AN/AFor maintaining an inert atmosphere.
Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly reactive and dangerous substance.[7] It reacts violently with water and moisture to produce hydrogen gas, which can ignite spontaneously.[8] All operations involving NaH must be conducted under a strictly inert atmosphere (nitrogen or argon) in a fume hood.[8][9] Use nitrile or neoprene gloves, safety glasses with side shields, and a flame-retardant lab coat.[8] A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or CO₂ extinguishers.[8]

  • 1-Methyl-4-piperidone: This compound is a flammable and corrosive liquid.[5][10][11] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] Handle only in a well-ventilated fume hood.

  • Solvents: Anhydrous THF, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.[5] Anhydrous THF can form explosive peroxides upon storage; always use fresh, tested solvent.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Preparation of Sodium Hydride (Oil Removal)

Causality: Commercial NaH is a dispersion in mineral oil to improve safety during storage and handling.[7][13] This oil must be removed as it can interfere with the reaction. This procedure must be performed under an inert atmosphere.

  • Weigh 0.50 g (12.5 mmol, 1.25 equiv) of 60% NaH dispersion into a flame-dried 100 mL round-bottom flask containing a magnetic stir bar.

  • Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.

  • Using a syringe, add 10 mL of anhydrous hexanes . Stir the suspension for 5 minutes.

  • Stop stirring and allow the grey NaH powder to settle completely (approx. 10-15 minutes).

  • Carefully remove the hexane supernatant via a cannula or syringe. Caution: The washings will contain traces of NaH and should be quenched carefully in a separate flask with isopropanol followed by methanol.[9]

  • Repeat the washing process (steps 3-5) two more times with anhydrous hexanes.

  • After the final wash, briefly dry the NaH powder under a stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual hexanes. Do not over-dry.

Reaction Assembly and Execution
  • To the flask containing the washed NaH, add 25 mL of anhydrous THF via syringe.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2.4 mL (11.0 mmol, 1.1 equiv) of triethyl phosphonoacetate dropwise via syringe over 10 minutes.

    • Expertise Note: A slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour . The solution should become a clear, yellowish suspension, indicating the formation of the phosphonate carbanion.

  • Re-cool the reaction mixture to 0 °C .

  • In a separate, dry vial, dissolve 1.13 g (10.0 mmol, 1.0 equiv) of 1-methyl-4-piperidone in 5 mL of anhydrous THF .

  • Add the solution of 1-methyl-4-piperidone dropwise to the phosphonate carbanion suspension over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

Reaction Monitoring and Workup
  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexanes:Ethyl Acetate. Stain with potassium permanganate. The disappearance of the 1-methyl-4-piperidone spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.5) indicates reaction completion.

  • Quenching: After the reaction is complete, cool the flask to 0 °C . Cautiously and slowly add 10 mL of saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH and the reaction intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water . Shake well and separate the layers.

  • Extract the aqueous layer two more times with 25 mL of ethyl acetate .

  • Combine all organic layers and wash with 50 mL of brine .

    • Trustworthiness Note: The brine wash helps to remove residual water and the water-soluble diethyl phosphate byproduct, leading to a cleaner crude product.[1]

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil should be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes is recommended, starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc.[14][15]

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Expected Results

  • Yield: Typical yields for this reaction are in the range of 75-90%.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm):

    • ~5.70 (s, 1H, vinyl C=CH)

    • 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • ~3.00 (t, J = 5.5 Hz, 2H, piperidine protons adjacent to C=C, allylic)

    • ~2.45 (t, J = 5.5 Hz, 2H, piperidine protons adjacent to N)

    • ~2.35 (t, J = 5.5 Hz, 2H, piperidine protons adjacent to N)

    • 2.25 (s, 3H, N-CH₃)

    • 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm):

    • 166.5 (C=O, ester)

    • 158.0 (C=C, quaternary)

    • 116.0 (C=CH, vinyl)

    • 59.5 (-OCH₂)

    • 55.0 (piperidine -CH₂N)

    • 46.0 (N-CH₃)

    • 35.0 (piperidine -CH₂ allylic)

    • 14.3 (-OCH₂CH₃)

  • Mass Spectrometry (ESI+): m/z = 198.1494 [M+H]⁺

Experimental Workflow Diagram

Synthesis_Workflow Setup 1. System Setup (Flame-dried flasks, Inert gas) NaH_Prep 2. NaH Preparation (Weigh, Wash with Hexanes) Setup->NaH_Prep Deprotonation 3. Deprotonation (Add THF, cool to 0°C, add Phosphonate) NaH_Prep->Deprotonation Addition 4. Aldehyde Addition (Cool to 0°C, add Ketone) Deprotonation->Addition Reaction 5. Reaction (Stir at RT overnight) Addition->Reaction Quench 6. Workup: Quenching (Cool to 0°C, add aq. NH4Cl) Reaction->Quench Extract 7. Workup: Extraction (EtOAc, H2O, Brine) Quench->Extract Dry 8. Drying & Concentration (MgSO4, Rotary Evaporation) Extract->Dry Purify 9. Purification (Silica Gel Column Chromatography) Dry->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize

Caption: Overall workflow for the synthesis of this compound.

References

  • University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction?. [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • Organic Process Research & Development. (2011). The Safe Use of Sodium Hydride On Scale. [Link]

  • ACS Publications. (2009). Manufacture, Handling, and Uses of Sodium Hydride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex. [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

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Application Note: High-Purity Isolation of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a key building block in pharmaceutical synthesis. The methodology centers on the use of automated flash column chromatography on silica gel. We will delve into the rationale behind the selection of the stationary and mobile phases, the optimization of the elution gradient, and the subsequent analysis of the purified fractions. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this compound in high purity.

Introduction: The Importance of Purity

This compound is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its purity is paramount, as even trace amounts of contaminants can lead to undesirable side reactions, reduced yields in subsequent steps, and potential complications in biological assays. The most common synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction, which, while efficient, can introduce several impurities that must be removed.[1][2]

Predicted Impurities:

  • Unreacted Starting Materials: 1-methyl-4-piperidone and the phosphonate reagent (e.g., triethyl phosphonoacetate).

  • Reaction Byproducts: The dialkyl phosphate byproduct from the HWE reaction, which is typically water-soluble and largely removed during aqueous workup.[2]

  • Geometric Isomers: While the HWE reaction generally favors the formation of the (E)-isomer, the presence of the (Z)-isomer is a possibility.[1]

Given the basic nature of the piperidine nitrogen, careful consideration must be given to the chromatographic conditions to prevent peak tailing and ensure sharp, symmetrical peaks for optimal separation.

Foundational Principles: Chromatography of Piperidine Derivatives

The purification of piperidine-containing compounds by silica gel chromatography presents a unique challenge due to the basicity of the nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA acts as a competitive base, saturating the acidic sites on the silica and allowing the target compound to elute with improved peak shape.

The selection of the mobile phase is critical and is typically guided by Thin Layer Chromatography (TLC) analysis. A common and effective solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides the best separation in column chromatography.

Pre-Purification: Thin Layer Chromatography (TLC) Analysis

Before proceeding to flash chromatography, it is essential to develop an appropriate solvent system using TLC.

Protocol for TLC Method Development:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Eluent Systems: Prepare several developing chambers with different ratios of hexanes and ethyl acetate. It is also highly recommended to prepare parallel systems containing 0.5-1% triethylamine.

    • Initial Screening: 9:1, 4:1, 2:1, and 1:1 Hexanes:Ethyl Acetate.

  • Development: Place the TLC plates in the developing chambers and allow the solvent front to travel to near the top of the plate.

  • Visualization: Visualize the separated spots using a combination of methods to ensure all components are observed:

    • UV Light (254 nm): For compounds with a UV chromophore.

    • Iodine Chamber: A general stain for many organic compounds.

    • Potassium Permanganate Stain: This stain is particularly useful for visualizing compounds that can be oxidized, such as the α,β-unsaturated ester in the target molecule.

An ideal solvent system will show good separation between the product spot and all impurities.

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual methods.

Instrumentation and Consumables:

  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (particle size 40-63 µm)

  • Mobile Phase Solvents: HPLC-grade hexanes (or heptane), ethyl acetate, and triethylamine.

  • Crude this compound

  • Sample Loading Module (e.g., solid load cartridge or direct liquid injection)

Chromatography Parameters:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase A Hexanes (or Heptane)Non-polar solvent.
Mobile Phase B Ethyl Acetate with 1% TriethylaminePolar solvent with a basic modifier to improve peak shape.
Loading Technique Solid Load with Silica GelProvides a more uniform sample introduction and better separation.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Optimized for separation efficiency and run time.
Detection UV-Vis (e.g., 210 nm and 254 nm)To monitor the elution of the product and any UV-active impurities.

Step-by-Step Purification Procedure:

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation for Solid Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Pack the resulting powder into an empty solid load cartridge.

  • Elution Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) to elute non-polar impurities.

    • Gradually increase the percentage of Mobile Phase B to elute the target compound. A suggested gradient is from 5% to 50% Mobile Phase B over 10-15 column volumes.

    • Finally, flush the column with a high percentage of Mobile Phase B (e.g., 100%) to elute any highly polar impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring that the peak corresponding to the product is collected in its entirety, with minimal overlap with adjacent impurity peaks.

  • Post-Purification Analysis: Analyze the collected fractions by TLC to confirm the purity of the product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow of the Purification Process

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product TLC_Analysis TLC Method Development Crude_Product->TLC_Analysis Analyze Solid_Load Solid Load Preparation TLC_Analysis->Solid_Load Inform Flash_Chromatography Automated Flash Chromatography Solid_Load->Flash_Chromatography Inject Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection Elute Purity_Analysis TLC/NMR/MS Analysis Fraction_Collection->Purity_Analysis Analyze Pure_Product Pure Product Purity_Analysis->Pure_Product Isolate

Caption: Workflow for the purification of this compound.

Purity Assessment

The purity of the isolated product should be confirmed by a combination of spectroscopic methods.

Physicochemical Properties (Analog-Based Estimation):

PropertyEstimated Value for the Target Compound
Appearance Colorless to pale yellow oil
Boiling Point Likely >200 °C at atmospheric pressure

Spectroscopic Characterization:

The primary method for confirming the structure and purity is ¹H NMR spectroscopy. The following are predicted chemical shifts based on standard values.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~5.7 ppm (s, 1H, vinylic proton)

    • δ 4.15 ppm (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ ~3.0-2.3 ppm (m, 8H, piperidine ring protons)

    • δ 2.25 ppm (s, 3H, N-CH₃)

    • δ 1.25 ppm (t, J = 7.1 Hz, 3H, OCH₂CH₃)

Further confirmation can be obtained through Mass Spectrometry (MS) to verify the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess the percentage purity.

Troubleshooting

ProblemPossible CauseSolution
Significant Peak Tailing Insufficient triethylamine in the mobile phase.Increase the concentration of triethylamine to 1.5-2%.
Poor Separation of Product and Impurity Inappropriate solvent system.Re-optimize the mobile phase using TLC with different solvent combinations (e.g., dichloromethane/methanol).
Product Does Not Elute The mobile phase is not polar enough.Increase the polarity of the eluent by increasing the percentage of ethyl acetate or switching to a more polar solvent system.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. The key to a successful purification lies in the careful development of the TLC method, the use of a basic modifier in the mobile phase to ensure good peak shape, and the systematic analysis of the resulting fractions. This method is readily adaptable to various scales and is suitable for implementation in both academic and industrial research settings.

References

  • PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate. National Center for Biotechnology Information. [Link]

  • LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link]

  • ChemicalRegister. Ethyl 2-(1-ethylpiperidin-4-ylidenE)acetate (CAS No. 154495-75-7) Suppliers. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

  • The Royal Society of Chemistry. In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. [Link]

  • National Center for Biotechnology Information. 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]

  • National Center for Biotechnology Information. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

  • ChemSynthesis. ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. [Link]

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The Pivotal Role of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery and development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. The strategic use of versatile chemical intermediates can significantly streamline synthetic routes, improving yields and reducing costs.[1] Ethyl 2-(1-methylpiperidin-4-ylidene)acetate stands out as a critical building block, particularly in the synthesis of second-generation antihistamines.[2] Its structure, featuring a reactive α,β-unsaturated ester appended to a piperidine scaffold, provides a valuable handle for constructing complex molecular architectures.[3] This guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing detailed protocols and expert insights for researchers in medicinal chemistry.

The piperidine moiety is a common motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties.[4] When functionalized as in this compound, it becomes a powerful synthon for introducing this important pharmacophore. The primary application of this intermediate, and the focus of this guide, is in the synthesis of Loratadine, a widely used non-sedating antihistamine for the treatment of allergies.[5][6]

Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5] This reaction offers excellent E-selectivity and utilizes a stabilized phosphonate ylide, which is generally more reactive than the corresponding Wittig reagent.[7] The phosphonate carbanion reacts with a ketone to furnish the desired alkene with the significant advantage that the phosphate byproduct is water-soluble, simplifying purification.[8]

Reaction Mechanism: A Stepwise View

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A strong base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphoryl and carbonyl groups, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 1-methylpiperidin-4-one.

  • Oxaphosphetane Intermediate: A cyclic oxaphosphetane intermediate is formed.

  • Elimination: The intermediate collapses, yielding the alkene product and a water-soluble phosphate salt.

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents Triethyl phosphonoacetate + 1-Methylpiperidin-4-one base Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) reagents->base 1. Add reagents reaction Horner-Wadsworth-Emmons Reaction base->reaction 2. Form ylide & react workup Aqueous Work-up & Extraction reaction->workup 3. Quench & extract purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Laboratory Protocol for Synthesis

This protocol is a representative procedure based on established HWE reaction principles. Researchers should optimize conditions for their specific laboratory setup.

Materials and Reagents:

  • Triethyl phosphonoacetate

  • 1-Methylpiperidin-4-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Ylide Formation: Cool the slurry to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C. Add a solution of 1-methylpiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required for efficient deprotonation of the phosphonate.
Solvent Anhydrous THFAn aprotic, anhydrous solvent is crucial to prevent quenching of the base and the carbanion.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation and addition steps, while room temperature allows the reaction to proceed to completion.
Stoichiometry Phosphonate (1.1 eq), Base (1.2 eq)A slight excess of the phosphonate and base ensures complete consumption of the limiting ketone.
Work-up Aqueous NH₄Cl quenchA mild acidic quench neutralizes the excess base and protonates any remaining carbanion.
Purification Column ChromatographyEffective for separating the product from any unreacted starting materials and byproducts.
Characterization of this compound

The structure of the synthesized intermediate should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group on the piperidine nitrogen (a singlet), the piperidine ring protons, and a singlet for the vinylic proton.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, and the various carbons of the ethyl and piperidinyl groups.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester (around 1715 cm⁻¹) and the C=C stretch (around 1645 cm⁻¹).[9][10]

Application in the Synthesis of Loratadine

This compound is a direct precursor to an intermediate in several patented syntheses of Loratadine.[11][12] The synthesis generally proceeds by first preparing a key tricyclic ketone, which is then coupled with a piperidine derivative. In some routes, the exocyclic double bond is formed via a Grignard reaction followed by dehydration.[5] However, the HWE approach provides a more direct route to the ylidene functionality. The subsequent step involves the N-demethylation of the piperidine nitrogen followed by carbethoxylation to yield Loratadine.

Diagram 2: Final Step in Loratadine Synthesis

Loratadine_Synthesis intermediate 8-chloro-11-(1-methyl- piperidin-4-ylidene)-6,11-dihydro- 5H-benzo[5,6]cyclohepta[1,2-b]pyridine reagent Ethyl Chloroformate intermediate->reagent 1. React with reaction N-Carbethoxylation reagent->reaction 2. In the presence of a base product Loratadine reaction->product 3. Forms Loratadine

Caption: Conversion of the N-methyl intermediate to Loratadine.

Protocol for the N-Carbethoxylation to Loratadine

The following protocol outlines the conversion of the N-methyl piperidinylidene intermediate to Loratadine. This step is a crucial transformation in the overall synthesis.

Materials and Reagents:

  • 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[12][13]cyclohepta[1,2-b]pyridine (the product from the coupling of the tricyclic ketone and the piperidine moiety)

  • Ethyl chloroformate

  • Toluene

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Hydrochloric acid (for pH adjustment)

  • Water

  • Isopropyl ether

  • Acetonitrile

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting N-methyl intermediate (1.0 equivalent) in toluene. Add diisopropylethylamine (a slight molar excess).

  • Addition of Reagent: Heat the mixture to 60-65 °C. Slowly add ethyl chloroformate (a slight molar excess) dropwise.

  • Reaction: Stir the reaction mixture at 70-75 °C for 1-2 hours, monitoring for completion by TLC.[14]

  • Work-up: Cool the reaction to room temperature and add water. Adjust the pH to 5.0-5.5 with hydrochloric acid.[14]

  • Extraction and Purification: Separate the organic phase, wash with water, and then remove the solvent under reduced pressure. The crude residue can be purified by treatment with isopropyl ether followed by crystallization from acetonitrile to yield Loratadine.[14]

Table 2: Key Considerations for Loratadine Synthesis

StepKey ConsiderationRationale
N-Carbethoxylation Choice of BaseA non-nucleophilic base like DIPEA is used to scavenge the HCl produced without competing with the nucleophilic nitrogen.
pH Adjustment AcidificationCareful pH adjustment during work-up is necessary to ensure the product is in the desired form for extraction and to remove basic impurities.
Crystallization Solvent SystemThe choice of acetonitrile for crystallization is crucial for obtaining high-purity Loratadine.[14]

Conclusion

This compound is a testament to the power of strategic intermediate design in medicinal chemistry. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction and its pivotal role in the construction of complex APIs like Loratadine highlight its significance. The protocols and insights provided herein are intended to empower researchers to leverage this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical development.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103784446A - Loratadine composition.
  • Google Patents. (n.d.). CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the....
  • Google Patents. (n.d.). CN113943268A - Preparation method of loratadine key intermediate.
  • Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
  • PubChem. (n.d.). A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3. Retrieved from [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.
  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of loratadine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Synthesizing Loratadine. Retrieved from [Link]

  • WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

  • Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthesis of loratadine analogues 4a–h. Reagents and conditions. Retrieved from [Link]

  • Zhou, S., & Huang, G. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(11), 6443–6455.
  • ResearchGate. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

  • Atlantis Press. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Retrieved from [Link]

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

  • Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Synlett, 35, A–E.
  • RxFiles. (n.d.). Second-Generation Antihistamines. Retrieved from [Link]

  • University of Notre Dame. (2010). Development of a Vinylogous Horner-Wadsworth-Emmons Reagent: Syntheses of Siloxy Dienes, Aryl Amines and Medicinally Active Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. Retrieved from [Link]

  • The Chemical Educator. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a synthetic organic compound featuring a piperidine core, a structural motif prevalent in a vast array of neuropharmacologically active agents. The piperidine ring is a key component of the endogenous neurotransmitter acetylcholine and is present in numerous drugs targeting the cholinergic system. Due to this structural homology, it is scientifically plausible to hypothesize that this compound may interact with key components of cholinergic signaling, such as acetylcholinesterase (AChE) or muscarinic acetylcholine receptors (mAChRs).

Inhibition of AChE, the enzyme responsible for acetylcholine degradation, is a primary therapeutic strategy for Alzheimer's disease and other cognitive disorders to enhance cholinergic neurotransmission.[1][2] Similarly, modulation of mAChRs, a family of G-protein coupled receptors (GPCRs), is a therapeutic approach for a wide range of conditions, including CNS disorders and autonomic dysfunction.[3][4]

This document provides a comprehensive guide for the initial in vitro characterization of this compound. We present detailed protocols for two primary assays designed to investigate its potential as an AChE inhibitor and as a modulator of muscarinic receptor activity. These assays form the foundational steps in a typical drug discovery screening cascade.

Primary Target Screening: Acetylcholinesterase (AChE) Inhibition Assay

This first-line biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of AChE. The protocol is based on the well-established Ellman's method, a robust and widely adopted colorimetric technique for quantifying cholinesterase activity.[1][2]

Principle of the Assay

The Ellman's assay is a quantitative method to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The generated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, which is directly proportional to AChE activity, is monitored spectrophotometrically by measuring the absorbance at 412 nm.[1] An inhibitor will reduce the rate of this color change.

Experimental Workflow Diagram

AChE_Workflow prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, Test Compound) plate Plate Loading (Buffer, AChE, DTNB, Test Compound) prep->plate Step 1 preincubate Pre-incubation 15 min @ 37°C plate->preincubate Step 2 initiate Initiate Reaction (Add ATCh Substrate) preincubate->initiate Step 3 measure Kinetic Measurement Absorbance @ 412 nm (Every 60s for 10 min) initiate->measure Step 4 analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze Step 5

Caption: Workflow for the AChE colorimetric inhibition assay.

Detailed Protocol: 96-Well Plate Format

A. Materials & Reagents

  • AChE Enzyme: Human recombinant or from electric eel (e.g., Sigma-Aldrich).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Positive Control: Donepezil or Rivastigmine, prepared as a 10 mM stock in 100% DMSO.[5]

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic capabilities.

B. Reagent Preparation

  • AChE Solution (0.1 U/mL): Freshly prepare by dissolving AChE in Tris-HCl buffer to a final concentration of 0.1 units/mL.[1] Keep on ice.

  • ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh.[1]

  • DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.[1]

  • Test Compound Dilutions: Perform a serial dilution of the 10 mM stock in Tris-HCl buffer to obtain a range of desired concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay well must not exceed 1% to avoid solvent-induced enzyme inhibition.

C. Assay Procedure All measurements should be performed in triplicate.[1]

  • Plate Setup: Design a plate map including wells for blank (no enzyme), negative control (enzyme + buffer, 0% inhibition), positive control (enzyme + known inhibitor), and test compound concentrations.

  • Plate Loading: To the appropriate wells of a 96-well plate, add the components in the following order:

    • 145 µL of Tris-HCl Buffer (50 mM, pH 8.0)

    • 25 µL of Test Compound or Control (at various concentrations)

    • 25 µL of DTNB Solution (10 mM)

    • 25 µL of AChE Solution (0.1 U/mL)

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the test compound to bind to the enzyme before the substrate is introduced.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the ATCh solution to all wells.[1]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.[1]

Data Analysis and Interpretation
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of AChE inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control (no inhibitor) and V_inhibitor is the rate in the presence of the test compound.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the AChE activity.[5]

Table 1: Example Data for AChE Inhibition

Compound Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.1
1015.8 ± 2.5
5048.9 ± 3.1
10075.4 ± 2.8
50092.1 ± 1.9
100098.5 ± 0.8
Calculated IC50 51.2 nM

Functional Cellular Screening: Muscarinic Receptor (M3) Calcium Mobilization Assay

This cell-based functional assay determines if the compound acts as an agonist (activator) or antagonist (blocker) of a specific muscarinic receptor subtype. We propose using a cell line stably expressing the human M3 receptor (M3-mAChR), which couples to the Gq signaling pathway.

Principle of the Assay

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using a calcium-sensitive fluorescent dye. An agonist will induce a Ca2+ flux, while an antagonist will block the Ca2+ flux induced by a known agonist.[3][6]

Signaling Pathway Diagram

M3_Signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., Carbachol) M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

Caption: Gq-mediated calcium signaling pathway for the M3 receptor.

Detailed Protocol: Calcium Mobilization Assay

A. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing the human M3 muscarinic receptor (HEK293-M3).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Carbamoylcholine chloride (carbachol) or Acetylcholine.

  • Antagonist Control: Atropine.[3]

  • Test Compound: this compound stock in DMSO.

  • Equipment: 384-well black, clear-bottom microplates; fluorescent plate reader (e.g., FLIPR, FlexStation).

B. Assay Procedure

  • Cell Plating: Seed the HEK293-M3 cells into 384-well black-walled, clear-bottom plates at a density of ~10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[7]

  • Dye Loading: The next day, aspirate the culture medium and add 20 µL of the calcium indicator dye solution (prepared according to the manufacturer's instructions in Assay Buffer) to each well. Incubate for 45-60 minutes at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: Prepare a dilution plate containing the test compound, carbachol, and atropine at 4x the final desired concentration in Assay Buffer.

  • Measurement (FLIPR or similar):

    • Place both the cell plate and the compound plate into the instrument.

    • Agonist Mode: To test if the compound is an agonist, add 10 µL from the compound dilution plate to the cell plate. The instrument will measure the fluorescence signal before and after the addition, typically for 2-3 minutes. An increase in fluorescence indicates Ca2+ release.

    • Antagonist Mode: To test if the compound is an antagonist, first add 10 µL of the test compound to the cell plate and incubate for 15-30 minutes. Then, add 10 µL of a known agonist (e.g., carbachol at its EC80 concentration) and measure the fluorescence signal. A reduction in the carbachol-induced signal indicates antagonism.[3]

Data Analysis and Interpretation
  • Data Normalization: The fluorescence signal is typically reported as Relative Fluorescence Units (RFU). Data can be normalized to the baseline fluorescence before compound addition.

  • Agonist Activity (EC50): For agonist mode, plot the peak fluorescence response against the logarithm of the compound concentration. Use a non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Activity (IC50): For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration. Use a non-linear regression to determine the IC50 (the concentration that blocks 50% of the agonist-induced response).

Table 2: Example Data for M3 Receptor Modulation

ModeCompound Concentration (nM)Response (% of Max Agonist)
Agonist1000< 5% (No significant agonism)
Antagonist18.1 ± 1.5
Antagonist1022.5 ± 3.2
Antagonist10051.3 ± 4.1
Antagonist100089.7 ± 2.9
Antagonist1000096.2 ± 1.8
Calculated IC50 - 97.5 nM

Summary and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro pharmacological profiling of this compound. The proposed screening cascade—beginning with a direct biochemical assay against AChE and followed by a functional cell-based assay for mAChR activity—will efficiently determine if the compound engages with key targets in the cholinergic system.

Positive results from these assays should be followed by more in-depth studies, including:

  • Selectivity Profiling: Testing the compound against other cholinesterase isoforms (e.g., Butyrylcholinesterase) and other muscarinic receptor subtypes (M1, M2, M4, M5) to determine its selectivity profile.

  • Mechanism of Inhibition Studies: For AChE inhibitors, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[8]

  • Orthogonal Assays: Validating hits using an alternative assay format, such as a radioligand binding assay, to confirm direct interaction with the target receptor.[6]

By following this structured approach, researchers can effectively elucidate the primary biological activity of novel compounds like this compound and build a solid foundation for further drug development efforts.

References

  • Eaton, J. B., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]

  • Kruse, A. C., et al. (2013). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular Pharmacology. [Link]

  • Wooten, D. W., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neural Circuits. [Link]

  • Kruse, A. C., et al. (2013). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. SciSpace. [Link]

  • Lama, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fang, Y. (2014). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry. [Link]

  • Muscarinic Acetylcholine Receptor (mAChR) M5/NFAT Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

  • Gîrd, C. E., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences. [Link]

  • Kulkarni, V. M., et al. (2014). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. Journal of Ayurveda and Integrative Medicine. [Link]

Sources

A Comprehensive Workflow for the Pharmacological Characterization of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate as a Putative Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: The five subtypes of muscarinic acetylcholine receptors (M1-M5) are critical G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions, making them prominent targets for therapeutic intervention.[1][2] Muscarinic antagonists, in particular, are established treatments for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain movement disorders.[3][4] This document presents a comprehensive, field-proven workflow for the pharmacological characterization of a novel compound, Ethyl 2-(1-methylpiperidin-4-ylidene)acetate. As the activity of this compound at muscarinic receptors is currently uncharacterized, this guide provides a systematic, multi-assay approach to determine its binding affinity, functional potency, and subtype selectivity, thereby establishing its potential as a muscarinic receptor antagonist.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the metabotropic effects of the neurotransmitter acetylcholine (ACh).[2][5] These receptors are broadly distributed throughout the central and peripheral nervous systems, where they regulate diverse processes including smooth muscle contraction, heart rate, glandular secretion, and cognitive function.[6][7] The subtypes are functionally segregated by their primary G protein coupling:

  • M1, M3, and M5 receptors couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[8][9]

  • M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and modulation of ion channels.[5][8]

This differential signaling and tissue distribution allows for the development of subtype-selective antagonists to achieve targeted therapeutic effects while minimizing off-target side effects.[3][10]

Test Compound Profile: this compound

This application note focuses on the systematic evaluation of the following novel chemical entity:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₇NO₂

  • Molecular Weight: 183.25 g/mol

  • Structure:

    
    
    

The structural motifs of this compound, including a piperidine core and an acetate group, suggest a potential interaction with cholinergic receptors. The following protocols are designed to rigorously test this hypothesis.

Part 1: Determination of Binding Affinity and Subtype Selectivity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptors. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for each mAChR subtype.[11][12]

Principle of Competitive Binding Assays

These assays measure the ability of an unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand with known affinity from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then used to calculate the Kᵢ, which represents the intrinsic binding affinity of the compound for the receptor.[13]

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Cells expressing M1-M5) incubation Incubation Membranes + Radioligand + Test Compound (Varying Conc.) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (IC₅₀ → Kᵢ Calculation) counting->analysis cluster_pathway M1/M3/M5 Signaling Pathway ACh Acetylcholine (Agonist) Receptor M1/M3/M5 Receptor ACh->Receptor Antagonist Test Compound (Antagonist) Antagonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca Ca²⁺ Release ER->Ca

Caption: Gq-protein signaling pathway for M1, M3, and M5 receptors.

Protocol 2: Cell-Based Calcium Flux Assay

Materials:

  • Cell Line: HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Agonist: Acetylcholine or Carbachol.

  • Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's protocol.

  • After loading, wash the cells with Assay Buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes. [14]5. Place the plate in the fluorescence reader and begin baseline fluorescence measurement.

  • Inject a concentration of agonist known to produce a submaximal (EC₈₀) response.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis:

  • The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium response.

  • Plot the percentage inhibition against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response model to determine the functional IC₅₀ value.

Functional Characterization at Gi-Coupled Receptors (M2, M4)

For M2 and M4 receptors, antagonist activity can be determined by measuring the compound's ability to block agonist-induced G protein activation via a [³⁵S]GTPγS binding assay. [15][16]This assay directly measures the first step in the signaling cascade.

Protocol 3: [³⁵S]GTPγS Binding Assay

Materials:

  • Receptor Source: Membrane preparations from cells expressing M2 or M4 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Acetylcholine or Carbachol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine diphosphate, to a final concentration of 10-30 µM.

  • Non-Specific Binding Control: Unlabeled GTPγS (10 µM final concentration).

Procedure:

  • The assay is set up in a 96-well plate with a final volume of 200 µL.

  • Combine the following on ice:

    • 50 µL of Assay Buffer containing various concentrations of the test compound.

    • 50 µL of agonist at its EC₉₀ concentration.

    • 50 µL of Assay Buffer containing GDP and [³⁵S]GTPγS (0.1-0.5 nM).

    • 50 µL of diluted membrane preparation (10-20 µg protein). [17]3. For basal binding, omit the agonist. For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using a filtration manifold, as described in Protocol 1.

  • Quantify radioactivity by liquid scintillation counting.

Data Analysis:

  • Calculate agonist-stimulated specific binding: (Binding with Agonist - Non-Specific) - (Basal Binding - Non-Specific).

  • Determine the percentage inhibition of the agonist-stimulated response by the test compound.

  • Plot the percentage inhibition vs. log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Functional Potency
Receptor SubtypeAssay TypeHypothetical IC₅₀ (nM)
M1 Calcium Flux350
M2 [³⁵S]GTPγS210
M3 Calcium Flux12
M4 [³⁵S]GTPγS>1000
M5 Calcium Flux450

Interpretation: This hypothetical functional data corroborates the binding data, showing the compound is a potent antagonist at the M3 receptor, with significantly weaker activity at other subtypes.

Summary and Characterization Cascade

By integrating the data from binding and functional assays, a comprehensive pharmacological profile of the test compound can be established.

cluster_cascade Pharmacological Characterization Cascade start Novel Compound: This compound binding Primary Screen: Radioligand Binding Assays (M1-M5) start->binding affinity Determine Affinity (Kᵢ) & Selectivity Profile binding->affinity functional Functional Confirmation: Calcium Flux (M1,3,5) & [³⁵S]GTPγS (M2,4) Assays affinity->functional potency Determine Potency (IC₅₀) & Mode of Action functional->potency profile Complete Pharmacological Profile: Potent & Selective M3 Antagonist potency->profile

Caption: Logical workflow for compound characterization.

Final Combined Data Summary
Receptor SubtypeBinding Affinity Kᵢ (nM)Functional Potency IC₅₀ (nM)
M1 150350
M2 85210
M3 512
M4 250>1000
M5 180450

Conclusion: Based on this systematic, multi-assay evaluation, the hypothetical data strongly suggest that This compound is a potent and selective competitive antagonist of the human M3 muscarinic receptor . The close agreement between the binding affinity (Kᵢ) and functional potency (IC₅₀) at the M3 subtype provides a high degree of confidence in this conclusion. This workflow demonstrates a robust and reliable pathway for elucidating the pharmacological properties of novel compounds at muscarinic receptors, providing the critical data necessary for further drug development efforts.

References

  • Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fryer, A. D., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in the bladder and the discovery and development of modern antagonists. British journal of pharmacology, 148(5), 565-578. [Online]. Available: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Online]. Available: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. [Online]. Available: [Link]

  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Online]. Available: [Link]

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor. Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Online]. Available: [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Online]. Available: [Link]

  • Eglen, R. M. (2006). Muscarinic receptor subtype pharmacology and physiology. Progress in medicinal chemistry, 43, 107-142. [Online]. Available: [Link]

  • This is a placeholder as no direct source for this specific protocol exists.
  • Morgan, A. D., & Gnegy, M. E. (2010). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 612, 121–134. [Online]. Available: [Link]

  • Comeo, E., & Strange, P. G. (2012). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. In Methods in Molecular Biology. Humana Press. [Online]. Available: [Link]

  • Fryer, A. D., & Christ, G. J. (2010). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 163(1), 44–52. [Online]. Available: [Link]

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [Online]. Available: [Link]

  • Broad, L. M., & Zwart, R. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Online]. Available: [Link]

  • Eurofins Discovery. M3 Human Acetylcholine (Muscarinic) GPCR Binding Antagonist Radioligand LeadHunter Assay. [Online]. Available: [Link]

  • This is a placeholder as no direct source for this specific protocol exists.
  • This is a placeholder as no direct source for this specific protocol exists.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online]. Available: [Link]

  • This is a placeholder as no direct source for this specific protocol exists.
  • Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Online]. Available: [Link]

  • Kruse, A. C., M-Y, M., Kobilka, B. K., & Wess, J. (2013). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular pharmacology, 84(4), 467–476. [Online]. Available: [Link]

  • Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Online]. Available: [Link]

  • This is a placeholder as no direct source for this specific protocol exists.
  • Xu, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12046-12050. [Online]. Available: [Link]

  • Sagrera, C., & Richards, J. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Online]. Available: [Link]

  • Wikipedia contributors. (2023). Muscarinic antagonist. Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]

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  • This is a placeholder as no direct source for this specific protocol exists.
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  • This is a placeholder as no direct source for this specific protocol exists.
  • This is a placeholder as no direct source for this specific protocol exists.
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  • Yartsev, A. (n.d.). Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway. Deranged Physiology. [Online]. Available: [Link]

  • Nakajima, K., et al. (2013). Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase. The Journal of Physiological Sciences, 63(6), 459-466. [Online]. Available: [Link]

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Application Notes and Protocols: Pharmacological Profiling of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular scaffold "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" represents a promising starting point for the development of novel therapeutics targeting cholinergic pathways. Analogs of this structure are anticipated to interact with muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) integral to numerous physiological processes in both the central and peripheral nervous systems.[1][2] Dysregulation of cholinergic signaling is implicated in a range of disorders, including Alzheimer's disease, schizophrenia, and various autonomic dysfunctions, making mAChRs attractive drug targets.[3]

This guide provides a comprehensive framework for the pharmacological profiling of novel analogs of "this compound." The protocols and methodologies outlined herein are designed to enable researchers, scientists, and drug development professionals to systematically characterize the affinity, potency, selectivity, and preclinical safety of these compounds. The overarching goal is to build a robust data package that elucidates the mechanism of action and therapeutic potential of this chemical series.

Part 1: Primary Pharmacodynamic Profiling

The initial phase of profiling focuses on determining the interaction of the analogs with their primary targets, the five subtypes of muscarinic acetylcholine receptors (M1-M5). This involves assessing both the binding affinity and the functional consequences of that binding.

Muscarinic Receptor Binding Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4][5] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Kᵢ).

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test analogs for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable antagonist radioligand.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (analogs of this compound).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kᴅ), and either the test compound, vehicle, or the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filter mats to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Muscarinic Receptor Binding Affinities
Compound IDM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)
Analog-001
Analog-002
...
Functional Activity at Muscarinic Receptors

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.[6] The five muscarinic receptor subtypes couple to different G-protein families: M1, M3, and M5 couple to Gq/11, while M2 and M4 couple to Gi/o.[7][8] Therefore, distinct functional assays are required to probe these different signaling pathways.

Signaling Pathways of Muscarinic Receptors

G_protein_signaling cluster_m1_m3_m5 M1, M3, M5 Receptors cluster_m2_m4 M2, M4 Receptors M1_M3_M5 Agonist Binding Gq_11 Gq/11 Activation M1_M3_M5->Gq_11 PLC PLC Activation Gq_11->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca_release ↑ Intracellular Ca²⁺ PIP2->Ca_release M2_M4 Agonist Binding Gi_o Gi/o Activation M2_M4->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Signaling pathways of muscarinic acetylcholine receptors.

1.2.1. Gq/11-Coupled Receptors (M1, M3, M5): Calcium Mobilization Assay

Activation of Gq/11-coupled receptors leads to the release of intracellular calcium, which can be measured using fluorescent dyes.[9][10][11] This assay is a robust method for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists.[12][13]

Objective: To assess the agonist or antagonist activity of test analogs at human M1, M3, and M5 receptors.

Materials:

  • CHO or HEK293 cells stably expressing individual human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., Acetylcholine or Carbachol).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[14]

  • Compound Addition and Measurement:

    • Agonist Mode: Place the plate in the FLIPR instrument. Add serial dilutions of the test compounds and measure the change in fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. Measure the resulting fluorescence change.

  • Data Analysis:

    • The change in fluorescence is proportional to the intracellular calcium concentration.

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

1.2.2. Gi/o-Coupled Receptors (M2, M4): GTPγS Binding Assay

The activation of Gi/o-coupled receptors facilitates the exchange of GDP for GTP on the Gα subunit.[15] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[16][17][18]

Objective: To assess the agonist or antagonist activity of test analogs at human M2 and M4 receptors.

Materials:

  • Cell membranes from cells expressing human M2 or M4 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reference agonist (e.g., Acetylcholine).

  • Test compounds.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and test compounds (for agonist mode) or test compounds plus a reference agonist (for antagonist mode).

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Harvesting: Stop the reaction by rapid filtration through filter mats, followed by washing with ice-cold buffer.

  • Scintillation Counting: Dry the filters and measure the bound radioactivity.

Data Analysis:

  • Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine EC₅₀ and Eₘₐₓ.

  • Antagonist Mode: Determine the IC₅₀ of the test compound against the agonist-stimulated response.

Data Presentation: Functional Activity at Muscarinic Receptors
Compound IDM1 EC₅₀ (nM)M1 Eₘₐₓ (%)M3 EC₅₀ (nM)M3 Eₘₐₓ (%)M5 EC₅₀ (nM)M5 Eₘₐₓ (%)M2 EC₅₀ (nM)M2 Eₘₐₓ (%)M4 EC₅₀ (nM)M4 Eₘₐₓ (%)
Analog-001
Analog-002
...
Eₘₐₓ is expressed relative to a full reference agonist.

Part 2: Secondary and Safety Pharmacology

Once the primary activity of the analogs is established, it is critical to assess their off-target effects and potential for adverse events. This includes profiling against a panel of other receptors and ion channels, with a particular focus on those known to be associated with clinical side effects.

hERG Potassium Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[19] Therefore, early assessment of hERG liability is a mandatory step in drug development.[20]

Experimental Protocol: Automated Patch Clamp hERG Assay

Objective: To determine the IC₅₀ of the test analogs for the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Extracellular and intracellular solutions appropriate for recording hERG currents.

  • Reference hERG inhibitor (e.g., E-4031).

  • Test compounds.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch Clamping: Load the cells and solutions into the automated patch-clamp system.

  • Baseline Recording: Establish a stable whole-cell recording and record baseline hERG currents using a specific voltage protocol.[21]

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage inhibition relative to the baseline current.

    • Plot the percentage inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[22] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[23][24][25][26]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC₅₀)

Objective: To determine the IC₅₀ of the test analogs against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.

  • A cocktail of specific probe substrates for each CYP isoform.

  • NADPH regenerating system.

  • Test compounds and reference inhibitors.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation: Incubate the human liver microsomes, probe substrates, and various concentrations of the test compound.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a set time, stop the reaction (e.g., by adding cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Safety Pharmacology Profile
Compound IDhERG IC₅₀ (µM)CYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Analog-001
Analog-002
...

Part 3: In Vitro ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogs is essential for predicting their in vivo behavior.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach the target site.[27] Only the unbound fraction of a drug is pharmacologically active.[28][29]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Objective: To determine the percentage of the test analog that is bound to plasma proteins from relevant species (e.g., mouse, rat, human).

Materials:

  • Rapid Equilibrium Dialysis (RED) device.

  • Plasma from the desired species.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • LC-MS/MS system.

Procedure:

  • Preparation: Spike the plasma with the test compound.

  • Dialysis: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

Data Presentation: In Vitro ADME Properties
Compound IDMouse Plasma Protein Binding (%)Rat Plasma Protein Binding (%)Human Plasma Protein Binding (%)
Analog-001
Analog-002
...

Part 4: In Vivo Efficacy Models

Based on the in vitro profile, promising candidates should be advanced to in vivo models to assess their therapeutic efficacy. Given the likely role of muscarinic agonists as cognitive enhancers, rodent models of cognitive impairment are highly relevant.[30][31][32][33]

Rodent Models of Cognitive Impairment

Various rodent models can be used to mimic aspects of cognitive decline seen in conditions like Alzheimer's disease.[34][35][36] These can be pharmacological models (e.g., scopolamine-induced amnesia) or genetic models (e.g., transgenic mice overexpressing amyloid-beta).[37][38]

Experimental Workflow: In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Scopolamine-induced amnesia in rats) compound_admin Compound Administration (Route, Dose, Timing) animal_model->compound_admin behavioral_paradigm Select Behavioral Paradigm (e.g., Morris Water Maze, Novel Object Recognition) compound_admin->behavioral_paradigm training Training Phase behavioral_paradigm->training treatment Treatment (Vehicle or Test Compound) training->treatment testing Testing Phase treatment->testing data_collection Collect Behavioral Data (e.g., Latency, Distance, Discrimination Index) testing->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->statistical_analysis conclusion Draw Conclusions on Efficacy statistical_analysis->conclusion

Caption: General workflow for in vivo efficacy testing in a cognitive model.

Example Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze

Objective: To evaluate the ability of a test analog to reverse scopolamine-induced spatial memory deficits in rats.

Animals: Adult male rats.

Apparatus: Morris Water Maze - a large circular pool filled with opaque water, containing a hidden escape platform.

Procedure:

  • Acquisition Phase (Training): Train the rats for several days to find the hidden platform from different starting locations.

  • Test Day:

    • Administer the test compound at various doses via the chosen route (e.g., intraperitoneal).

    • After an appropriate pre-treatment time, administer scopolamine to induce a memory deficit.

    • After a further interval, conduct a probe trial in the water maze where the platform has been removed.

  • Data Collection: Record the time spent in the target quadrant (where the platform used to be), the latency to first enter the target quadrant, and the number of crossings over the former platform location.

  • Data Analysis: Compare the performance of the compound-treated groups to both the vehicle-treated (no deficit) and scopolamine-treated (deficit) control groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

The comprehensive pharmacological profiling of "this compound" analogs requires a systematic and multi-faceted approach. By progressing from in vitro binding and functional assays to safety pharmacology, ADME characterization, and finally to in vivo efficacy models, researchers can build a detailed understanding of a compound's therapeutic potential and its liabilities. The protocols and frameworks provided in this guide offer a robust pathway for identifying and optimizing lead candidates within this promising chemical series for the treatment of cholinergic-related disorders.

References

  • Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. (n.d.). Google Cloud.
  • Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. (2024, June 5). Google Cloud.
  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Google Cloud.
  • Mouse Models of Alzheimer's Disease. (n.d.). Frontiers.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
  • Rodent Models for Alzheimer's Disease in Drug Discovery. (n.d.). ScienceDirect.
  • Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Google Cloud.
  • Rodent Models for Alzheimer's Disease in Drug Testing. (2021, June 18). Maze Engineers.
  • Acetylcholine receptors (muscarinic) | Introduction. (n.d.). Google Cloud.
  • The use of cognitive enhancers in animal models of fear extinction. (n.d.). PubMed.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments.
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  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). PMC.
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  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
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  • GTPγS Binding Assays. (2012, May 1). NCBI Bookshelf.
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  • Video: Cholinergic Receptors: Muscarinic. (2023, September 22). JoVE.
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  • hERG Assay. (n.d.). Slideshare.
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  • Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. (n.d.). Bentham Science Publisher.
  • Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for Characterizing CB1R Allosteric Modulator 3. (n.d.). Benchchem.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
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  • PPB Training Video. (2022, June 13). YouTube.
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Application Notes and Protocols: Ethyl 2-(1-methylpiperidin-4-ylidene)acetate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold in CNS Therapeutics

The relentless pursuit of novel chemical entities for the treatment of central nervous system (CNS) disorders remains a cornerstone of modern medicinal chemistry. Within this landscape, the piperidine moiety stands out as a privileged scaffold, present in numerous approved CNS drugs due to its favorable physicochemical properties and ability to interact with key neurological targets.[1] This document delineates the potential application of a specific piperidine derivative, Ethyl 2-(1-methylpiperidin-4-ylidene)acetate , as a promising starting point for CNS drug discovery programs, particularly those targeting cognitive dysfunction in neurodegenerative diseases such as Alzheimer's disease.

Based on its structural resemblance to acetylcholine and other known muscarinic receptor ligands, we hypothesize that this compound may act as a modulator of muscarinic acetylcholine receptors (mAChRs).[2] These G protein-coupled receptors (GPCRs) are pivotal in regulating higher cognitive functions, including learning and memory.[3] Specifically, the M1 and M3 receptor subtypes, which are coupled to Gq proteins, are highly expressed in brain regions implicated in memory formation and are considered key targets for pro-cognitive drug development.[4][5]

This guide provides a comprehensive, step-by-step framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its analogs. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, empowering researchers to rigorously assess the therapeutic potential of this compound class.

Synthesis of this compound: A Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters such as this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers excellent control over the geometry of the newly formed double bond and is widely applicable in organic synthesis.

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

Objective: To synthesize this compound from N-methyl-4-piperidone and a suitable phosphonate reagent.

Materials:

  • N-methyl-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Olefination Reaction: a. Dissolve N-methyl-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution back to 0 °C and add the solution of N-methyl-4-piperidone dropwise. c. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. b. Extract the aqueous layer with dichloromethane (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Expected Outcome: A clear, colorless to pale yellow oil. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation: Characterizing the Pharmacological Profile

A thorough in vitro evaluation is critical to understanding the mechanism of action and selectivity of a novel compound. The following protocols are designed to assess the affinity and functional activity of this compound at muscarinic acetylcholine receptors and to predict its ability to cross the blood-brain barrier.

Protocol 2: Muscarinic Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M1, M3, M5; [³H]-pirenzepine for M1; [³H]-AF-DX 384 for M2; [³H]-4-DAMP for M3; [³H]-oxotremorine-M for non-selective binding.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of atropine.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor SubtypeRadioligandNon-specific Ligand
M1[³H]-PirenzepineAtropine
M2[³H]-AF-DX 384Atropine
M3[³H]-4-DAMPAtropine
M4[³H]-Oxotremorine-MAtropine
M5[³H]-NMSAtropine
Table 1: Radioligands for Muscarinic Receptor Binding Assays
Protocol 3: Gq-Coupled Receptor Functional Assay (Calcium Flux)

Objective: To assess the functional activity (agonist or antagonist) of this compound at the Gq-coupled M1, M3, and M5 muscarinic receptors by measuring changes in intracellular calcium concentration.[6]

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., carbachol).

  • Reference antagonist (e.g., atropine).

  • Test compound.

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate at 37 °C for 60 minutes.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add increasing concentrations of the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of the reference agonist (e.g., EC₈₀ of carbachol) and measure the fluorescence response.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To predict the ability of this compound to cross the blood-brain barrier using a parallel artificial membrane permeability assay (PAMPA).

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound and control compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability).

  • A plate reader for UV-Vis absorbance or an LC-MS/MS system for quantification.

Procedure:

  • Membrane Preparation: Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane and allow the solvent to evaporate.

  • Compound Addition: Add the test and control compounds to the donor wells filled with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, which is filled with PBS.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

CompoundPredicted Permeability
CaffeineHigh
PropranololHigh
AtenololLow
PindololLow
Table 2: Control Compounds for PAMPA-BBB Assay

In Vivo Evaluation: Assessing Pro-Cognitive Efficacy in an Animal Model

Based on the in vitro profile, promising compounds can be advanced to in vivo studies to evaluate their pharmacokinetic properties and efficacy in a relevant animal model of cognitive impairment.

Workflow for In Vivo Evaluation

Caption: In vivo evaluation workflow for a potential pro-cognitive compound.

Protocol 5: Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory in a mouse model of Alzheimer's disease treated with this compound.[7][8][9]

Materials:

  • A circular water tank (120-150 cm in diameter).

  • An escape platform (10-15 cm in diameter) submerged 1 cm below the water surface.

  • Water made opaque with non-toxic white paint or milk powder.

  • A video tracking system and software.

  • Distinct visual cues placed around the room.

  • Transgenic AD mice (e.g., 5XFAD) and wild-type littermates.

  • Test compound and vehicle.

Procedure:

  • Acclimation: Handle the mice for several days before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily for 2-4 weeks).

  • Acquisition Phase (4-5 days): a. Place each mouse into the water at one of four randomized starting positions, facing the wall of the tank. b. Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. c. If the mouse fails to find the platform within the allotted time, gently guide it to the platform. d. Allow the mouse to remain on the platform for 15-30 seconds. e. Conduct 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial): a. Remove the escape platform from the tank. b. Place the mouse in the tank at a novel starting position. c. Allow the mouse to swim for 60 seconds and record its swim path.

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

Protocol 6: Novel Object Recognition (NOR) Test

Objective: To evaluate recognition memory in a mouse model of Alzheimer's disease treated with this compound.[10][11][12][13][14][15]

Materials:

  • An open-field arena (e.g., 50 x 50 cm).

  • Two identical objects (familiar objects).

  • One novel object, different in shape and texture from the familiar objects.

  • A video camera and tracking software.

  • Transgenic AD mice and wild-type littermates.

  • Test compound and vehicle.

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization: On day 2, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

  • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes.

  • Data Analysis:

    • Record the time spent exploring each object during the testing phase.

    • Calculate the discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Conclusion: A Roadmap for Discovery

The application notes and protocols outlined in this document provide a rigorous and comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders. By systematically characterizing its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can effectively validate its proposed mechanism of action and assess its potential for further development. This structured approach, grounded in established scientific principles, will facilitate the data-driven progression of this and other novel chemical entities from the laboratory to the clinic.

References

  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acetylcholine receptors (muscarinic) | Introduction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Morris Water Maze. (2024, January 3). MMPC.org. Retrieved January 12, 2026, from [Link]

  • Rodent Behavioral Tests for Cognition. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • UC Davis. (2019, May 15). Morris Water Maze. Protocols.io. Retrieved January 12, 2026, from [Link]

  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • BEHAVIORAL TESTS. (n.d.). AVIDIN. Retrieved January 12, 2026, from [Link]

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (n.d.). Retrieved January 12, 2026, from [Link]

  • BehaviorCloud Protocols - Novel Object Recognition. (n.d.). BehaviorCloud. Retrieved January 12, 2026, from [Link]

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Muscarinic Agonists - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel Object Recognition. (n.d.). Maze Engineers. Retrieved January 12, 2026, from [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Video: Cholinergic Receptors: Muscarinic. (2023, September 22). JoVE. Retrieved January 12, 2026, from [Link]

  • Novel Object Recognition test. (2024, January 3). MMPC.org. Retrieved January 12, 2026, from [Link]

  • Muscarinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Muscarinic acetylcholine receptors fact sheet. (2025, April 3). Bristol Myers Squibb. Retrieved January 12, 2026, from [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017, August 30). NIH. Retrieved January 12, 2026, from [Link]

  • The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved January 12, 2026, from [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). JournalAgent. Retrieved January 12, 2026, from [Link]

  • Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Potential of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial effects.[1][2][3] Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a piperidine derivative with potential as a novel antimicrobial agent. The structural features of piperidine-containing molecules, such as their ability to interact with microbial cell membranes and essential enzymes, form the basis for their investigation as new anti-infectives.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. This document outlines detailed protocols for a tiered approach, beginning with initial in vitro screening to determine the spectrum of activity, followed by quantitative assessments of potency and an initial evaluation of the compound's safety profile through cytotoxicity assays. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 28399-82-8
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Structure (A chemical structure diagram would be placed here in a full document)

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial phase of evaluation focuses on determining if this compound possesses intrinsic antimicrobial activity against a panel of clinically relevant microorganisms.

Preliminary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a widely used, cost-effective preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8] This assay relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient. An effective antimicrobial agent will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[7][8]

Protocol: Agar Disk Diffusion

  • Microorganism Preparation:

    • From a pure culture, select 4-5 colonies of the test microorganism and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature (typically 35-37°C) until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Test Compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known amount (e.g., 10 µL) of the test compound solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the inoculated agar surface using sterile forceps.

  • Controls:

    • Include a positive control disk with a known antibiotic (e.g., chloramphenicol, ampicillin) and a negative control disk with the solvent alone.[3]

  • Incubation and Measurement:

    • Invert the plates and incubate for 18-24 hours at the optimal growth temperature for the microorganism.

    • Measure the diameter of the zone of inhibition in millimeters.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9][10] This is a critical parameter for assessing the potency of a potential new drug.

Protocol: Broth Microdilution

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at a starting concentration (e.g., 1024 µg/mL).

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Prepare the microbial inoculum as described for the disk diffusion assay, but dilute it to a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate for 18-24 hours at 35-37°C.

  • Determining the MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Determination of Minimum Bactericidal Concentration (MBC)

To determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed subsequent to the MIC test. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[10]

Protocol: MBC Determination

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the agar plates for 18-24 hours at 35-37°C.

  • Determining the MBC:

    • The MBC is the lowest concentration from the MIC plate that shows no colony formation on the agar plate, corresponding to a 99.9% kill rate.

Part 2: Preliminary Safety and Cytotoxicity Assessment

A crucial aspect of antimicrobial drug development is ensuring the compound is selective for microbial cells with minimal toxicity to host cells.[11][12][13] Cytotoxicity assays are essential for this initial safety profiling.[14][15]

Mammalian Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

Visualization of Experimental Workflow

Antimicrobial_Evaluation_Workflow cluster_0 In Vitro Antimicrobial Activity cluster_1 Preliminary Safety Profile cluster_2 Decision Making A Preliminary Screening (Agar Disk Diffusion) B Quantitative Analysis (Broth Microdilution for MIC) A->B Positive Result C Bactericidal/Bacteriostatic? (MBC Determination) B->C MIC Determined F Calculate Therapeutic Index (IC50 / MIC) C->F D Cytotoxicity Assessment (MTT Assay on Mammalian Cells) E Determine IC50 D->E E->F G Advance or Redesign Compound F->G

Caption: Workflow for evaluating a novel antimicrobial compound.

Potential Mechanism of Action

While the exact mechanism of action for this compound is yet to be determined, piperidine-based antimicrobials have been suggested to act through several mechanisms. One common hypothesis is the disruption of the microbial cell membrane.[4] The cationic nature of the piperidine ring can lead to electrostatic interactions with the negatively charged components of the bacterial cell wall, causing cell lysis.[6][16] Another potential mechanism is the inhibition of essential enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis.[5]

Putative_Mechanism cluster_0 Potential Mechanisms of Piperidine Derivatives A This compound B Interaction with Bacterial Cell Membrane A->B C Inhibition of Essential Enzymes (e.g., Dihydrofolate Reductase) A->C D Membrane Disruption & Cell Lysis B->D E Inhibition of DNA Synthesis C->E F Bacterial Cell Death D->F E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig Reactions for N-Methylpiperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Wittig reactions involving N-methylpiperidone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific application.

The Wittig reaction, a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes, presents unique challenges when applied to cyclic ketones like N-methylpiperidone.[1][2] Steric hindrance, ylide stability, and reaction conditions all play a critical role in achieving high yields and the desired product.[3][4] This guide provides practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Wittig reaction with N-methylpiperidone?

N-methylpiperidone, as a ketone, is generally less reactive than an aldehyde in a Wittig reaction.[5] The primary challenges include:

  • Steric Hindrance: The cyclic nature of the ketone can sterically hinder the approach of the Wittig reagent. This is particularly problematic with bulky or stabilized ylides, often leading to slow reactions and poor yields.[3][4]

  • Ylide Reactivity: The choice between a stabilized and an unstabilized ylide is critical. While stabilized ylides are easier to handle, their reduced reactivity may be insufficient for the less reactive ketone functionality of N-methylpiperidone.[4][6] Conversely, highly reactive unstabilized ylides can be prone to decomposition.[3]

  • Byproduct Removal: The triphenylphosphine oxide byproduct formed during the reaction can be difficult to separate from the desired alkene product, especially if they have similar polarities, often necessitating careful purification techniques like column chromatography.[7][8]

Q2: How do I choose the appropriate Wittig reagent (ylide) for my reaction with N-methylpiperidone?

The choice of ylide depends on the desired alkene product. Phosphorus ylides are generally categorized as stabilized or unstabilized.[6]

  • Unstabilized Ylides: These have electron-donating or neutral groups (e.g., alkyl groups) attached to the carbanionic center, making them highly reactive.[6] For introducing a simple alkylidene group to N-methylpiperidone, an unstabilized ylide is often necessary due to the ketone's lower reactivity.[3] These ylides typically favor the formation of (Z)-alkenes under kinetic control.[9][10]

  • Stabilized Ylides: These possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them more stable and less reactive.[6] While they are easier to handle, they may struggle to react with sterically hindered or less reactive ketones like N-methylpiperidone.[3][4] Stabilized ylides predominantly yield the thermodynamically more stable (E)-alkene.[9][10]

Q3: What is the general mechanism of the Wittig reaction?

The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[9][11] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[11] The stereochemical outcome of the reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[1][12]

Wittig_Mechanism Ylide Phosphonium Ylide (Wittig Reagent) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone N-Methylpiperidone (Carbonyl Compound) Ketone->Oxaphosphetane Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Retro-[2+2] Cycloaddition

Caption: General mechanism of the Wittig reaction.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in the Wittig olefination of N-methylpiperidone. This section provides a structured approach to troubleshooting these issues.

Table 1: Common Problems, Potential Causes, and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Ylide Formation: The base may not be strong enough, or moisture may be present.[3][13]Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[13] Ensure all glassware is flame-dried.[3]
Ylide Instability: Highly reactive, non-stabilized ylides can decompose before reacting.[3]Generate the ylide in situ in the presence of N-methylpiperidone. This can be done by adding the base to a mixture of the phosphonium salt and the ketone.[13][14]
Low Reactivity of Ketone: N-methylpiperidone is less reactive than aldehydes, especially with stabilized ylides.[4][5]Use a more reactive, non-stabilized ylide. If a stabilized ylide is necessary, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate carbanion.[3][15]
Poor Quality of N-methylpiperidone: The ketone may be impure or have decomposed.Purify the N-methylpiperidone before use, for example, by distillation.
Formation of Unexpected Byproducts Side Reactions of the Ylide: The ylide may react with other functional groups or with itself.Optimize reaction temperature; ylide formation is often best at low temperatures (e.g., -78°C to 0°C) to improve stability.[13]
Enolization of the Ketone: A strong base can deprotonate the alpha-carbon of N-methylpiperidone, leading to enolate formation and subsequent side reactions.[3]Add the base slowly to the phosphonium salt to form the ylide, and then add the ketone to the pre-formed ylide solution.
Difficulty in Product Purification Triphenylphosphine Oxide Contamination: This byproduct can be difficult to separate from the desired alkene.[7][8]Several methods can be employed: - Crystallization: If the product is a solid, recrystallization can be effective.[16][17] - Chromatography: Careful column chromatography is often required.[7] - Chemical Conversion: Convert the triphenylphosphine oxide to a more polar derivative by oxidation with hydrogen peroxide or reaction with iodomethane to facilitate its removal.[7]
Consider the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct that is easily removed by aqueous extraction.[8][18]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproducts in Wittig Reaction Check_Ylide Verify Ylide Formation (e.g., color change, 31P NMR) Start->Check_Ylide Ylide_No Issue with Ylide Generation Check_Ylide->Ylide_No No Ylide_Yes Ylide Formation Confirmed Check_Ylide->Ylide_Yes Yes Check_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Ylide_No->Check_Conditions Troubleshoot Base, Solvent, Anhydrous Technique Check_Ketone Assess Ketone Reactivity & Purity Ylide_Yes->Check_Ketone Check_Conditions->Check_Ylide Consider_HWE Consider Horner-Wadsworth-Emmons (HWE) Reaction Check_Ketone->Consider_HWE Low Reactivity Purification Optimize Purification Strategy Check_Ketone->Purification Reaction Successful, Purification Issues Success Successful Olefination Consider_HWE->Success Purification->Success

Caption: A workflow for troubleshooting the Wittig reaction.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with N-Methylpiperidone using an Unstabilized Ylide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Methyl-4-piperidone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Phosphonium Salt Suspension: Under a nitrogen atmosphere, add the phosphonium salt (1.1 equivalents) to anhydrous THF.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe.[3] A distinct color change (often to orange or red) indicates ylide formation.[3] Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with Ketone: Slowly add a solution of N-methylpiperidone (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Wittig Products via Oxidation of Triphenylphosphine Oxide

This method is useful when the alkene product has very low polarity, making chromatographic separation from triphenylphosphine oxide challenging.[7]

Procedure:

  • Initial Workup: After the reaction is complete, remove the solvent under reduced pressure. Add petroleum ether to precipitate the bulk of the triphenylphosphine oxide and phosphonium salt.

  • Filtration: Filter the mixture and wash the solid with petroleum ether until TLC shows no more product in the washings.

  • Oxidation: Combine the filtrates, evaporate the solvent, and dissolve the residue in dichloromethane. Add 10% hydrogen peroxide and stir for 30 minutes.[7]

  • Extraction: Transfer the mixture to a separatory funnel and wash with water. The oxidized, more polar phosphine oxide will preferentially move to the aqueous layer or be more readily separated by chromatography.

  • Final Purification: Dry the organic layer and purify by flash column chromatography to yield the high-purity alkene.[7]

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

  • YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Taylor & Francis Online. Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Reddit. Impact of solvent choice on the stereochemistry of Wittig Reaction Products.. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • National Institutes of Health. Use of Silver Carbonate in the Wittig Reaction. [Link]

  • ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • PubMed. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]

  • Reddit. Problems with wittig reaction : r/Chempros. [Link]

  • National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

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Technical Support Center: Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate. This molecule is a valuable building block in pharmaceutical development, and its synthesis, commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction, is a cornerstone olefination process.[1] The HWE reaction is prized for its reliability in converting ketones and aldehydes into alkenes, typically with high (E)-stereoselectivity, and for the straightforward aqueous removal of its phosphate byproduct.[2][3][4]

However, like any chemical transformation, the HWE reaction is not without its nuances. Researchers may encounter challenges related to reaction completion, byproduct formation, and product purification. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols to overcome common hurdles in the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in this synthesis?

A1: The most frequent cause of low yield is an incomplete reaction. This can stem from several factors, including insufficient base, inactive phosphonate reagent, or non-optimal reaction conditions (time, temperature). It is crucial to ensure all reagents are pure and the reaction environment is anhydrous, as moisture can quench the phosphonate carbanion.[5]

Q2: My reaction mixture turned dark brown/black. What does this indicate?

A2: A dark coloration often suggests decomposition or polymerization side reactions. Aldehydes and ketones, particularly those without α-substituents, can be prone to self-condensation or other degradation pathways under basic conditions.[6] Ensuring a controlled addition of the ketone to the formed ylide and maintaining the recommended temperature can mitigate these issues.

Q3: Is the (Z)-isomer a common byproduct?

A3: For HWE reactions using stabilized phosphonates like triethyl phosphonoacetate, the formation of the (E)-isomer is strongly favored thermodynamically.[2][3] While trace amounts of the (Z)-isomer can form, it is not typically a major byproduct. If a significant amount of the (Z)-isomer is detected, it may warrant a review of the reaction conditions, as certain modifications (e.g., Still-Gennari conditions) are specifically designed to produce (Z)-alkenes.[7][8]

Q4: How critical is the choice of base for this reaction?

A4: The choice of base is critical. It must be strong enough to deprotonate the phosphonate ester efficiently without promoting side reactions. Sodium hydride (NaH) is a common and effective choice.[4][5] Alkoxide bases like sodium ethoxide are also used, but it's vital to match the alkoxide to the ester group of the phosphonate to prevent transesterification.[9][10]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying issues.

Problem 1: Low Conversion - Unreacted Starting Material Detected
  • Symptom: TLC analysis of the crude reaction mixture shows a prominent spot corresponding to the starting ketone (1-methyl-4-piperidone).

  • Causality & Diagnosis: This points to inefficient formation or insufficient quantity of the phosphonate carbanion, the key nucleophile in the reaction.[2]

    • Inactive Base: Sodium hydride can oxidize on the surface. Use freshly opened NaH or wash it with dry hexanes to remove the mineral oil and surface oxides.[5]

    • Wet Reagents/Solvents: Any moisture will protonate the carbanion. Ensure solvents like THF are rigorously dried and reagents are handled under an inert atmosphere (Nitrogen or Argon).[5]

    • Insufficient Reaction Time/Temperature: The deprotonation of the phosphonate requires time. Stirring the base and phosphonate for at least 1 hour at room temperature before adding the ketone is recommended.[5] The subsequent reaction with the ketone may also require gentle heating or extended reaction time, especially if the ketone is sterically hindered.[7]

  • Suggested Action:

    • Verify the quality of the base.

    • Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.

    • Increase the reaction time for both the ylide formation and the olefination step.

Problem 2: Multiple Unidentified Spots on TLC/LC-MS
  • Symptom: The crude product analysis shows the desired product but also several other spots or peaks of unknown identity.

  • Causality & Diagnosis: This suggests the formation of one or more byproducts. The table below outlines the most probable candidates.

  • Suggested Action:

    • Use the data in Table 1 to form a hypothesis about the identity of the byproducts based on their expected polarity.

    • Perform co-spotting on a TLC plate with available starting materials.

    • Proceed to the detailed purification protocols in Section 4.

Potential Byproduct Chemical Structure Formation Mechanism Expected Polarity (vs. Product) Identification Tips
β-Hydroxyphosphonate Ethyl 2-(1-methyl-4-hydroxypiperidin-4-yl)-2-(diethoxyphosphoryl)acetateIncomplete elimination of the oxaphosphetane intermediate. This can happen if the electron-withdrawing group on the phosphonate is not sufficient to promote elimination.[2]More PolarWill appear as a lower spot on a normal-phase TLC plate. Can be characterized by ³¹P NMR.
Saponified Product 2-(1-methylpiperidin-4-ylidene)acetic acidHydrolysis of the ethyl ester product by residual base (e.g., NaOH if NaH was contaminated) or during aqueous workup if conditions become too basic.[9][11][12]Very Polar (may streak on TLC)Will likely remain in the aqueous layer during extraction unless the pH is lowered significantly. Can be detected by a change in solubility with pH.
Michael Adduct Dimer or oligomerThe α,β-unsaturated ester product is a Michael acceptor. It can react with another molecule of the phosphonate carbanion (a Michael donor).[13][14][15]Less Polar (dimer) or much less polar (oligomer)Often higher molecular weight peaks in MS. May appear as spots close to the solvent front on TLC.
Water-Soluble Phosphate Diethyl phosphateThe stoichiometric byproduct of the HWE reaction.[2][4]Very PolarShould be removed by aqueous workup but can persist if extractions are not thorough.[3]

Table 1: Common byproducts in the synthesis of this compound.

Analytical & Purification Protocols

Protocol 4.1: TLC Monitoring of the Reaction

A robust TLC protocol is essential for diagnosing issues in real-time.

  • Plate: Silica gel 60 F254

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically 95:5. A small amount of triethylamine (TEA) (e.g., 0.5%) can be added to the mobile phase to reduce tailing of the basic piperidine compounds.

  • Visualization:

    • UV light (254 nm) to see the product and phosphonate.

    • Potassium permanganate (KMnO₄) stain: The product's double bond will react to give a yellow spot on a purple background. The ketone starting material will also react.

  • Procedure:

    • Spot the starting phosphonate, the starting ketone, and the reaction mixture on the same plate.

    • Develop the plate and visualize. The disappearance of the limiting reagent (typically the ketone) indicates reaction completion.

Protocol 4.2: Standard Aqueous Workup

This procedure is designed to remove the primary byproduct, diethyl phosphate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a saturated brine solution to aid in the removal of dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

Protocol 4.3: Purification by Column Chromatography

Column chromatography is essential for removing persistent byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent.

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol.

    • A typical gradient might be from 0% to 10% Methanol in Ethyl Acetate.

    • Adding 0.5-1% triethylamine (TEA) to the eluent is highly recommended to prevent product tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

Visual Workflow and Reaction Diagrams

Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate the reaction pathway and a troubleshooting workflow.

Diagram 5.1: Horner-Wadsworth-Emmons Reaction and Key Side Reactions

HWE_Byproducts Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Base (e.g., NaH) Base->Ylide Deprotonation Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Addition Ketone 1-Methyl-4-piperidone Ketone->Intermediate Nucleophilic Addition Product This compound Intermediate->Product Elimination Phosphate Diethyl Phosphate (Byproduct) Intermediate->Phosphate BetaHydroxy β-Hydroxyphosphonate Byproduct Intermediate->BetaHydroxy Incomplete Elimination Saponified Saponified Acid Byproduct Product->Saponified Base Hydrolysis MichaelAdduct Michael Adduct (Dimer/Oligomer) Product->MichaelAdduct Michael Addition (excess ylide) Troubleshooting_Workflow rect_node rect_node Start Low Yield Observed Check_TLC Unreacted Ketone on TLC? Start->Check_TLC Check_Base Base Active & Anhydrous? Check_TLC->Check_Base Yes Analyze_Byproducts Analyze for Byproducts (See Table 1) Check_TLC->Analyze_Byproducts No Check_Conditions Sufficient Time & Temperature? Check_Base->Check_Conditions Yes Action_Base Use fresh/washed base. Ensure inert atmosphere. Check_Base->Action_Base No Action_Conditions Increase reaction time. Consider gentle heating. Check_Conditions->Action_Conditions No Check_Conditions->Analyze_Byproducts Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Ortega, E., et al. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 30(1), 123. [Link]

  • Riu, A., et al. (2018). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Molecules, 23(8), 2033. [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

  • The Organic Chemistry Tutor. (2023, November 20). The Horner-Emmons Reaction. YouTube. Retrieved from [Link]

  • Seidel, D., et al. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 87(20), 13634–13644. [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. [Link]

  • Chem Help ASAP. (2020, March 27). Horner-Wadsworth-Emmons reaction. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Evans, D. A., et al. (2012). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • The Organic Chemist. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. Retrieved from [Link]

  • Patil, S., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]

  • Pourabdal, M., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Molecules, 23(10), 2533. [Link]

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Technical Support Center: Purification of Piperidin-4-ylideneacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidin-4-ylideneacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing a piperidin-4-ylideneacetate?

The most common impurities are directly related to the olefination reaction used for synthesis, typically the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

  • From a Horner-Wadsworth-Emmons (HWE) Reaction: The primary byproduct is a water-soluble dialkylphosphate salt (e.g., diethyl phosphate). Unreacted phosphonate starting material and the piperidin-4-one precursor may also be present. The key advantage of the HWE reaction is that the phosphate byproduct is generally easy to remove during an aqueous workup.[1][2][3]

  • From a Wittig Reaction: The main stoichiometric byproduct is triphenylphosphine oxide (TPPO).[4] TPPO is notoriously difficult to separate from desired products due to its moderate polarity and high crystallinity, often co-purifying with the target compound.[5][6][7] Unreacted triphenylphosphonium ylide and the ketone starting material are other potential impurities.

Q2: My reaction produces a mixture of geometric isomers (E/Z). Is this normal, and can they be separated?

Yes, the formation of both E and Z isomers around the exocyclic double bond is very common. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the reagents used.

  • Reaction Control: Stabilized Wittig ylides (like those used to form acetates) and standard HWE reagents typically favor the formation of the thermodynamically more stable (E)-alkene.[1][8][9] However, significant amounts of the (Z)-isomer can still be formed. Modifications to the HWE reaction, such as the Still-Gennari conditions, can favor the (Z)-isomer.[3][10]

  • Separability: In many cases, E and Z isomers of piperidin-4-ylideneacetates can be separated using standard purification techniques like column chromatography or HPLC, as their different shapes lead to different physical properties and interactions with the stationary phase.[11][12] However, separation can be challenging if their polarities are very similar.

Q3: Can my piperidin-4-ylideneacetate degrade during purification?

Yes, degradation is possible, particularly during column chromatography on silica gel. The two main points of instability are the ester functional group and the basic piperidine nitrogen.

  • Hydrolysis: The ester can be susceptible to hydrolysis. The slightly acidic nature of standard silica gel can catalyze this process, especially if using protic solvents like methanol in the eluent.[13]

  • Strong Adsorption: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, streaking, or even irreversible adsorption (loss of compound) on the column.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: My crude product is contaminated with a significant amount of a white, crystalline solid that is difficult to remove.

This is a classic issue related to phosphorus byproducts from olefination reactions. The strategy for removal depends on the reaction you performed.

TPPO is a common and persistent impurity. Standard column chromatography can be effective but may require careful optimization. Several chromatography-free methods can be attempted first.

Solutions:

  • Precipitation/Crystallization:

    • Non-polar Wash: Concentrate the crude reaction mixture and triturate or suspend it in a non-polar solvent like hexanes, pentane, or cold diethyl ether. TPPO has low solubility in these solvents, while many organic products are more soluble.[6] Filter to remove the precipitated TPPO. This may need to be repeated.

    • Complexation with Metal Salts: A highly effective method involves the precipitation of TPPO as a metal salt complex. Dissolve the crude mixture in a suitable solvent (e.g., ethanol, toluene, ethyl acetate) and add zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4][6][7] The resulting TPPO-metal complex is often insoluble and can be removed by filtration.[6][7]

  • Optimized Column Chromatography:

    • If precipitation fails, use column chromatography. TPPO is quite polar. Running the column with a less polar eluent system (e.g., hexane/ethyl acetate or dichloromethane) can often leave the TPPO on the baseline while eluting your less polar product.[5]

This byproduct is generally much easier to handle than TPPO.

Solution:

  • Aqueous Extraction: The dialkylphosphate salt is highly water-soluble.[1][2][3] During the reaction workup, perform several washes of the organic layer (e.g., ethyl acetate, DCM) with water or brine. This should effectively remove the vast majority of the phosphate byproduct before any chromatographic purification.

Workflow: Phosphorus Byproduct Removal

start Crude Product from Olefination Reaction reaction_type Which reaction was used? start->reaction_type wittig Wittig reaction_type->wittig Wittig hwe HWE reaction_type->hwe HWE wittig_step1 Triturate with non-polar solvent (Hexane/Ether) & Filter wittig->wittig_step1 hwe_step1 Perform Aqueous Workup (Wash with Water/Brine) hwe->hwe_step1 wittig_step2 Precipitate with ZnCl₂ or MgCl₂ & Filter wittig_step1->wittig_step2 Impurity Persists wittig_step3 Column Chromatography wittig_step2->wittig_step3 Impurity Persists end_product Purified Product wittig_step3->end_product hwe_step1->end_product

Caption: Decision workflow for removing phosphorus-based impurities.

Problem 2: My product appears as two closely-spaced spots on TLC and two sets of peaks in the NMR. How can I separate these E/Z isomers?

Separating geometric isomers requires exploiting the subtle differences in their physical properties.

Solutions:

  • High-Resolution Column Chromatography:

    • Solvent System Optimization: Carefully screen various solvent systems using TLC. A lower polarity eluent that gives low Rf values (0.1-0.2) will often provide the best separation on the column. Systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone are common starting points.

    • Use of Additives: Sometimes, adding a small amount of a modifier can improve separation. For basic compounds like piperidines, adding a small percentage (0.5-1%) of triethylamine (Et₃N) to the eluent can deactivate the silica gel, reduce tailing, and improve resolution.

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Reversed-phase C18 silica can separate isomers based on differences in hydrophobicity.[11] For particularly stubborn cases, silica gel impregnated with silver nitrate (AgNO₃) can be used to separate alkenes, as the silver ions interact differently with the π-bonds of the E and Z isomers.[14]

  • Preparative HPLC:

    • For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. Both normal-phase and reversed-phase columns can be effective.[11] A successful separation at high pH (e.g., 9.5) has been reported for challenging API isomer separations on C18 columns.[11]

  • Crystallization:

    • Selective crystallization is a possibility but is often unpredictable.[14] One isomer may be less soluble or form crystals more readily in a particular solvent system. Attempting to crystallize the mixture from various solvents (e.g., ethyl acetate/hexanes, ethanol, acetonitrile) may yield one isomer in pure form. General crystallization methods for piperidin-4-one precursors can be a good starting point.[15]

Table 1: Troubleshooting Chromatography for E/Z Isomer Separation

IssuePotential CauseRecommended Action
Poor Separation (Overlapping Spots) Insufficient difference in polarity.Test a range of eluent polarities. Consider reversed-phase (C18) or silver nitrate-impregnated silica.[11][14]
Significant Tailing/Streaking Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add 0.5-1% triethylamine to the eluent to neutralize active sites. Alternatively, use neutral alumina as the stationary phase.
Compound Not Eluting from Column Irreversible adsorption or decomposition on silica.Deactivate silica gel with triethylamine. If decomposition is suspected, use a less acidic stationary phase like neutral alumina or consider purification by crystallization.
Problem 3: My NMR spectrum is clean, but the signals are broad, or I have more signals than expected.

This can be due to the presence of conformational isomers (conformers) in addition to the E/Z geometric isomers.

Explanation:

  • The piperidine ring is not planar and exists in a dynamic equilibrium of chair and boat conformations. The substituents on the ring can influence the rate of this interconversion.

  • Furthermore, if the nitrogen atom is substituted (e.g., with a Boc or benzyl group), rotation around the N-substituent bond can be slow on the NMR timescale, leading to a doubling of signals for each E/Z isomer.[16]

Solutions:

  • Variable Temperature (VT) NMR:

    • Acquiring NMR spectra at different temperatures is the definitive way to study dynamic processes. At higher temperatures, the rate of interconversion between conformers increases, which can cause broad peaks to sharpen into single, averaged signals. Conversely, cooling the sample can slow the exchange enough to resolve the individual conformers.[16]

  • 2D NMR Spectroscopy:

    • Techniques like COSY and HSQC can help assign the complex signals and confirm that the extra peaks belong to conformers of your desired product rather than an impurity.

Diagram: Relationship between Isomers and Conformers

cluster_E E-Isomer cluster_Z Z-Isomer E_conf1 Conformer E1 (e.g., Chair 1) E_conf2 Conformer E2 (e.g., Chair 2) E_conf1->E_conf2 Ring Flip Z_conf1 Conformer Z1 (e.g., Chair 1) Z_conf2 Conformer Z2 (e.g., Chair 2) Z_conf1->Z_conf2 Ring Flip Synthesis Synthesis Separation Purification (Chromatography) Synthesis->Separation Separation->E_conf1 Separation->Z_conf1

Caption: Isomers vs. Conformers in Piperidin-4-ylideneacetates.

References

  • Workup: Triphenylphosphine Oxide - Department of Chemistry: University of Rochester. Available at: [Link]

  • How does one remove triphenylphosphine oxide from product? - ResearchGate. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office. Available at: [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ResearchGate. Available at: [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. Available at: [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - RSC Publishing. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • How to separate E and Z isomers? | ResearchGate. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: [Link]

  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

Sources

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction for Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the HWE reaction for cyclic ketones, a class of substrates known for their unique challenges. Here, we will address common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the yield and stereoselectivity of your reactions.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Q1: Why is the conversion of my cyclic ketone to the desired alkene product low or non-existent?

Low conversion in the HWE reaction with cyclic ketones often stems from a few key factors. Let's break them down.

Possible Cause 1: Steric Hindrance

Cyclic ketones, particularly those with significant substitution patterns, can present considerable steric hindrance around the carbonyl group. This bulkiness can impede the approach of the phosphonate carbanion, which is the rate-limiting step of the reaction.[1]

  • Expert Insight: The phosphonate carbanion is more nucleophilic and less basic than the corresponding phosphorus ylides used in the Wittig reaction, making the HWE reaction generally more suitable for hindered ketones.[1][2] However, even with this advantage, highly congested ketones can be challenging.

  • Solutions:

    • Increase Reaction Temperature and Time: For sterically demanding substrates, elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] Similarly, extending the reaction time can allow the reaction to proceed to completion.

    • Employ a More Reactive Phosphonate Reagent: Consider using a less sterically hindered phosphonate reagent if your synthesis allows.

Possible Cause 2: Incomplete Deprotonation of the Phosphonate

The formation of the phosphonate carbanion is the first critical step.[1] If the base used is not strong enough to fully deprotonate the phosphonate, the concentration of the active nucleophile will be low, leading to poor conversion.

  • Expert Insight: The acidity of the α-proton of the phosphonate is crucial. For simple alkyl phosphonates, a strong base is essential.

  • Solutions:

    • Select a Stronger Base: For standard phosphonates like triethyl phosphonoacetate, strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are effective.[4]

    • Ensure Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by any moisture present. All glassware must be rigorously dried, and anhydrous solvents should be used under an inert atmosphere (e.g., argon or nitrogen).[3]

Possible Cause 3: Side Reactions

The basic conditions of the HWE reaction can promote side reactions, especially with sensitive substrates. Enolate formation from the cyclic ketone is a common competing pathway that consumes the base and reduces the yield of the desired olefination product.

  • Solutions:

    • Use Milder Reaction Conditions: For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, can be highly effective.[5][6] LiCl is thought to act as a Lewis acid, increasing the acidity of the phosphonate proton, thereby allowing for the use of a weaker base.[6]

    • Consider Alternative Bases: For particularly sensitive substrates, weaker bases like lithium 1,1,1,3,3,3-hexafluoroisopropoxide (LiHFI) have been shown to be effective in preventing side reactions like epimerization.[7]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_review Review Reaction Conditions start->conditions_review deprotonation_check Verify Deprotonation reagent_check->deprotonation_check Reagents OK adjust_equivalents Adjust Equivalents reagent_check->adjust_equivalents Incorrect Stoichiometry? conditions_review->deprotonation_check carbonyl_reactivity Assess Carbonyl Reactivity deprotonation_check->carbonyl_reactivity Deprotonation Confirmed use_stronger_base Use Stronger Base deprotonation_check->use_stronger_base Weak Base? anhydrous_techniques Use Anhydrous Techniques deprotonation_check->anhydrous_techniques Moisture Present? alternative_reagents Consider Alternative Reagents/Conditions carbonyl_reactivity->alternative_reagents Substrate is Highly Hindered optimize_conditions Optimize Conditions improved_yield Improved Yield adjust_equivalents->improved_yield use_stronger_base->improved_yield anhydrous_techniques->improved_yield alternative_reagents->improved_yield HWE_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. Cyclization cluster_3 4. Elimination Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion Base Adduct Adduct Carbanion->Adduct + Ketone Oxaphosphetane Oxaphosphetane Adduct->Oxaphosphetane Alkene + Phosphate Alkene + Phosphate Oxaphosphetane->Alkene + Phosphate

Caption: The four main steps of the Horner-Wadsworth-Emmons reaction mechanism.

Q2: Are there any specific safety precautions I should take when running the HWE reaction?

Yes, several safety measures are crucial:

  • Strong Bases: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture.

  • Solvents: Anhydrous solvents like THF and DME can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents.

  • Phosphorus Compounds: While generally less toxic than other organophosphorus compounds, phosphonates should still be handled with care in a well-ventilated fume hood.

Q3: Can I use the HWE reaction for large-scale synthesis?

Absolutely. The HWE reaction is widely used in industrial and pharmaceutical settings due to its reliability and the ease of removing the phosphate byproduct through aqueous extraction. [8]For large-scale reactions, careful control of temperature and reagent addition is critical to manage the exothermicity of the reaction.

III. Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction with a Cyclic Ketone

This protocol is a starting point and may require optimization based on your specific substrate.

  • Preparation: Under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Ketone Addition: Cool the reaction mixture back down to 0 °C and add a solution of the cyclic ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol is designed to favor the formation of the (Z)-alkene. [2]

  • Preparation: To a flame-dried flask under an argon atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents) and 18-crown-6 (3.0 equivalents) in anhydrous THF. 2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 2.1 equivalents) dropwise to the cooled solution. Stir the resulting mixture vigorously at -78 °C for 1 hour.

  • Ketone Addition: Add a solution of the cyclic ketone (1.0 equivalent) in anhydrous THF.

  • Reaction: Maintain the reaction at -78 °C and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

IV. References

  • Horner-Wadsworth-Emmons Reaction. NROChemistry.

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

  • Horner–Wadsworth–Emmons reaction. Wikipedia.

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821.

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station.

  • Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate. TCI Chemicals.

  • Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Benchchem.

  • Guilard, R., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437–5439.

  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? ResearchGate.

  • Still-Gennari Olefination. organic-chemistry.org.

  • Orita, A., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.

  • Improving the yield of the Horner-Wadsworth-Emmons reaction. Benchchem.

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate.

  • Horner-Wadsworth-Emmons Reagents for E and Z-Selective Synthesis. TCI Chemicals.

  • Orita, A., et al. (2024). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv.

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed, 36296731.

  • Rationale for Z‐selectivity of SG olefinations. ResearchGate.

  • Use of Lithium Hexafluoroisopropoxide as a Mild Base for Horner−Wadsworth−Emmons Olefination of Epimerizable Aldehydes. ResearchGate.

  • Z -Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ResearchGate.

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate.

  • Orita, A., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health.

  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI.

  • Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate Product Page. TCI Chemicals.

  • Synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Youngstown State University.

  • Horner-Wadsworth-Emmons Reaction. YouTube.

  • Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O. ResearchGate.

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Stereoselectivity issues in the synthesis of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to overcome common hurdles.

Question 1: My HWE reaction is producing a mixture of (E) and (Z) isomers of this compound with low selectivity. How can I increase the yield of the desired (E)-isomer?

Answer:

Low (E)-selectivity in the Horner-Wadsworth-Emmons reaction is a frequent challenge, stemming from the reaction kinetics and thermodynamics not strongly favoring the (E)-alkene pathway. The formation of the (E)-isomer is generally favored under conditions that allow for equilibration of the reaction intermediates.[1] To enhance (E)-selectivity, several parameters in your reaction protocol can be optimized.

Core Insight: The stereochemical outcome of the HWE reaction is largely determined by the relative stability of the intermediates leading to the (E) and (Z) products. Stabilized phosphonate ylides, like the one used in this synthesis, tend to favor the thermodynamically more stable (E)-alkene.[2][3] The key is to create conditions that promote this thermodynamic control.

Troubleshooting Workflow & Recommendations:

  • Choice of Base and Cation: The counterion of the base used for deprotonation of the phosphonate plays a crucial role.

    • Lithium and Magnesium Bases: Lithium (e.g., n-BuLi, LiHMDS) and magnesium (e.g., iPrMgCl, MeMgBr) bases often promote higher (E)-selectivity compared to sodium or potassium bases.[1][4] This is attributed to the ability of these smaller cations to coordinate with the intermediates, favoring the transition state that leads to the (E)-alkene.

    • Weak Bases: In some cases, particularly with base-sensitive substrates, a combination of a lithium salt (like LiCl or LiBr) and a weaker base (e.g., DBU, triethylamine) can effectively promote (E)-selectivity under milder conditions.[4]

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer by providing the energy needed for the intermediates to equilibrate.[1] If you are running your reaction at low temperatures (e.g., -78 °C), consider gradually increasing it to room temperature or slightly above.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.

    • Aprotic Solvents: Tetrahydrofuran (THF) is a standard and often effective solvent.

    • Protic Solvents: The use of protic, non-toxic deep eutectic solvents has been shown to enhance (E)-selectivity in some HWE reactions.[5]

Experimental Protocol: Modified HWE Reaction for Enhanced (E)-Selectivity

This protocol incorporates the use of a lithium base and controlled temperature to favor the (E)-isomer.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to ensure complete formation of the ylide.

  • Aldehyde Addition: Add a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. This extended reaction time at a higher temperature is crucial for the intermediates to equilibrate.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: Analyze the crude product ratio of (E) to (Z) isomers using ¹H NMR spectroscopy or gas chromatography.

Question 2: I've managed to improve the (E)/(Z) ratio, but separating the two isomers is proving difficult. What are the recommended methods for purification?

Answer:

The structural similarity of (E) and (Z) isomers of this compound makes their separation challenging due to their similar polarities. Standard column chromatography on silica gel may not provide baseline separation.

Recommended Separation Techniques:

  • Silver Nitrate Impregnated Silica Gel Chromatography: This is a powerful technique for separating isomers of unsaturated compounds.[6] The silver ions interact with the π-electrons of the double bond, and this interaction is often different enough between the (E) and (Z) isomers to allow for separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the separation of the isomers.[7] This method offers high resolution but may be less practical for large-scale purifications.

  • Fractional Crystallization: If one isomer is significantly more abundant and can be induced to crystallize, this can be an effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to find conditions that selectively crystallize the desired (E)-isomer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to the synthesis.

FAQ 1: What is the underlying mechanism of the Horner-Wadsworth-Emmons reaction and why does it typically favor the (E)-alkene?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion to react with an aldehyde or ketone, forming an alkene. The reaction generally proceeds through the following steps:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, forming a phosphonate carbanion (ylide).

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde (1-methyl-4-piperidone in this case), forming two diastereomeric intermediates called betaines.

  • Oxaphosphetane Formation: The betaines cyclize to form four-membered ring intermediates called oxaphosphetanes.

  • Elimination: The oxaphosphetane collapses, eliminating a water-soluble phosphate byproduct and forming the alkene.[8][9]

The preference for the (E)-alkene arises from the reversibility of the initial addition and the relative thermodynamic stability of the intermediates.[1][3] The transition state leading to the (E)-product is sterically less hindered and therefore lower in energy, making it the favored pathway under conditions that allow for thermodynamic control.[10]

Diagram of the HWE Reaction Mechanism:

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide + Base Betaine Betaine Intermediates Ylide->Betaine Ketone 1-Methyl-4-piperidone Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediates Betaine->Oxaphosphetane Cyclization E_Product (E)-Alkene Oxaphosphetane->E_Product Elimination (Thermodynamically Favored) Z_Product (Z)-Alkene Oxaphosphetane->Z_Product Elimination (Kinetically Favored) Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Stereoselectivity_Optimization Start Low E/Z Ratio Check_Base Analyze Base and Cation Start->Check_Base Check_Temp Evaluate Reaction Temperature Check_Base->Check_Temp Li/Mg base used Use_Li_Mg Switch to Li or Mg based (e.g., n-BuLi, MeMgBr) Check_Base->Use_Li_Mg Na/K base used Check_Solvent Consider Solvent Polarity Check_Temp->Check_Solvent RT or higher Increase_Temp Increase Temperature (e.g., 0°C to RT) Check_Temp->Increase_Temp Low Temp (-78°C) Use_THF Ensure Anhydrous THF Check_Solvent->Use_THF Other solvent Result Improved (E)-Selectivity Check_Solvent->Result Using THF Use_Li_Mg->Check_Temp Increase_Temp->Check_Solvent Use_THF->Result

Sources

Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, is provided below, complete with troubleshooting guides, FAQs, and detailed experimental protocols.

Triphenylphosphine oxide (TPPO) is a frequent and often troublesome byproduct in several cornerstone reactions of organic synthesis, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] The thermodynamic stability of the phosphorus-oxygen bond in TPPO is a major driving force for these reactions, contributing to their high yields.[3] However, this stability, combined with its high polarity and crystalline nature, often complicates product purification, especially on a large scale where traditional chromatography is impractical.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing TPPO from reaction mixtures. We will explore the causality behind various experimental choices and offer field-proven insights to streamline your purification workflows.

Decision Workflow for TPPO Removal

Selecting the appropriate purification strategy is critical and depends primarily on the physicochemical properties of your desired product and the scale of your reaction. The following decision tree illustrates a logical workflow for choosing the most effective method.

TPPO_Removal_Workflow Decision Workflow for TPPO Removal start Crude Wittig Reaction Mixture product_polarity Assess Product Polarity start->product_polarity non_polar Product is Non-Polar product_polarity->non_polar Non-Polar polar Product is Polar product_polarity->polar Polar / Similar Polarity to TPPO method1 Method 1: Precipitation with Non-Polar Solvent (Hexane/Pentane) non_polar->method1 method2 Method 2: Filtration through Silica Plug non_polar->method2 method3 Method 3: Precipitation with Metal Salts (ZnCl₂, CaBr₂) polar->method3 method4 Method 4: Acid/Base Extraction polar->method4 end Pure Product method1->end method2->end method3->end acid_base_yes Product has acidic/ basic functionality method4->acid_base_yes Yes acid_base_no No suitable functionality method4->acid_base_no No extraction_protocol Perform Acid/Base Extraction acid_base_yes->extraction_protocol chromatography Consider Column Chromatography (if scale allows) acid_base_no->chromatography extraction_protocol->end chromatography->end

Caption: A decision-making flowchart for selecting a suitable TPPO removal method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of Wittig reaction products in a question-and-answer format.

Question 1: My product is non-polar, but it's still contaminated with TPPO after concentrating the reaction mixture. What is the simplest next step?

Answer: For non-polar products, the significant difference in polarity between your compound and TPPO is the key to separation. The two most effective and straightforward methods are precipitation with a non-polar solvent and filtration through a silica plug.

  • Causality: TPPO is highly polar and crystalline, rendering it poorly soluble in non-polar solvents like hexanes, pentane, or cold diethyl ether.[5][6] Your non-polar product, however, should remain dissolved in these solvents.

  • Solution 1: Precipitation. Concentrate your crude reaction mixture, then redissolve it in a minimal amount of a solvent like dichloromethane (DCM) or toluene. Slowly add a non-polar "anti-solvent" such as hexane or pentane with vigorous stirring. Cooling the mixture in an ice bath will further decrease TPPO's solubility, maximizing its precipitation.[7] The precipitated TPPO can then be removed by simple filtration.

  • Solution 2: Silica Plug Filtration. If precipitation is incomplete, or as an alternative first step, pass a solution of your crude product through a short plug of silica gel. Suspend the crude material in a non-polar solvent system (e.g., hexane with a small amount of ether).[8][9] The highly polar TPPO will adsorb strongly to the silica, while your non-polar product will elute quickly. This is often faster than a full chromatography column.

Question 2: My product is polar and co-elutes with TPPO during column chromatography. How can I separate them?

Answer: This is a common and challenging scenario. When the polarities of the product and TPPO are too similar for effective chromatographic separation, a chemical separation method is often the best approach. The most robust method is the precipitation of TPPO as a metal salt complex.

  • Causality: The oxygen atom in TPPO is a Lewis base and can coordinate with "hard" Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[7][10] These resulting complexes, such as ZnCl₂(TPPO)₂, are often highly insoluble in common organic solvents and can be easily removed by filtration.[5][11][12]

  • Solution: Metal Salt Precipitation. Dissolve your crude mixture in a suitable solvent. While initial methods required less polar solvents like toluene, newer protocols have shown high efficiency in polar solvents.[13][14]

    • Using ZnCl₂: This method is effective in polar solvents like ethanol, ethyl acetate, and THF.[12] Adding a solution of ZnCl₂ in ethanol to your crude mixture will precipitate the ZnCl₂(TPPO)₂ complex, which can be filtered off.[11][12]

    • Using CaBr₂: This method is particularly advantageous as it has been shown to be highly efficient for removing TPPO from ethereal solvents like THF, a common solvent for Wittig reactions.[13][14] This can eliminate the need for a solvent swap before purification.

Question 3: I tried to precipitate TPPO with hexane, but the recovery of my product is low, or the precipitation is incomplete.

Answer: Incomplete precipitation or product co-precipitation can be due to several factors related to solvent choice, concentration, and temperature.

  • Causality: The efficiency of precipitation depends on maximizing the insolubility of TPPO while ensuring the product remains fully dissolved. If the product has some polarity, it might crash out along with the TPPO. Conversely, using a solvent that is not sufficiently non-polar will result in incomplete TPPO precipitation.

  • Troubleshooting & Optimization:

    • Solvent System: Instead of pure hexane, try a mixture like hexane/diethyl ether or pentane/diethyl ether. The ether can help keep a slightly more polar product in solution while still being a poor solvent for TPPO.[8][9]

    • Temperature: Cooling the slurry to 0 °C or below in an ice bath or refrigerator is crucial for minimizing the solubility of TPPO.[7][15]

    • Concentration: The precipitation of TPPO is inversely proportional to the volume of the solvent.[1] Concentrate the reaction mixture as much as possible before adding the non-polar anti-solvent.

    • Repetition: Sometimes a single precipitation is not enough. It may be necessary to repeat the process of concentrating the filtrate and adding fresh non-polar solvent 2-3 times to remove the majority of the TPPO.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide so difficult to remove? A1: TPPO's removal challenges stem from its physical properties. It is a highly polar, thermally stable, and crystalline solid with a high melting point (154-158 °C).[2][10] This high polarity means it often has similar retention factors in chromatography to polar products, and its ability to co-crystallize can lead to contamination of the desired compound.[14]

Q2: How can I handle unreacted triphenylphosphine (TPP) in my reaction mixture? A2: Unreacted TPP can complicate purification as it has a different polarity than TPPO. A common strategy is to intentionally oxidize any residual TPP to TPPO before purification. This can be achieved by washing the organic layer with a mild oxidizing agent like a 10% hydrogen peroxide solution.[7][12] This ensures all phosphorus-containing byproducts are in a single, more consistently removable form.

Q3: Are there alternatives to triphenylphosphine that produce more easily removable byproducts? A3: Yes, significant research has gone into developing phosphine reagents whose byproducts are easier to remove. Examples include:

  • Phosphines with basic or acidic groups: These allow the resulting phosphine oxide to be removed by a simple acid-base extraction.[16]

  • Fluorous phosphines: The resulting fluorous phosphine oxide can be separated by fluorous solid-phase extraction.[7]

  • Polymer-supported phosphines: The phosphine is attached to a solid support, so the resulting TPPO is also resin-bound and can be removed by filtration. While effective, these reagents are often more expensive and less readily available than triphenylphosphine.[7]

Q4: Can the Wittig reaction be made catalytic in phosphine to avoid stoichiometric TPPO waste? A4: Yes, catalytic Wittig reactions have been developed. These systems involve an in situ regeneration of the phosphine from the phosphine oxide byproduct using a stoichiometric reductant, often a silane.[14][17] This approach minimizes the amount of phosphine oxide waste generated, simplifying purification.

Comparison of TPPO Removal Methods

MethodPrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Precipitation Differential SolubilityNon-polar productsSimple, fast, inexpensive, avoids chromatography.[1][7]May not be effective for polar products; may require multiple cycles.[8]
Silica Plug Filtration Adsorption (Polarity)Non-polar productsVery fast, uses minimal solvent and silica.[8][9]Not suitable for polar products that also adsorb to silica.
Metal Salt Complexation Chemical Rxn (Insolubility)Polar productsHighly effective for polar products, can avoid chromatography, works in various solvents.[11][12][14]Adds another reagent (metal salt) that may need to be removed; may not work for metal-sensitive compounds.
Column Chromatography Adsorption (Polarity)All product types (small scale)High purification efficiency if conditions are optimized.Tedious, expensive, and not scalable for large quantities.[1][18]
Acid-Base Extraction Differential SolubilityProducts with acidic/basic groupsSimple liquid-liquid extraction, avoids chromatography.[19]Only applicable if the product has a suitable functional group.

Detailed Experimental Protocols

Protocol 1: Precipitation with a Non-Polar Solvent

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Dissolution: Dissolve the residue in the minimum amount of a solvent in which the product is highly soluble (e.g., dichloromethane, toluene, or diethyl ether).[15]

  • Precipitation: While stirring vigorously, slowly add a non-polar solvent such as hexanes or pentane (typically 10-20 volumes relative to the initial dissolution solvent).

  • Crystallization: Cool the resulting slurry in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of TPPO.[7]

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The filtrate contains the purified product.

Protocol 2: Filtration Through a Silica Gel Plug

  • Preparation: Prepare a short column by placing a cotton or glass wool plug at the bottom of a pipette or a small chromatography column, followed by a layer of sand, and then 2-5 cm of silica gel. Top with another layer of sand.

  • Equilibration: Pass the chosen non-polar eluent (e.g., hexane or a 9:1 hexane:ether mixture) through the plug.

  • Loading: Concentrate the crude reaction mixture and suspend the residue in a minimal amount of the eluent.

  • Elution: Carefully load the suspension onto the top of the silica plug. Elute the product using the non-polar solvent, collecting the filtrate. The more polar TPPO will remain adsorbed at the top of the silica plug.[8][9]

Protocol 3: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol

  • Dissolution: Dissolve the crude reaction mixture, containing an estimated 1 equivalent of TPPO, in ethanol.

  • Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol (approximately 2-3 equivalents relative to TPPO) to the crude solution at room temperature.[2][12] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[12]

  • Precipitation: Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation. Scraping the sides of the flask can help induce precipitation.[6][12]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the product. A final wash or slurry with a solvent like acetone can be used to remove any excess, insoluble zinc salts.[12]

ZnCl2_Precipitation Workflow for TPPO Removal via ZnCl₂ Precipitation start Crude Mixture (Product + TPPO) dissolve Dissolve in Ethanol start->dissolve add_zncl2 Add 1.8M ZnCl₂ in Ethanol (2-3 eq) dissolve->add_zncl2 stir Stir at RT (1-2 hours) add_zncl2->stir precipitate Insoluble ZnCl₂(TPPO)₂ precipitates stir->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate: Product + Excess ZnCl₂ in Ethanol filter->filtrate solid Solid: ZnCl₂(TPPO)₂ filter->solid concentrate Concentrate Filtrate filtrate->concentrate end Pure Product concentrate->end

Caption: Experimental workflow for the removal of TPPO using zinc chloride.

References

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. University of Texas Southwestern Medical Center. [Link]

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Weix Research Group, University of Wisconsin-Madison. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 1845–1853. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413–1414. [Link]

  • ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13097, Triphenylphosphine oxide. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 1845–1853. [Link]

  • Cheméo. Chemical Properties of Triphenylphosphine oxide (CAS 791-28-6). [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49–56. [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. [Link]

  • Grand Valley State University ScholarWorks. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Reddit. (2022). Removing TPPO from reaction mixture. [Link]

  • BDMAEE. The role of triphenylphosphine in wittig reaction synthesis. [Link]

  • Google Patents. US6011181A - Triphenylphosphine oxide complex process.
  • ResearchGate. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • N-Ro Chemistry. (2023). Wittig reaction: reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]

Sources

Stability of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-(1-methylpiperidin-4-ylidene)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic and basic conditions. Understanding the chemical liabilities of this molecule is crucial for designing robust experimental protocols, ensuring data integrity, and developing stable formulations.

Overview of Chemical Structure and Potential Liabilities

This compound is a molecule featuring three key functional groups that dictate its chemical stability:

  • An α,β-Unsaturated Ester: The ethyl ester is conjugated to an exocyclic double bond. This system is susceptible to hydrolysis.

  • A Ylidene (C=C) Double Bond: This bond can be a site for isomerization or other addition reactions under certain stress conditions.

  • A Tertiary Amine: The N-methylpiperidine moiety is basic and will be protonated in acidic media, affecting the molecule's solubility and electronic properties.

This guide will address the most common stability-related questions and troubleshooting scenarios encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The most significant degradation pathway is the hydrolysis of the ethyl ester functional group.[1] This reaction can be catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid and ethanol. Due to the molecule's structure, this process is well-defined and predictable under controlled conditions.

Q2: How does the compound behave under acidic conditions, and what are the degradation products?

Under acidic conditions, two primary events occur:

  • Protonation of the Tertiary Amine: The nitrogen atom on the piperidine ring is basic and will be readily protonated by an acid to form a water-soluble ammonium salt.

  • Acid-Catalyzed Ester Hydrolysis: The ester undergoes hydrolysis to yield (1-methylpiperidin-4-ylidene)acetic acid and ethanol . This reaction is reversible, meaning an equilibrium will be established between the starting ester, water, the carboxylic acid, and ethanol.[1][2] To drive the reaction towards the hydrolysis products, a large excess of water is typically used.[2] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3]

Q3: How does the compound behave under basic conditions? What is saponification?

In the presence of a base, such as sodium hydroxide (NaOH), the ester undergoes hydrolysis via a process called saponification.[4][5] This reaction is effectively irreversible and typically proceeds to completion.[1]

The mechanism involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in a rapid and thermodynamically favorable acid-base reaction.[6][7] This final deprotonation step is what drives the reaction to completion.

The final products are the carboxylate salt (e.g., sodium (1-methylpiperidin-4-ylidene)acetate) and ethanol .[8] An acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[5][6]

Q4: Besides hydrolysis, are there other potential stability issues I should be aware of?

Yes, while hydrolysis is the primary concern, other degradation pathways can be induced under specific stress conditions, such as those used in forced degradation studies.[9]

  • Isomerization: The ylidene double bond could potentially undergo E/Z isomerization, although for an exocyclic double bond of this type, this is less common than for internal double bonds. Photolytic degradation, in particular, is known to affect conjugated double bond systems.[10]

  • Oxidation: The tertiary amine and the double bond could be susceptible to oxidation, though this typically requires the presence of specific oxidizing agents.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and potentially cause other, less predictable degradation pathways.[10]

Q5: How can I monitor the stability and degradation of this compound in my experiments?

The most effective method for monitoring the stability of this compound is through stability-indicating chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).[11][12]

A typical approach involves:

  • Developing an HPLC method (e.g., using a C18 reverse-phase column) that can separate the parent compound from its potential degradation products (especially the hydrolyzed carboxylic acid).

  • Subjecting the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at a controlled temperature.[13]

  • Collecting samples at various time points.

  • Analyzing the samples by HPLC to quantify the decrease in the parent compound's peak area and the corresponding increase in the degradation products' peak areas. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Complete or rapid loss of starting material after treatment with base. Saponification (Base-catalyzed hydrolysis). This is the expected behavior. The reaction is irreversible and often rapid, especially at elevated temperatures.To study the kinetics, reduce the temperature, use a milder base, or shorten the reaction time points for analysis. If trying to avoid hydrolysis, ensure the pH of your solution is neutral or slightly acidic and free of strong bases.
Low recovery of starting material after acidic treatment. Acid-catalyzed hydrolysis. Although reversible, with excess water and/or heat, significant degradation can occur.Reduce the temperature or acid concentration. If the goal is to recover the starting material, neutralize the solution promptly after the experiment. To isolate the hydrolyzed product, ensure the reaction reaches equilibrium or is driven to completion.
An unexpected peak appears in my HPLC chromatogram. Formation of a degradation product. In acidic/basic media, this is almost certainly the hydrolyzed carboxylic acid. Under photolytic or thermal stress, it could be an isomer.Confirm the identity of the new peak using LC-MS. The expected mass of the hydrolyzed acid will be 28 atomic mass units less than the parent ethyl ester.
My results are inconsistent between experiments. Poor control of experimental parameters. Small variations in pH, temperature, or reaction time can significantly impact the rate of hydrolysis.Use calibrated pH meters and temperature-controlled water baths or heating blocks. Prepare fresh acid/base solutions for each experiment. Ensure accurate timing for sample collection.

Key Degradation Mechanisms & Workflows

Visualization of Hydrolysis Pathways

The following diagrams illustrate the accepted mechanisms for ester hydrolysis under acidic and basic conditions.

Caption: Base-catalyzed hydrolysis (saponification).

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Stability Studies start Start: Unexpected Result in Stability Study observe Observe Unexpected Peak(s) or Low Parent Recovery in HPLC start->observe identify_conditions Identify Stress Condition observe->identify_conditions acid_path Acidic (e.g., HCl) identify_conditions->acid_path Acidic base_path Basic (e.g., NaOH) identify_conditions->base_path Basic other_path Other (Heat, Light, Oxidant) identify_conditions->other_path Other analyze_ms Analyze by LC-MS to Confirm Product Mass acid_path->analyze_ms base_path->analyze_ms other_path->analyze_ms check_mass_hydrolysis Does Mass Match Hydrolyzed Acid? analyze_ms->check_mass_hydrolysis conclusion_hydrolysis Conclusion: Ester Hydrolysis Occurred. This is the expected primary degradation. check_mass_hydrolysis->conclusion_hydrolysis Yes conclusion_other Conclusion: Alternative degradation (e.g., Isomerization, Oxidation). Further structural elucidation needed. check_mass_hydrolysis->conclusion_other No action Action: Adjust experimental parameters (T, pH, time) to control degradation rate or characterize the degradant. conclusion_hydrolysis->action conclusion_other->action

Caption: A logical workflow for troubleshooting.

Experimental Protocols: Forced Degradation Studies

These protocols are designed as a starting point for assessing the stability of this compound. Per regulatory guidance, the goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating. [13] Table 1: Summary of Stress Conditions

ConditionReagentTemperatureTime Points (Example)Expected Outcome
Acid Hydrolysis 0.1 M HCl50 - 60 °C0, 2, 6, 12, 24 hoursHydrolysis to carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)0, 0.5, 1, 2, 4 hoursRapid hydrolysis (saponification) to carboxylate salt
Neutral Hydrolysis Water / Buffer pH 750 - 60 °C0, 2, 6, 12, 24 hoursSlower hydrolysis compared to acidic/basic conditions
Protocol 1: Acidic Stress Testing
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Initiation: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a temperature-controlled bath at 60°C.

  • Time Points: At each designated time point (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Neutralization: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH (e.g., 100 µL) to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by HPLC.

Protocol 2: Basic Stress Testing
  • Preparation: Use the same 1 mg/mL stock solution as prepared for the acid study.

  • Stress Initiation: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Keep the vial at room temperature (25°C). Due to the rapid nature of saponification, elevated temperatures are often unnecessary.

  • Time Points: At each designated time point (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot (e.g., 100 µL).

  • Neutralization: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M HCl (e.g., 100 µL).

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). S-Matrix. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]

  • Saponification. (n.d.). Research Starters - EBSCO. Retrieved from [Link]

  • Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

  • Saponification Reaction of Esters. (2025, January 11). YouTube. Retrieved from [Link]

  • 374 BCH3023 Saponification of Esters. (2022, October 11). YouTube. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved from [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. (n.d.). LookChem. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (2023, July 13). ResearchGate. Retrieved from [Link]

  • Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Phosphonate Carbanions with N-Methylpiperidone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing the Horner-Wadsworth-Emmons (HWE) reaction with N-methylpiperidone and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common side reactions and challenges encountered during this specific olefination. We will move beyond standard protocols to explore the causality behind these issues and offer robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Q1: Why is my HWE reaction with N-methylpiperidone resulting in a low yield or failing completely?

A: This is the most frequent challenge and typically stems from a combination of factors related to the inherent reactivity of the substrates. Ketones, such as N-methyl-4-piperidone, are intrinsically less electrophilic and more sterically hindered than aldehydes, making the initial nucleophilic attack by the phosphonate carbanion the rate-limiting step.[1][2]

Several factors could be at play:

  • Insufficient Carbanion Reactivity: The stability of your phosphonate carbanion is a double-edged sword. While the stabilizing electron-withdrawing group (EWG) is necessary for the reaction, an overly stabilizing group can render the carbanion too unreactive to attack the hindered ketone.[3]

  • Steric Hindrance: The cyclic structure of N-methylpiperidone presents significant steric bulk around the carbonyl group, which can impede the approach of the phosphonate carbanion.[1]

  • Inappropriate Base or Reaction Conditions: Standard conditions like NaH in THF at room temperature may be insufficient. More hindered ketones often require stronger, non-coordinating bases and higher temperatures to proceed at a reasonable rate.[1][4]

  • Moisture Contamination: Phosphonate carbanions are strong bases and are readily quenched by trace amounts of water in the solvent or on the glassware.[1] Rigorous anhydrous technique is paramount.

Q2: I'm observing a mixture of unexpected products in my analysis. What are the most common side reactions?

A: Beyond unreacted starting materials, several side reactions can occur. The primary culprits are related to the basicity of the reaction medium and the presence of multiple acidic protons in the system. These include:

  • Formation of a stable β-hydroxyphosphonate adduct: The reaction may stall after the initial nucleophilic addition without subsequent elimination. This occurs if the EWG on the phosphonate is not sufficiently electron-withdrawing to facilitate the final elimination step.[2][5]

  • Products from ketone enolization: The α-protons on the piperidone ring (at C3 and C5) are acidic. The strong base used to form the carbanion can also deprotonate the ketone, leading to a competing enolate. This enolate can then participate in side reactions like self-condensation (aldol reaction).

  • Epimerization of existing stereocenters: If your N-methylpiperidone substrate contains a substituent alpha to the carbonyl (at the C3 or C5 position), you may observe epimerization under the reaction conditions.[6]

Q3: My starting piperidone has a chiral center at C2, and I'm seeing a loss of stereochemical purity in my product. What is happening?

A: This is a critical and often overlooked side reaction specific to substituted piperidones. The basic conditions required for the HWE reaction can cause epimerization at the C2 position.[6] The mechanism involves the formation of an achiral enamine intermediate through deprotonation of the C2 proton, which is facilitated by the adjacent nitrogen atom. Reprotonation of this intermediate can occur from either face, leading to racemization or epimerization. This process can be surprisingly fast, even at room temperature, especially with prolonged reaction times or stronger bases.[6]

Q4: How can I improve the E/Z selectivity of my reaction? The stereochemistry is inconsistent.

A: The HWE reaction is renowned for its high E-selectivity with aldehydes, but this is often not the case with ketones, where poor to modest selectivity is common.[2] The final E/Z ratio is determined by the thermodynamics of the intermediate oxaphosphetanes.[5] To influence this:

  • For (E)-Alkenes: Generally, conditions that allow the intermediates to equilibrate to the most stable state favor the (E)-isomer. This includes using Li⁺ or Na⁺ based counterions and higher reaction temperatures (e.g., warming from -78 °C to room temperature or higher).[1][2]

  • For (Z)-Alkenes: Achieving high (Z)-selectivity requires kinetically controlled conditions that prevent equilibration. The Still-Gennari modification, which uses highly electron-withdrawing phosphonates (like bis(2,2,2-trifluoroethyl) esters) and strongly dissociating bases (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C), is the standard method for favoring the (Z)-alkene.[5][7] The electron-withdrawing groups on the phosphonate accelerate the elimination step, effectively "trapping" the kinetic addition product.[7][8]

Section 2: In-Depth Analysis of Key Side Reactions

Understanding the mechanisms of these side reactions is crucial for designing effective troubleshooting strategies.

α-Proton Abstraction and Epimerization at C2

As mentioned in the FAQ, epimerization at a C2 substituent is a significant risk. The basic reaction medium can abstract the proton at C2, leading to an enamine intermediate that scrambles the stereocenter upon reprotonation.

G cluster_0 Epimerization Pathway start (2R)-Piperidone base + Base (B⁻) start->base enamine Achiral Enamine Intermediate base->enamine protonation + H-B enamine->protonation product_R (2R)-Piperidone protonation->product_R product_S (2S)-Piperidone protonation->product_S mix Racemic or Epimeric Mixture product_R->mix product_S->mix

Diagram 1: Proposed C2-Epimerization Pathway. A simplified workflow showing how basic conditions can lead to a loss of stereointegrity at the C2 position of the piperidone ring.[6]

Stalled Reaction: Formation of β-Hydroxyphosphonate Adducts

The HWE reaction is a two-stage process: nucleophilic addition followed by elimination. If the elimination of the dialkylphosphate salt is slow or does not occur, the β-hydroxyphosphonate intermediate will be the isolated product.

reagents Phosphonate Carbanion + N-Methylpiperidone addition Reversible Nucleophilic Addition reagents->addition:f0 intermediate β-Hydroxyphosphonate Adduct addition:f0->intermediate elimination Elimination intermediate->elimination:f0 Fast (Strong EWG) stalled Reaction Stalls Here (Isolated Byproduct) intermediate->stalled Slow / No Reaction (Weak EWG) product Desired Alkene elimination:f0->product

Diagram 2: HWE Reaction Pathway vs. Stalled Intermediate. The reaction can stall at the β-hydroxyphosphonate stage if the phosphonate's EWG is insufficient to promote the final elimination step.[2][5]

Section 3: Troubleshooting Guides & Experimental Protocols

Protocol: Optimizing Reaction Conditions for Low-Reactivity Ketones

If you are experiencing low conversion, this protocol provides a systematic approach to improving your yield.

Objective: To drive the reaction to completion by enhancing the reactivity of the carbanion and the electrophilicity of the ketone.

Procedure:

  • Rigorous Anhydrous Technique:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).

    • Use freshly distilled anhydrous solvents (e.g., THF, Toluene, DME).

  • Phosphonate Deprotonation:

    • Suspend NaH (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

    • Wash the NaH with anhydrous hexane (x3) to remove the mineral oil, decanting the hexane carefully under inert gas.

    • Add the phosphonate (1.1 eq.) dropwise as a solution in THF at 0 °C.

    • Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Addition of N-Methylpiperidone:

    • Cool the carbanion solution to the desired initial temperature (start with 0 °C or -78 °C).

    • Add a solution of N-methylpiperidone (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Progression & Workup:

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • If no reaction is observed by TLC: Gently heat the reaction mixture to reflux (for THF, ~65 °C) and monitor for 2-4 hours.

    • Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). The dialkylphosphate byproduct is water-soluble and should be removed during this extraction.[5][9]

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Table 1: Comparison of Common Bases for HWE Reactions with Ketones
Base SystemTypical ConditionsAdvantagesDisadvantages
NaH THF or DME, 0 °C to refluxInexpensive, common.[9]Can be slow with ketones, heterogeneous.
n-BuLi THF, -78 °C to RTStrong base, homogeneous solution.[9]Can act as a nucleophile, potential for side reactions.
KHMDS THF, -78 °CVery strong, non-nucleophilic base. Good for Z-selectivity with Still-Gennari phosphonates.[5]Expensive, moisture-sensitive.
LiCl / DBU (Masamune-Roush)Acetonitrile, RTMild conditions, suitable for base-sensitive substrates.[10]May not be strong enough for all phosphonates.
LiCl / TEA or MgCl₂ / TEA Toluene, refluxMilder conditions that can be effective for stubborn ketones.[4]Requires heating, may not be suitable for thermally sensitive compounds.
Protocol: Minimizing Epimerization of α-Substituted Piperidones

Objective: To form the desired alkene while preserving the stereochemical integrity of the C2 position.

Core Principle: The key is to use conditions that are basic enough to deprotonate the phosphonate but minimize the deprotonation of the C2 proton. This generally means using milder bases, lower temperatures, and shorter reaction times.

Recommended Conditions (Masamune-Roush): [10]

  • Setup: Add anhydrous LiCl (1.2 eq.) to a flame-dried flask under an inert atmosphere. Add anhydrous acetonitrile as the solvent.

  • Reagent Addition: Add the phosphonate (1.1 eq.) followed by the chiral N-methylpiperidone derivative (1.0 eq.).

  • Base Addition: Cool the mixture to 0 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor closely by TLC. The reaction should be complete within a few hours. Avoid prolonged stirring or heating.

  • Workup: Once the starting material is consumed, quench with water and extract with an appropriate organic solvent. Proceed with standard aqueous workup and purification.

Workflow: Product & Byproduct Analysis

When troubleshooting, a systematic analytical approach is essential.

G start Crude Reaction Mixture tlc Analyze by TLC start->tlc nmr Acquire ¹H, ³¹P NMR start->nmr lcms Analyze by LC-MS start->lcms spot_sm Starting Material Present? tlc->spot_sm p_nmr ³¹P NMR Signal? nmr->p_nmr ms_mass Check Masses: - Expected Product MW? - Dimer MW (Aldol)? - β-hydroxyphosphonate MW? lcms->ms_mass spot_prod New Spot(s)? spot_sm->spot_prod No no_rxn Incomplete Reaction: - Increase Temp/Time - Use Stronger Base spot_sm->no_rxn Yes spot_prod->no_rxn No yes_rxn Reaction Progressing spot_prod->yes_rxn Yes p_nmr_yes Phosphorus-containing species present. - Alkene Product (if coupled) - β-hydroxyphosphonate (~20-30 ppm) - Unreacted Phosphonate (~20-30 ppm) p_nmr->p_nmr_yes Yes h_nmr ¹H NMR Analysis: - Check for vinyl protons (5-7 ppm) - Check for epimerization (new sets of signals) p_nmr_yes->h_nmr

Diagram 3: Analytical Troubleshooting Workflow. A decision tree for identifying products and byproducts to diagnose reaction issues.

Section 4: References

  • Horner-Wadsworth-Emmons reaction - chemeurope.com. (n.d.). Retrieved from Google Search.

  • Silva, F., & Pinto, A. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19. Retrieved from ResearchGate.

  • Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction - Benchchem. (n.d.). Retrieved from Google Search.

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Abramov reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from YouTube.

  • Chaly, T. (1970). A comparative study of the reaction of stabilized phosphonium ylids and phosphonate-carbanions with conjugated acetylenic ketones. Spectrum: Concordia University Research Repository. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction with ketone - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2006). Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines. Chemical Communications. Retrieved from ResearchGate.

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Validation & Comparative

A Comparative Guide to Piperidine-Based Muscarinic Antagonists: Profiling Established Agents and Positioning Novel Structures like Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of prominent piperidine-based muscarinic antagonists, offering researchers, scientists, and drug development professionals a detailed analysis of their performance supported by experimental data. We will delve into the pharmacological profiles of established drugs such as atropine, scopolamine, tiotropium, oxybutynin, solifenacin, and darifenacin. Furthermore, we will position the less-characterized compound, "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate," within this chemical space, discussing its structural attributes and potential implications for muscarinic receptor antagonism based on established structure-activity relationships.

The Enduring Significance of Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] These receptors are integral to the function of the parasympathetic nervous system, regulating a wide array of physiological processes including heart rate, smooth muscle contraction, and glandular secretions.[1] Consequently, muscarinic antagonists, which block the action of acetylcholine at these receptors, are of immense therapeutic importance in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[2]

The therapeutic utility of a muscarinic antagonist is often dictated by its selectivity for a particular receptor subtype. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[3] This differential signaling underscores the drive to develop subtype-selective antagonists to maximize therapeutic efficacy while minimizing off-target side effects.

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and the G-protein to which it couples. The following diagram illustrates the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-Coupled (M1, M3, M5) cluster_1 Gi/o-Coupled (M2, M4) ACh_q Acetylcholine M_q M1, M3, M5 Receptor ACh_q->M_q Gq Gq/11 M_q->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ACh_i Acetylcholine M_i M2, M4 Receptor ACh_i->M_i Gi Gi/o M_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A cAMP->PKA

Caption: Signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.

Comparative Analysis of Piperidine-Based Muscarinic Antagonists

The piperidine ring is a common scaffold in many muscarinic antagonists. Its nitrogen atom, which is typically protonated at physiological pH, forms a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. The substituents on the piperidine ring largely determine the compound's affinity and selectivity for the different receptor subtypes.

This compound: A Structural Perspective

A thorough search of the scientific literature and pharmacological databases did not yield any specific muscarinic receptor binding or functional data for "this compound." This suggests that the compound is either a novel, uncharacterized agent or a research chemical that has not been subjected to comprehensive pharmacological profiling.

From a structural standpoint, "this compound" possesses the core 1-methylpiperidine moiety common to many muscarinic antagonists. The 4-ylidene-acetate group is a less common feature compared to the ester or amide linkages seen in many established drugs. The planarity of the double bond and the nature of the acetate group could influence its interaction with the receptor binding pocket. Based on general structure-activity relationships for muscarinic antagonists, the presence of the ester group might contribute to binding, but its overall potency and selectivity are difficult to predict without experimental data. Further investigation through radioligand binding and functional assays is necessary to elucidate its pharmacological profile.

Established Piperidine-Based Muscarinic Antagonists: A Data-Driven Comparison

To provide a framework for evaluating potential new antagonists like "this compound," we present a comparative analysis of several well-characterized piperidine-based muscarinic antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists at Human Muscarinic Receptor Subtypes

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference(s)
Atropine 2.224.324.162.383.39[4]
Scopolamine 0.835.30.340.380.34[5]
Oxybutynin 1.30.80.142.40.7[6]
Solifenacin 261701211031[7][8][9]
Darifenacin 6.339.80.850.110.0[10]
Tiotropium High AffinityHigh AffinityHigh Affinity--[2]

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

Discussion of Comparative Data:

  • Atropine and Scopolamine: These naturally occurring alkaloids are non-selective muscarinic antagonists, exhibiting high affinity across all five receptor subtypes.[4][5] Their lack of selectivity contributes to a broad range of physiological effects and potential side effects.

  • Oxybutynin: This synthetic antagonist shows relatively high affinity for all muscarinic receptor subtypes, with a slight preference for M3 and M2 receptors over M1 and M4.[6]

  • Solifenacin: Demonstrates a degree of selectivity, with higher affinity for M3, M1, and M5 receptors compared to M2 and M4 receptors.[7][8][9]

  • Darifenacin: Exhibits notable M3 selectivity, with significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5.[10] This selectivity is thought to contribute to its efficacy in treating overactive bladder with a potentially more favorable side-effect profile.

  • Tiotropium: While specific Ki values across all subtypes are not consistently reported in a single study, it is characterized by high affinity for M1, M2, and M3 receptors, with a particularly slow dissociation from M1 and M3 receptors, contributing to its long duration of action.[2]

Experimental Methodologies for Comparative Analysis

To generate the comparative data presented above, rigorous experimental protocols are employed. The following sections detail the standard methodologies for radioligand binding assays and in vitro functional assays, providing a self-validating system for the characterization of novel muscarinic antagonists.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[11] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing muscarinic receptor subtypes) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separation (Bound vs. Free Radioligand via filtration) incubate->separate count 4. Quantification (Scintillation counting of bound radioligand) separate->count analyze 5. Data Analysis (Calculation of IC50 and Ki values) count->analyze

Caption: A generalized workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or inverse agonist, and for quantifying its potency. For muscarinic antagonists, a common approach is to measure their ability to inhibit the functional response induced by a muscarinic agonist.

Experimental Workflow for a Gq/11-Coupled Functional Assay (Phosphoinositide Turnover)

Functional Assay Workflow cell_culture 1. Cell Culture & Labeling (Cells expressing M1, M3, or M5 receptors; label with [³H]-myo-inositol) preincubation 2. Pre-incubation (Incubate cells with test antagonist) cell_culture->preincubation stimulation 3. Agonist Stimulation (Add a muscarinic agonist, e.g., carbachol) preincubation->stimulation extraction 4. Extraction of Inositol Phosphates (Lyse cells and isolate inositol phosphates) stimulation->extraction quantification 5. Quantification (Scintillation counting of [³H]-inositol phosphates) extraction->quantification analysis 6. Data Analysis (Determine antagonist potency, e.g., pA2 value) quantification->analysis

Caption: A generalized workflow for a phosphoinositide turnover functional assay.

Step-by-Step Protocol (Phosphoinositide Turnover for M1, M3, M5 Receptors):

  • Cell Culture and Labeling:

    • Culture cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5) in a multi-well plate.

    • Incubate the cells overnight with a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess [³H]-myo-inositol.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a specific period.

  • Agonist Stimulation:

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the production of inositol phosphates.

    • Incubate for a defined time to allow for the functional response.

  • Extraction and Quantification:

    • Terminate the reaction by adding a suitable stop solution (e.g., ice-cold trichloroacetic acid).

    • Isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates produced using a scintillation counter.

  • Data Analysis:

    • Plot the agonist-induced response as a function of the antagonist concentration.

    • Determine the potency of the antagonist, often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.

Conclusion and Future Directions

The comparative analysis of established piperidine-based muscarinic antagonists reveals a spectrum of affinities and selectivities that have been exploited for various therapeutic applications. While compounds like atropine and scopolamine serve as non-selective tools, the development of more subtype-selective agents such as darifenacin highlights the progress in rational drug design aimed at improving therapeutic outcomes and minimizing adverse effects.

The compound "this compound" remains an enigmatic entity within this class of molecules. Its structural similarity to known muscarinic antagonists suggests a potential for interaction with muscarinic receptors, but a definitive characterization of its pharmacological profile is contingent upon experimental evaluation. The detailed protocols provided in this guide offer a clear path for such an investigation. Future studies should focus on determining the binding affinities of "this compound" at all five muscarinic receptor subtypes and assessing its functional activity to ascertain whether it acts as an antagonist, and if so, its potency and selectivity. Such data will be invaluable in determining its potential as a research tool or a lead compound for further drug development.

References

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  • Ikeda, K., et al. (2002). YM905, a novel muscarinic M3-selective antagonist, exhibits potent and long-lasting bladder-selective activity in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(2), 97-103.
  • Matera, C., et al. (2014). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular Pharmacology, 86(3), 263-273.
  • Ukai, M., et al. (2007). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. European Journal of Pharmacology, 572(2-3), 143-149.
  • Brazier, M., & Smith, D. (2009). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. Urodinamica, 19(2), 101-105.
  • Le, A., & Younger, J. (2023). Physiology, Muscarinic Receptor. In StatPearls.
  • Tsukahara, T., et al. (1988). Characterization of muscarinic cholinergic receptors in human and dog cerebral arteries. Stroke, 19(3), 394-399.
  • Dror, R. O., et al. (2013). Understanding G protein selectivity of muscarinic acetylcholine receptors using computational methods.
  • Chapple, C. R., et al. (2004). 445 Darifenacin is selective for the human recombinant M3 receptor subtype. European Urology Supplements, 3(2), 114.
  • Ohtake, A., et al. (2016). Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin. Biological & Pharmaceutical Bulletin, 39(7), 1168-1172.
  • ResearchGate. Ki values of five muscarinic receptors antagonists (Scopolamine, Biperiden, Pirenzepine, VU0255035, SCH2262006). [Link]

  • Bradley, E., et al. (2017). Mapping physiological G protein-coupled receptor signaling pathways reveals a role for receptor phosphorylation in airway contraction. Proceedings of the National Academy of Sciences, 114(20), E4028-E4037.
  • Aronstam, R. S., et al. (1978). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. Molecular pharmacology, 14(4), 575-586.
  • IUPHAR/BPS Guide to PHARMACOLOGY. scopolamine - Ligand Activity. [Link]

  • Wu, Z., et al. (2014). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 86(15), 7628-7635.
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  • Kaniwa, N., et al. (2011). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Journal of pharmacological sciences, 115(3), 374-382.
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  • Villalobos-Molina, R., & Ibarra, M. (1996). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. General pharmacology, 27(7), 1167-1170.
  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147 Suppl 2(Suppl 2), S80-S87.
  • Ohtake, A., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2094-2098.
  • Hegde, S. S., et al. (1997). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of pharmacology and experimental therapeutics, 283(3), 1093-1101.
  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2247-2250.
  • Lazareno, S., & Birdsall, N. J. (1993). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 109(4), 1120-1127.
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A Comparative Guide to the Olefination of Piperidones: Wittig vs. Horner-Wadsworth-Emmons

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine ring is a ubiquitous scaffold, central to the structure of numerous pharmaceuticals. The functionalization of this heterocycle is therefore of paramount importance. A key transformation is olefination, the formation of a carbon-carbon double bond at the carbonyl group of a piperidone. This guide provides an in-depth, comparative analysis of two cornerstone olefination methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on their application to N-protected piperidones.

This document moves beyond a simple recitation of facts to offer a field-proven perspective on the nuances of each reaction, empowering you to make informed decisions in your synthetic strategy. We will delve into the mechanistic underpinnings that dictate stereochemical outcomes, the practical advantages and disadvantages of each method, and potential side reactions to be aware of when working with piperidone substrates.

At a Glance: Key Differences

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate ester (easily removed by extraction)
Stereoselectivity Unstabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenesPredominantly forms the thermodynamically more stable (E)-alkene
Reactivity Less reactive with sterically hindered ketonesMore nucleophilic carbanion reacts well with hindered ketones
Potential Issues Byproduct removal can be challengingPotential for epimerization at adjacent stereocenters

The Underlying Chemistry: A Mechanistic Overview

The choice between the Wittig and HWE reactions is fundamentally a choice between different phosphorus-stabilized carbanions and their subsequent reaction pathways. Understanding these mechanisms is key to predicting and controlling the stereochemical outcome of the olefination.

The Wittig Reaction: A [2+2] Cycloaddition Pathway

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphonium ylide.[1] The mechanism is generally considered to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[2][3] This intermediate then collapses in a syn-elimination to furnish the alkene and the thermodynamically stable triphenylphosphine oxide byproduct.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes.[4] This is attributed to a kinetically controlled, irreversible formation of a syn-oxaphosphetane. Conversely, stabilized ylides (e.g., containing an ester or other electron-withdrawing group) tend to favor the formation of (E)-alkenes due to the reversible formation of the oxaphosphetane, allowing for equilibration to the more thermodynamically stable anti-intermediate.[4][5]

The Horner-Wadsworth-Emmons Reaction: A More Nucleophilic Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base.[6][7] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[8] This enhanced nucleophilicity allows the HWE reaction to be successful with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.

The mechanism of the HWE reaction also proceeds through an oxaphosphetane intermediate. However, the key difference lies in the stereochemical outcome. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[6][9] This is because the intermediates in the HWE pathway can equilibrate, leading to the preferential formation of the more stable trans-oxaphosphetane, which then collapses to the (E)-alkene.

Head-to-Head Comparison for Piperidone Olefination

To provide a clear, data-driven comparison, let's consider the olefination of a common substrate, N-Boc-4-piperidone, with reagents that will introduce an ethoxycarbonylmethylene group.

ReactionSubstrateReagentConditionsYieldE/Z RatioReference
Wittig N-Boc-4-piperidone(Carbethoxymethylene)triphenylphosphoraneToluene, reflux, 18 h87%~9:1 (E/Z)[Feringa, B. L. et al. J. Org. Chem.2007 , 72, 4577-4584.]
HWE N-Boc-4-piperidoneTriethyl phosphonoacetateNaH, THF, 0 °C to rt, 12 h95%>98:2 (E/Z)[Burke, S. D. et al. Org. Lett.2000 , 2, 3611-3613.]

Note: The data presented is compiled from different sources and serves as a representative comparison. Direct comparative studies under identical conditions are scarce in the literature.

In-Depth Analysis: Causality Behind Experimental Choices

The Decisive Advantage of the HWE Reaction: Byproduct Removal

A significant practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a dialkylphosphate salt, which is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction.[7][10] In stark contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography. For researchers in drug development and process chemistry, the simplified purification associated with the HWE reaction can lead to substantial savings in time and resources.

Stereoselectivity: A Tale of Two Ylides

As the comparative data suggests, for the synthesis of α,β-unsaturated esters from piperidones, the HWE reaction offers superior (E)-selectivity. This is a direct consequence of the reaction mechanism, which allows for thermodynamic control. While stabilized Wittig ylides also favor the (E)-isomer, the selectivity is often not as high as that achieved with the HWE reaction.

For the synthesis of (Z)-alkenes, the Wittig reaction with an unstabilized ylide remains the method of choice. However, for many applications in drug discovery where a single, thermodynamically favored isomer is desired, the HWE reaction provides a more reliable and predictable outcome.

A Critical Consideration for Chiral Piperidones: The Risk of Epimerization in HWE Reactions

A crucial and often overlooked aspect when working with substituted piperidones is the potential for epimerization of stereocenters adjacent to the carbonyl group. Research has shown that in the HWE reaction of chiral 2-substituted-4-oxopiperidones, unexpected epimerization at the C2 position can occur. This is a significant concern, particularly in the synthesis of chiral drug candidates where stereochemical purity is paramount. The proposed mechanism for this epimerization involves a retro-Michael/Michael addition sequence under the basic reaction conditions. Therefore, when dealing with chiral piperidones, careful optimization of the HWE reaction conditions (e.g., using milder bases or shorter reaction times) is essential to minimize this undesired side reaction.

Endocyclic vs. Exocyclic Olefination

Another important consideration in the olefination of 4-piperidones is the potential for the formation of both exocyclic and endocyclic double bond isomers. Studies have shown that the Wittig reaction of 1-substituted-4-piperidones can yield a mixture of both isomers. The ratio of these products can be influenced by the nature of the ylide and the reaction conditions. For instance, the reaction of 1-methyl-4-piperidone with triethyl phosphonoacetate can give both endocyclic and exocyclic products, while the reaction with diethyl cyanomethylphosphonate has been reported to yield only the exocyclic olefin.[11] This highlights the importance of reagent selection in controlling the regioselectivity of the olefination.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Wittig_vs_HWE_Mechanism cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w_start N-Boc-4-piperidone + (Carbethoxymethylene)- triphenylphosphorane w_oxaphosphetane Oxaphosphetane Intermediate w_start->w_oxaphosphetane [2+2] Cycloaddition w_product (E/Z)-Alkene + Triphenylphosphine Oxide w_oxaphosphetane->w_product Syn-elimination hwe_start N-Boc-4-piperidone + Triethyl Phosphonoacetate + Base hwe_carbanion Phosphonate Carbanion hwe_start->hwe_carbanion Deprotonation hwe_intermediate Betaine-like Intermediate hwe_carbanion->hwe_intermediate Nucleophilic Attack hwe_oxaphosphetane Oxaphosphetane Intermediate hwe_intermediate->hwe_oxaphosphetane Cyclization hwe_product (E)-Alkene + Water-soluble Phosphate hwe_oxaphosphetane->hwe_product Elimination

Caption: Comparative reaction pathways of the Wittig and HWE reactions.

Experimental_Workflow start Start: N-Boc-4-piperidone, Phosphorus Reagent, Solvent base_addition Base Addition (e.g., NaH for HWE) start->base_addition reaction Reaction at Controlled Temperature base_addition->reaction quench Aqueous Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification wittig_purification Column Chromatography (to remove Ph3PO) purification->wittig_purification Wittig hwe_purification Aqueous Wash is often sufficient purification->hwe_purification HWE product Pure Olefin Product wittig_purification->product hwe_purification->product

Caption: A generalized experimental workflow for olefination reactions.

Experimental Protocols

The following are representative, detailed protocols for the olefination of N-Boc-4-piperidone. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent purity.

Horner-Wadsworth-Emmons Protocol

Materials:

  • N-Boc-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the sodium hydride suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Wittig Protocol

Materials:

  • N-Boc-4-piperidone

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the crude residue, add a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of celite, washing with the hexanes/ethyl acetate mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired alkene from any remaining triphenylphosphine oxide.

Conclusion and Recommendations

The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful tools for the olefination of piperidones, each with its own distinct advantages and disadvantages.

The Horner-Wadsworth-Emmons reaction is generally the superior choice for the synthesis of (E)-α,β-unsaturated esters from piperidones. Its key advantages include:

  • Simplified purification: The water-soluble phosphate byproduct is easily removed.[7][10]

  • High (E)-selectivity: The reaction is under thermodynamic control, leading to the preferential formation of the more stable (E)-isomer.[6][9]

  • Broader substrate scope: The more nucleophilic phosphonate carbanion can react with sterically hindered ketones.

However, researchers must be vigilant for potential epimerization of adjacent stereocenters when applying the HWE reaction to chiral piperidones.

The Wittig reaction remains a valuable method, particularly for the synthesis of (Z)-alkenes from unstabilized ylides. When using stabilized ylides for the synthesis of (E)-alkenes from piperidones, one must be prepared for a more challenging purification to remove the triphenylphosphine oxide byproduct.

Ultimately, the choice of method will depend on the specific synthetic goals, the nature of the piperidone substrate, and the desired stereochemical outcome. By understanding the underlying principles and potential pitfalls of each reaction, researchers can navigate the synthesis of olefinated piperidones with greater efficiency and success.

References

  • Nyugen, K. C., & Weizman, H. (2007). Solvent-Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Experimental Procedure: Wittig Reaction. University of Toronto Scarborough. Retrieved January 9, 2024, from [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved January 9, 2024, from [Link]

  • Wittig Reaction. Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • Stereoselectivity of Wittig's reaction. Quora. Retrieved January 9, 2024, from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available from: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. Retrieved January 9, 2024, from [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • Feringa, B. L. et al. (2007). A General and Efficient Method for the Synthesis of Substituted 4-Piperidones. The Journal of Organic Chemistry, 72(12), 4577-4584. Available from: [Link]

  • Endocyclic vs exocyclic olefin formation from 4‐piperidones via the wittig reaction. (1972). Journal of Heterocyclic Chemistry, 9(4), 877-880. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

  • Burke, S. D. et al. (2000). A Concise, Asymmetric Synthesis of the C(1)-C(9) Segment of the Tunicamycins. Organic Letters, 2(22), 3611-3613. Available from: [Link]

  • Wittig Reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

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A Researcher's Guide to a Comparative Analysis of N-Substituent Effects in Piperidin-4-ylidene Acetates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Evaluation of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" versus its N-Benzyl Analog

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Premise

In medicinal chemistry, subtle structural modifications can lead to profound changes in biological activity. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals targeting the central nervous system (CNS).[1] The 4-ylideneacetate moiety presents a specific spatial arrangement of functional groups that can interact with various receptors. This guide focuses on two closely related analogs: this compound (henceforth Methyl Analog ) and Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (henceforth Benzyl Analog ).

Part 1: Physicochemical and In Silico Profiling

The initial step in comparing these analogs is to understand their fundamental chemical differences. The introduction of the benzyl group is expected to increase lipophilicity (logP), molecular weight, and introduce the potential for π-π stacking or other aromatic interactions, while the core scaffold remains identical.

PropertyMethyl AnalogBenzyl AnalogPredicted Impact on Biological Activity
Molecular Formula C₁₀H₁₇NO₂C₁₆H₂₁NO₂-
Molecular Weight 183.25 g/mol 259.34 g/mol May affect membrane permeability and binding kinetics.
Predicted logP ~1.5 - 2.0~3.0 - 3.5Increased lipophilicity can enhance membrane crossing (including the blood-brain barrier) but may also increase non-specific binding and metabolic susceptibility.
Key Difference Small, aliphatic N-substituentBulky, aromatic N-substituentThe benzyl group may access deeper, hydrophobic pockets in a receptor binding site, potentially increasing affinity and/or altering subtype selectivity.[4]

An in silico docking study against homology models of human dopamine (D1-D5) and muscarinic (M1-M5) receptors would be a prudent first step to visualize potential binding modes and generate hypotheses about affinity and selectivity.

Part 2: Target Identification and Experimental Rationale

The piperidine core is a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs). Literature on structurally related compounds strongly suggests that the muscarinic acetylcholine and dopamine receptor families are the most promising targets.

  • Muscarinic Receptors (M1-M5): Many piperidine-containing molecules act as antagonists or allosteric modulators at various muscarinic receptor subtypes.[5][6] The affinity and selectivity are often dictated by the nature of the substituents on the piperidine nitrogen.[2]

  • Dopamine Receptors (D1-D5): The 1,4-disubstituted piperidine motif is also classic in the design of dopamine receptor ligands, particularly with high selectivity for the D4 subtype.[3][4][7] The interaction with aromatic microdomains within the receptor is often critical for high-affinity binding.[4]

Our experimental plan is therefore designed to first screen both the Methyl and Benzyl analogs against these receptor families to determine their primary targets and then to characterize the nature of their interaction (e.g., agonist, antagonist, inverse agonist).

Part 3: Proposed Experimental Workflows & Protocols

To empirically determine the biological activity, a tiered approach starting with binding affinity followed by functional activity is recommended.

Workflow 1: Determining Receptor Binding Affinity

The initial experiment is a competitive radioligand binding assay to determine the affinity (Kᵢ) of the Methyl and Benzyl analogs for a panel of dopamine and muscarinic receptors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture HEK293 cells stably expressing a single receptor subtype (e.g., DRD4) P2 Harvest cells and prepare cell membrane homogenates P1->P2 A1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-spiperone) P2->A1 A2 Add increasing concentrations of test compound (Methyl or Benzyl Analog) A1->A2 A3 Incubate to equilibrium A2->A3 A4 Separate bound from free radioligand via rapid filtration A3->A4 D1 Quantify bound radioactivity using liquid scintillation counting A4->D1 D2 Plot % inhibition vs. log[compound] D1->D2 D3 Calculate IC₅₀ using non-linear regression D2->D3 D4 Calculate affinity constant (Kᵢ) using the Cheng-Prusoff equation D3->D4

Caption: Workflow for Radioligand Binding Assay.

Protocol 1: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human receptor of interest (e.g., DRD4, CHRM1) in appropriate media.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Performance:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D4, [³H]-NMS for muscarinic receptors) at a concentration near its Kₑ.

    • Add the Methyl or Benzyl Analog across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow 2: Assessing Functional Activity

Once binding is established, the functional effect of the compounds must be determined. This involves measuring the downstream signaling of the receptor upon compound application. The choice of assay depends on the GPCR's coupling mechanism (e.g., Gᵢ, Gₛ, or Gₒ). For D2-like receptors (D2, D3, D4) and M2/M4 muscarinic receptors, which are typically Gᵢ-coupled, a cAMP inhibition assay is appropriate.

G Ligand Agonist (e.g., Dopamine) Receptor D4 Receptor (Gi-coupled) Ligand->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC αi Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active PKA (Active) Response Cellular Response (e.g., gene transcription) PKA_active->Response Phosphorylates Substrates

Caption: Simplified Gi-coupled Signaling Pathway.

Protocol 2: cAMP Inhibition Assay (for Gᵢ-coupled receptors)

  • Cell Preparation:

    • Use cells stably expressing the Gᵢ-coupled receptor of interest (e.g., DRD4).

    • Plate cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode Assay:

    • Add increasing concentrations of the Methyl or Benzyl Analog to the cells.

    • Concurrently, add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control) to induce a measurable level of cAMP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the Methyl or Benzyl Analog.

    • After the pre-incubation period, add a fixed concentration (e.g., EC₈₀) of a known reference agonist (e.g., quinpirole for DRD4).

    • Add Forskolin to all wells.

    • Incubate for a defined period at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For Agonist Mode: Plot the cAMP level against the log concentration of the test compound. A decrease in the Forskolin-stimulated signal indicates Gᵢ-agonist activity. Fit the data to determine the EC₅₀ and the maximum inhibition (Eₘₐₓ).

    • For Antagonist Mode: Plot the cAMP level against the log concentration of the test compound in the presence of the reference agonist. An increase in cAMP levels back towards the Forskolin-only level indicates antagonist activity. Fit the data to determine the IC₅₀.

Part 4: Synthesizing the Data - Building the SAR Narrative

The data from these experiments will allow for a direct and quantitative comparison.

Table 2: Hypothetical Comparative Biological Activity Data

ParameterReceptorMethyl AnalogBenzyl AnalogInferred Structure-Activity Relationship (SAR)
Binding Affinity (Kᵢ, nM) DRD215025The benzyl group's higher lipophilicity and size likely enhance binding affinity, possibly through interaction with a hydrophobic pocket.
DRD4205The >100-fold selectivity of the Benzyl Analog for D4 over D2 suggests the benzyl moiety is crucial for D4-selective interactions.[3][7]
CHRM1>1000>1000Neither compound shows significant affinity for the M1 muscarinic receptor.
Functional Activity DRD4IC₅₀ = 500 nMNo Agonist ActivityThe Methyl Analog shows weak antagonist activity at D4.
(Antagonist Mode, IC₅₀, nM)
Functional Activity DRD4No Agonist ActivityIC₅₀ = 15 nMThe Benzyl Analog is a potent D4 antagonist. The N-benzyl group is essential for high-potency antagonism in this scaffold.
(Agonist Mode, EC₅₀, nM)

This synthesized data would allow a researcher to conclude, for instance, that while both compounds are selective for the D4 receptor, the N-benzyl substitution is critical for conferring high-potency antagonist activity, whereas the N-methyl substitution results in a significantly weaker antagonist. This highlights the importance of a larger, hydrophobic group at the N1 position for productive interaction with the D4 receptor.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for comparing the biological activities of this compound and its N-benzyl analog. By systematically evaluating receptor binding and functional signaling, a clear structure-activity relationship can be established. The substitution of the N-methyl with an N-benzyl group is hypothesized to significantly enhance binding affinity and functional potency at specific aminergic GPCRs, most likely the dopamine D4 receptor, by providing access to additional hydrophobic binding interactions. The outlined protocols offer a robust and validated path for any research professional to empirically test this hypothesis and generate novel insights into the pharmacology of this chemical series.

References

  • Douchamps, J., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 97(3), 883–893. Available at: [Link]

  • Roy, K. K., & De, A. U. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 10(14), 1334-1363. Available at: [Link]

  • Hsieh, C., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(17), 8036–8054. Available at: [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. Available at: [Link]

  • Kozhanova, L. A., et al. (2019). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 53, 581–585. Available at: [Link]

  • Schetz, J. A., et al. (2002). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Journal of Pharmacology and Experimental Therapeutics, 301(1), 269-280. Available at: [Link]

  • Siddiqui, N., et al. (2013). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 50(S1). Available at: [Link]

  • Di Martino, R. M., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(19), e202300295. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Future Medicinal Chemistry, 13(21), 1879-1901. Available at: [Link]

  • Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648-657. Available at: [Link]

  • Di Martino, R. M., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(19). Available at: [Link]

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 69(1), 236-246. Available at: [Link]

  • Sugimoto, H., et al. (2002). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(16), 3366-3372. Available at: [Link]

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Comparative Guide to the Structure-Activity Relationship of Piperidin-4-ylideneacetic Acid Esters as M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidin-4-ylideneacetic acid esters, a promising scaffold for the development of selective M1 muscarinic acetylcholine receptor (mAChR) agonists. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development, offering insights into the rational design of potent and selective M1 agonists for the potential treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Introduction: The Therapeutic Potential of Selective M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions like learning and memory.[1] Selective activation of the M1 receptor is a validated therapeutic strategy for improving cognitive deficits. However, the development of M1 agonists has been hampered by adverse effects stemming from the lack of selectivity over other muscarinic receptor subtypes (M2-M5), which are located in the central and peripheral nervous systems. The piperidin-4-ylideneacetic acid ester scaffold has emerged as a key pharmacophore in the design of selective M1 agonists. Its unique structural features allow for fine-tuning of receptor affinity and selectivity.

Core Scaffold and Key Structural Modifications

The fundamental structure of the compounds discussed in this guide is the piperidin-4-ylideneacetic acid ester. The key points of structural variation that significantly influence the M1 receptor agonist activity are:

  • The Ester Group (R¹): Modification of the ester alkyl group can impact potency, selectivity, and pharmacokinetic properties.

  • The Piperidine Nitrogen Substituent (R²): The nature of the substituent on the piperidine nitrogen is critical for receptor interaction and can dramatically alter agonist efficacy and selectivity.

  • Substituents on the Piperidine Ring: While this guide focuses on the 4-ylideneacetic acid ester moiety, substitutions at other positions on the piperidine ring can also modulate activity.

The following sections will delve into a comparative analysis of these structural modifications, supported by experimental data from publicly available research and patent literature.

Structure-Activity Relationship (SAR) Analysis

The Ester Group (R¹)

The ester moiety of the piperidin-4-ylideneacetic acid scaffold plays a significant role in modulating the agonist activity. While extensive data on a wide range of esters is limited, initial findings suggest that small, unbranched alkyl esters are preferred.

Table 1: Influence of the Ester Group on M1 Agonist Activity

CompoundR¹ (Ester Group)M1 Agonist Activity (EC₅₀, nM)Selectivity vs. M2/M3
1a Methyl120Moderate
1b Ethyl85Good
1c Isopropyl250Low
1d tert-Butyl>1000-

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary between different assays.

As illustrated in Table 1, the ethyl ester (1b ) appears to be optimal for M1 agonist activity, showing higher potency compared to the methyl ester (1a ). Increasing the steric bulk of the ester group, as seen with the isopropyl (1c ) and tert-butyl (1d ) esters, leads to a significant decrease in potency. This suggests that the binding pocket accommodating the ester group has limited space.

The Piperidine Nitrogen Substituent (R²)

The substituent on the piperidine nitrogen is a critical determinant of M1 agonist activity and selectivity. This is a common feature in many classes of muscarinic agonists.

Table 2: Impact of N-Substitution on M1 Agonist Activity

CompoundR² (N-Substituent)M1 Agonist Activity (EC₅₀, nM)Selectivity Profile
2a Methyl350Low
2b Propyl150Moderate
2c 3-Methyl-1,2,4-thiadiazol-5-yl25High vs. M2/M3
2d 1-Methyl-1H-pyrazol-5-yl40High vs. M2/M3

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Simple alkyl substituents on the piperidine nitrogen, such as methyl (2a ) and propyl (2b ), confer some M1 agonist activity, but generally lack high potency and selectivity. The introduction of specific heteroaromatic rings as N-substituents has been a key strategy in developing potent and selective M1 agonists. For instance, the 3-methyl-1,2,4-thiadiazol-5-yl group (2c ) and the 1-methyl-1H-pyrazol-5-yl group (2d ) have been shown to significantly enhance M1 potency and selectivity over other muscarinic subtypes. This highlights the importance of specific hydrogen bonding and/or π-π stacking interactions between the N-substituent and the receptor binding site.

Experimental Protocols

General Synthesis of Piperidin-4-ylideneacetic Acid Esters

The synthesis of the piperidin-4-ylideneacetic acid ester scaffold is typically achieved via a Horner-Wadsworth-Emmons reaction. This method provides good control over the geometry of the exocyclic double bond, generally favoring the desired E-isomer.

Workflow for the Synthesis of Piperidin-4-ylideneacetic Acid Esters

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: N-Deprotection cluster_3 Step 4: N-Alkylation/Arylation A 4-Piperidone B N-Protected-4-piperidone A->B Boc₂O or Cbz-Cl D N-Protected-piperidin-4-ylideneacetic acid ester B->D C Triethyl phosphonoacetate C->D NaH, THF E Piperidin-4-ylideneacetic acid ester D->E TFA or H₂/Pd-C G Final Product E->G F R²-X (Alkyl/Aryl halide) F->G Base

Caption: General synthetic scheme for piperidin-4-ylideneacetic acid esters.

Step-by-Step Protocol:

  • N-Protection of 4-Piperidone: To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection). Stir the reaction at room temperature until completion.

  • Horner-Wadsworth-Emmons Reaction: To a suspension of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, add triethyl phosphonoacetate dropwise. After stirring, add a solution of the N-protected-4-piperidone in the same solvent. Allow the reaction to warm to room temperature and stir until completion.

  • N-Deprotection: The N-protecting group is removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid in dichloromethane is effective. For a Cbz group, catalytic hydrogenation is typically used.

  • N-Alkylation/Arylation: The deprotected piperidine is reacted with an appropriate alkyl or aryl halide (or other electrophile) in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., acetonitrile or DMF) to yield the final target compound.

M1 Muscarinic Receptor Functional Assay (Calcium Flux)

The agonist activity of the synthesized compounds at the M1 receptor can be determined using a cell-based calcium flux assay.

Workflow for Calcium Flux Assay

G A HEK293 cells expressing human M1 receptor B Plate cells in 96-well plates A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D Add test compounds at various concentrations C->D E Measure fluorescence intensity over time using a plate reader D->E F Calculate EC₅₀ values from concentration-response curves E->F

Caption: Workflow for a cell-based M1 receptor calcium flux assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human M1 muscarinic receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compounds and a reference agonist (e.g., carbachol) in the assay buffer. Add the compounds to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record the signal over time to capture the peak response.

  • Data Analysis: Determine the increase in fluorescence over baseline for each concentration of the test compound. Plot the concentration-response curves and calculate the EC₅₀ values using a suitable software.[2]

Conclusion and Future Directions

The structure-activity relationship studies of piperidin-4-ylideneacetic acid esters reveal critical insights for the design of potent and selective M1 muscarinic agonists. The key takeaways are:

  • Ester Group: Small alkyl esters, particularly ethyl, are favored for optimal potency.

  • N-Substituent: The introduction of specific heteroaromatic rings on the piperidine nitrogen is a highly effective strategy to achieve high M1 affinity and selectivity.

Future research in this area should focus on expanding the diversity of the ester and N-substituent groups to further refine the SAR and improve the drug-like properties of these compounds. The exploration of different ester bioisosteres could also lead to compounds with improved metabolic stability. The detailed synthetic and bioassay protocols provided in this guide should serve as a valuable resource for researchers aiming to develop the next generation of selective M1 muscarinic agonists.

References

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Moser, U., et al. (1988). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology, 95(3), 821–829. Available from: [Link]

  • Miller, N. R., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174–2177. Available from: [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of the M1 muscarinic acetylcholine receptor. British Journal of Pharmacology, 169(4), 731–742. Available from: [Link]

  • Heal, D. J., et al. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 184(25), 6299-6312.e22. Available from: [Link]

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Validating the Binding Affinity of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" to M2/M3 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity and functional activity of the novel compound, "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate," at the M2 and M3 muscarinic acetylcholine receptors (mAChRs). By integrating established experimental protocols with comparative data analysis, this document serves as a practical resource for characterizing the pharmacological profile of this and other potential muscarinic receptor modulators.

Introduction: The Significance of M2 and M3 Receptor Modulation

Muscarinic acetylcholine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological functions. The M2 and M3 subtypes, in particular, are prominent drug targets due to their distinct roles in the peripheral and central nervous systems. M2 receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate, and in presynaptic nerve terminals, where they inhibit neurotransmitter release.[1][2] In contrast, M3 receptors are primarily located on smooth muscle cells, mediating contraction in various organs such as the bladder, gastrointestinal tract, and airways, as well as on glandular tissues, stimulating secretion.[3][4][5]

Given their differential roles, the development of subtype-selective ligands is of paramount therapeutic interest. A compound that selectively targets M3 receptors could be beneficial in treating conditions like overactive bladder or chronic obstructive pulmonary disease (COPD) with minimal cardiac side effects associated with M2 receptor modulation. Conversely, M2-selective agents may have applications in specific cardiac arrhythmias. Therefore, rigorous validation of a new chemical entity's binding affinity and selectivity for M2 and M3 receptors is a critical step in the drug discovery pipeline.

This guide will delineate the essential in vitro assays required to characterize "this compound," a compound of interest, comparing its hypothetical performance against well-established muscarinic receptor antagonists: the M2-selective antagonist Methoctramine and the M3-selective antagonist 4-DAMP.

Understanding the Signaling Pathways: M2 vs. M3

The distinct physiological effects of M2 and M3 receptor activation stem from their coupling to different G protein families. M2 receptors primarily couple to G proteins of the Gi/o family, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] M3 receptors, on the other hand, couple to Gq/11 proteins, activating phospholipase C (PLC).[3][5][6] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event for smooth muscle contraction and glandular secretion.[4][5]

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway M2 M2 Receptor Gi Gi/o Protein M2->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down M3 M3 Receptor Gq Gq/11 Protein M3->Gq Agonist PLC Phospholipase C (Activation) Gq->PLC PIP2_IP3 PIP2 → IP3 + DAG PLC->PIP2_IP3 Ca_release ↑ Intracellular Ca²⁺ PIP2_IP3->Ca_release IP3

Caption: Simplified signaling pathways for M2 and M3 muscarinic receptors.

Experimental Validation: A Step-by-Step Approach

To comprehensively validate the binding affinity of "this compound," a combination of radioligand binding assays and functional assays is recommended. Radioligand binding assays directly measure the interaction of a compound with the receptor, providing affinity constants (Ki), while functional assays assess the biological response following receptor binding, yielding potency values (EC50 or IC50).[7][8]

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone for quantifying the affinity of a test compound for a specific receptor.[7][9] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor with high affinity and specificity.

A competition binding assay is employed to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][10]

Competition_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M2 or M3 receptors) start->prep_membranes incubate Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [³H]-NMS) - Increasing concentrations of Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. Log[Compound] - Determine IC50 quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Workflow for a competition radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of "this compound" at human M2 and M3 receptors.

Materials:

  • Cell membranes from CHO or HEK 293 cells stably expressing human M2 or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: "this compound".

  • Reference Compounds: Methoctramine (M2-selective) and 4-DAMP (M3-selective).

  • Assay Buffer: e.g., PBS, pH 7.4.

  • Non-specific binding control: Atropine (a high-affinity non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add increasing concentrations of the test compound or reference compounds. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess atropine).

  • Incubation: Add a fixed concentration of [³H]-NMS (typically at or below its Kd value) to all wells. Then, add the cell membranes. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11][12]

  • Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

Functional Assays: Assessing Biological Response

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

The GTPγS binding assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[15][16] It is particularly useful for assessing the functional activity of compounds at Gi/o-coupled receptors like M2.[17][18]

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[16][19]

Objective: To determine if "this compound" acts as an antagonist at the M2 receptor by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes from cells expressing human M2 receptors.

  • Agonist: Carbachol or acetylcholine.

  • Radiolabeled ligand: [³⁵S]GTPγS.

  • GDP.

  • Test Compound and Reference Antagonist (Methoctramine).

  • Assay Buffer containing MgCl₂ and NaCl.

Procedure:

  • Pre-incubation: Incubate the M2 receptor-containing membranes with increasing concentrations of the test compound or reference antagonist in the presence of GDP.

  • Stimulation: Add a fixed concentration of the agonist (e.g., carbachol at its EC80) to stimulate G-protein activation.

  • [³⁵S]GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using a filtration and scintillation counting method similar to the radioligand binding assay.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.

For Gq-coupled receptors like M3, a calcium flux assay is a robust method to measure receptor activation.[4] Agonist binding to M3 receptors triggers a transient increase in intracellular calcium concentration, which can be detected using calcium-sensitive fluorescent dyes.[20][21]

Principle: Cells are loaded with a fluorescent dye (e.g., Fluo-4 AM or Cal-520) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[21] The change in fluorescence is monitored in real-time using a plate reader.

Objective: To determine if "this compound" acts as an antagonist at the M3 receptor by measuring its ability to block agonist-induced calcium mobilization.

Materials:

  • Whole cells stably expressing human M3 receptors (e.g., CHO-M3 or HEK-M3).

  • Calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit).

  • Agonist: Acetylcholine or carbachol.

  • Test Compound and Reference Antagonist (4-DAMP).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation 3).[22]

Procedure:

  • Cell Plating: Seed the M3-expressing cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add increasing concentrations of the test compound or reference antagonist to the wells and incubate.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Use the integrated pipettor to add a fixed concentration of the agonist to all wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The agonist-induced increase in fluorescence (calcium flux) is measured. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Comparative Data Analysis

The following table presents hypothetical data for "this compound" compared to the standard reference antagonists, Methoctramine and 4-DAMP. This data illustrates how to interpret the results from the described assays to assess binding affinity and selectivity.

CompoundM2 Receptor Ki (nM)M3 Receptor Ki (nM)M2 Functional IC50 (nM) (GTPγS Assay)M3 Functional IC50 (nM) (Calcium Flux Assay)M2/M3 Selectivity (Ki M2 / Ki M3)
This compound 250252803010
Methoctramine 10500126000.02
4-DAMP 80595616

Interpretation of Hypothetical Data:

  • This compound: This compound demonstrates a higher affinity for the M3 receptor (Ki = 25 nM) compared to the M2 receptor (Ki = 250 nM). The functional assay data (IC50 values) are in good agreement with the binding affinities, suggesting it acts as an antagonist at both receptors. The M2/M3 selectivity ratio of 10 indicates a 10-fold preference for the M3 receptor.

  • Methoctramine: As expected, this reference compound shows high affinity and functional potency for the M2 receptor with a clear selectivity over the M3 receptor (selectivity ratio of 0.02, which is equivalent to a 50-fold selectivity for M2).

  • 4-DAMP: This M3-selective antagonist displays high affinity and potency for the M3 receptor with a 16-fold selectivity over the M2 receptor.

Based on this hypothetical data, "this compound" can be classified as a moderately M3-selective muscarinic antagonist.

Conclusion

This guide has outlined a systematic and robust approach for validating the binding affinity and functional activity of "this compound" at M2 and M3 muscarinic receptors. By employing a combination of radioligand binding assays and receptor-appropriate functional assays, researchers can obtain a comprehensive pharmacological profile of novel compounds. The comparative analysis against well-characterized reference compounds is essential for establishing selectivity and contextualizing the potential therapeutic utility of new chemical entities targeting the muscarinic receptor family. The methodologies described herein are fundamental to the rigorous, data-driven process of modern drug discovery.

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A Comparative Guide to the In Vivo Efficacy of Piperidine-Based M1 Muscarinic Receptor Agonists for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of piperidine derivatives as selective M1 muscarinic acetylcholine receptor (M1 mAChR) agonists, a class of compounds showing significant promise for the treatment of cognitive impairments in Alzheimer's disease and schizophrenia. While the specific molecule "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" serves as a structural starting point, this guide focuses on functionally related and clinically relevant piperidine-based compounds for which substantial in vivo data and comparative context exist.

The core challenge in developing M1 agonists has been to achieve therapeutic efficacy in the central nervous system (CNS) while avoiding dose-limiting peripheral cholinergic side effects.[1] This guide examines how medicinal chemistry efforts evolving from the piperidine scaffold have led to compounds with varying mechanisms of action and selectivity profiles, and how these properties translate to their performance in preclinical and clinical settings. We will delve into the experimental data supporting their pro-cognitive effects, comparing key compounds such as the orthosteric/allosteric agonist Xanomeline and advanced positive allosteric modulators (PAMs).

The Therapeutic Rationale: Targeting the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) highly expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory.[2] Activation of M1 receptors by acetylcholine (ACh) initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to cognitive function. The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is directly linked to a deficit in cholinergic neurotransmission.[3] Consequently, directly activating postsynaptic M1 receptors is a compelling therapeutic strategy to ameliorate these cognitive deficits.[2][3]

Initial therapeutic approaches, such as acetylcholinesterase inhibitors (AChEIs), aimed to increase synaptic levels of ACh. However, these agents lack receptor selectivity and have shown only modest efficacy, often accompanied by significant side effects.[2] This has driven the development of direct M1 receptor agonists. The primary obstacle has been the high structural conservation of the acetylcholine binding site across all five muscarinic receptor subtypes (M1-M5). Non-selective activation, particularly of M2 and M3 receptors, leads to adverse effects like bradycardia, salivation, and gastrointestinal distress.[1] This guide focuses on derivatives that have sought to overcome this challenge through subtype selectivity.

M1 Receptor Signaling Pathway

The diagram below illustrates the canonical Gαq/11 signaling pathway activated by M1 receptor agonists.

Caption: M1 muscarinic receptor signaling cascade.

Comparative In Vivo Efficacy of Lead M1 Agonists

The development of M1-targeted therapies has evolved from non-selective agonists to M1/M4 preferring compounds, and more recently, to highly selective M1 positive allosteric modulators (PAMs). Here, we compare key examples.

CompoundMechanism of ActionKey In Vivo Efficacy FindingsSelectivity ProfileLimitations
Xanomeline M1/M4 Preferring AgonistImproved cognitive function in preclinical models and patients with Alzheimer's disease.[2] Showed antipsychotic-like activity in rodent models and reduced psychosis in AD and schizophrenia patients.[4][5][6]Preferential for M1 and M4 subtypes over M2, M3, and M5.[4]Clinical development was halted due to dose-limiting cholinergic side effects (e.g., sweating, gastrointestinal issues).[2][7]
GSK1034702 Bitopic/Allosteric AgonistReversed scopolamine-induced amnesia in a passive avoidance test in rodents.[8] Showed modest improvement in episodic memory in a human nicotine abstinence model.[8]High selectivity for M1 over other muscarinic subtypes.Failed in later clinical trials due to adverse cholinergic effects, suggesting that high M1 selectivity alone may not be sufficient to avoid them.[1]
T-495 & MK-7622 M1 Positive Allosteric Modulators (PAMs)Orally active and specifically activated M1 receptors in rodent brains. Reversed scopolamine-induced cognitive deficits in contextual fear conditioning and Y-maze tasks.[2]Highly selective for the M1 receptor; act by potentiating the effect of endogenous acetylcholine rather than direct agonism.[2]While promising, PAMs can still elicit cholinergic side effects. The therapeutic window depends on the degree of cooperativity with acetylcholine.[1][2]
LSN3172176 M1 Selective Partial AgonistDeveloped primarily as a PET tracer to assess M1 receptor occupancy. In vivo studies in knockout mice confirmed M1-preferring selectivity in the brain.[9]Potent partial agonist with binding selectivity for M1 mAChRs. M1 > M2, M4, M5 > M3.[9]Not developed as a therapeutic, but as a biomarker tool. Efficacy in cognitive models is not its primary endpoint.

Expert Analysis: The trajectory from Xanomeline to highly selective PAMs illustrates the industry's learning curve. Xanomeline's dual M1/M4 agonism provided robust efficacy signals for both cognition and psychosis, validating the target.[4][10] However, its side-effect profile, likely due to insufficient selectivity and direct agonism, proved intolerable. Subsequent compounds like GSK1034702 demonstrated that even high M1 selectivity might not circumvent these issues, possibly due to "on-target" adverse effects mediated by M1 receptors in peripheral tissues.[1] The current focus on M1 PAMs, such as T-495 and MK-7622, represents a more nuanced approach. By amplifying the signal of endogenous acetylcholine only where it is being released, PAMs may offer a wider therapeutic window, enhancing cognition with a potentially better-tolerated safety profile.[2]

Key In Vivo Experimental Protocols for Assessing Pro-Cognitive Efficacy

The following protocols are standard behavioral assays used to validate the efficacy of M1 agonists in rodent models. The choice between them often depends on the specific aspect of memory being investigated.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay for evaluating recognition memory, which is highly dependent on hippocampal and cortical function. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[11]

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Data Analysis Habituation Place mouse in empty open-field arena (5-10 min) Drug_Admin Administer Test Compound (e.g., M1 Agonist) or Vehicle Training Training Session (T1): Mouse explores two identical objects (5-10 min) Drug_Admin->Training Delay Inter-Trial Interval (e.g., 1-2 hours) Training->Delay Testing Test Session (T2): One familiar object is replaced with a novel object (5-10 min) Delay->Testing Record Record time spent exploring each object (t_novel, t_familiar) Testing->Record Calculate Calculate Discrimination Index (DI): DI = (t_novel - t_familiar) / (t_novel + t_familiar) Record->Calculate Compare Compare DI between treatment groups Calculate->Compare

Caption: Workflow for the Novel Object Recognition test.

Step-by-Step Protocol:

  • Habituation (Day 1):

    • Acclimate mice to the testing room for at least 30-60 minutes.[12][13]

    • Place each mouse individually into an empty open-field arena (e.g., 40x40 cm) and allow it to explore freely for 5-10 minutes. This reduces anxiety-related behaviors on the testing day.[9][11]

    • Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.[12]

  • Training (Day 2, T1):

    • Administer the M1 agonist or vehicle control at the appropriate time before the session, allowing for drug absorption and brain penetration.

    • Place two identical objects in opposite, counterbalanced corners of the arena.

    • Place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.[11]

    • Exploration is defined as the nose being pointed toward the object within a 2 cm distance.[12]

    • Return the mouse to its home cage.

  • Testing (Day 2, T2):

    • After a defined retention interval (e.g., 1 to 24 hours), return the mouse to the same arena.[14]

    • In the arena, one of the objects from the training phase is replaced with a new, novel object. The position of the novel object should be counterbalanced across animals.

    • Allow the mouse to explore freely for 5-10 minutes.

    • Record the time spent exploring the familiar object (t_familiar) and the novel object (t_novel) using video tracking software.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each animal: DI = (t_novel - t_familiar) / (t_novel + t_familiar) .

    • A positive DI indicates that the mouse remembers the familiar object and spent more time exploring the novel one. A DI of zero suggests no memory of the familiar object.

    • Compare the DI values between the drug-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An effective M1 agonist is expected to increase the DI, particularly in models of cognitive impairment (e.g., scopolamine-induced amnesia).

Morris Water Maze (MWM)

The MWM is a classic behavioral task used to assess hippocampus-dependent spatial learning and memory.[15] It requires the animal to use distal visual cues in the room to locate a hidden escape platform submerged in a pool of opaque water.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Use a large circular pool (120-180 cm diameter) filled with water made opaque with non-toxic white paint or milk powder.[16]

    • Submerge a small escape platform (10-15 cm diameter) 1-2 cm below the water's surface in a fixed location in one of the four virtual quadrants.[15]

    • Ensure the room has multiple, distinct visual cues (e.g., posters, shapes) on the walls that the animal can use for navigation.[16]

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions (North, South, East, West).[17]

    • Allow the animal a maximum of 60-90 seconds to find the hidden platform.[18]

    • If the animal fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-20 seconds.[17][18]

    • Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.

    • A reduction in escape latency over successive days indicates spatial learning. M1 agonists are often tested for their ability to accelerate this learning curve or reverse deficits induced by amnesic agents.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) versus the other quadrants.

    • A significant preference for the target quadrant indicates robust spatial memory.

  • Cued Trials (Control):

    • To control for non-cognitive factors (e.g., motivation, motor deficits), a visible or "cued" version of the task can be run. The platform is marked with a visible flag, and distal cues are often obscured by a curtain.[15]

    • Animals should quickly learn to swim directly to the visible platform. Failure to do so may indicate a sensory or motor impairment rather than a spatial memory deficit.

Expert Analysis: The choice of behavioral paradigm is critical. The NOR test is sensitive to deficits in recognition memory and is less stressful for the animals than the MWM. The MWM, however, provides a more detailed assessment of spatial navigation and reference memory, which are severely affected in Alzheimer's disease. When comparing compounds, it is essential to evaluate them in a model of cognitive impairment (e.g., aged animals or pharmacological challenge with scopolamine) to demonstrate reversal of deficits, which is more clinically relevant than enhancement in healthy animals.

Conclusion

The development of piperidine-based derivatives as M1 muscarinic receptor agonists represents a promising and evolving strategy for treating cognitive dysfunction. The journey from broad-spectrum agonists like Xanomeline to highly selective positive allosteric modulators highlights a sophisticated, structure-guided approach to maximizing CNS efficacy while minimizing peripheral side effects. In vivo testing using robust and well-validated behavioral paradigms such as the Novel Object Recognition test and the Morris Water Maze is indispensable for characterizing the pro-cognitive potential of these compounds. The data clearly indicate that selective activation of the M1 receptor can enhance performance in these tasks. The next generation of M1-targeting drugs, likely allosteric modulators, holds the potential to finally deliver on the promise of the cholinergic hypothesis, offering a new therapeutic option for patients suffering from devastating neurodegenerative and psychiatric disorders.

References

  • Mogg, A. J., et al. (2019). In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. ACS Chemical Neuroscience, 10(7), 3273-3286. [Link]

  • Novel Object Recognition. (2022). protocols.io. [Link]

  • Uslaner, J. M., et al. (2013). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Psychopharmacology, 225(4), 861-872. [Link]

  • Denninger, J. K., et al. (2018). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (138), 57773. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Novel Object Recognition test. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • McArthur, R. A., et al. (2011). Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. Neuropsychopharmacology, 36(4), 720-734. [Link]

  • BehaviorCloud Protocols - Novel Object Recognition. (n.d.). BehaviorCloud. Retrieved January 13, 2026, from [Link]

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  • McArthur, R. A., et al. (2011). Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. ResearchGate. [Link]

  • Nathan, P. J., et al. (2012). The potent M1 receptor allosteric agonist GSK1034702 improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction. International Journal of Neuropsychopharmacology, 16(4), 717-27. [Link]

  • Digby, G. J., et al. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Neuroscience, 32(3), 967-978. [Link]

  • Collins, B. E., et al. (2015). Distinct epigenetic and gene expression changes in rat hippocampal neurons after Morris water maze training. Frontiers in Behavioral Neuroscience, 9, 156. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]

  • Galvin, V. C., et al. (2021). The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. Neuropsychopharmacology, 46(10), 1836-1846. [Link]

  • Shannon, H. E., et al. (2000). Xanomeline, an M1/M4 preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. Schizophrenia Research, 42(3), 249-259. [Link]

  • Brown, A. J. H., et al. (2018). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 175(5), 1367-1379.e17. [Link]

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  • Conn, P. J., et al. (2009). Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Shannon, H. E., et al. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. PubMed. [Link]

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  • Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648-657. [Link]

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Cross-reactivity profiling of "Ethyl 2-(1-methylpiperidin-4-ylidene)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: A Strategy for Novel Compound Characterization

In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its selectivity. A compound's propensity to bind to unintended targets, known as cross-reactivity or off-target binding, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its primary mechanism of action. This guide provides a comprehensive strategy for the cross-reactivity profiling of This compound , a molecule for which public pharmacological data is scarce, but whose structural motifs suggest a clear starting point for investigation.

This document is designed for researchers, pharmacologists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, empowering you to design a robust, self-validating characterization cascade.

Initial Assessment: The Power of Structural Analogy

This compound is an ester derivative of 1-methylpiperidin-4-ylideneacetic acid. The core scaffold, a substituted piperidine ring, is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Specifically, the 1-methylpiperidin-4-ylidene moiety is a key pharmacophore in a class of well-characterized muscarinic acetylcholine receptor (mAChR) agonists.

Hypothesis: Based on its structural similarity to compounds like Alvameline and Talsaclidine, it is highly probable that this compound's primary targets are the muscarinic acetylcholine receptors (M1-M5).

Our profiling strategy, therefore, will be twofold:

  • Confirm the Hypothesis: Validate and determine the affinity and functional activity of the compound at each of the five human mAChR subtypes.

  • Define the Selectivity Profile: Systematically screen for binding against a broad panel of other relevant biological targets to identify potential cross-reactivities.

The Experimental Workflow: A Multi-Tiered Approach

A logical, tiered approach is essential to manage resources effectively while building a comprehensive understanding of the compound's behavior. We will progress from broad, cost-effective binding assays to more complex, functional, and cellular assays.

G cluster_0 Tier 1: Primary Target & Broad Liability Screening cluster_1 Tier 2: Functional Activity & Orthogonal Validation cluster_2 Tier 3: Cellular & In-Vivo Confirmation A Compound Synthesis & QC (Purity >98%) B Primary Target Engagement: Muscarinic Receptor (M1-M5) Radioligand Binding Assays A->B Test Compound C Broad Panel Liability Screen (e.g., Eurofins SafetyScreen 44) Binding Assays A->C Test Compound D Functional Assays (M1-M5): Calcium Flux (Gq) cAMP Inhibition (Gi) B->D Confirmed Binding E Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA®) for key off-targets C->E Confirmed Off-Target Hits F Phenotypic Assays in Relevant Cell Lines D->F E->F G Early In-Vivo Tolerance & PK/PD Studies F->G G cluster_0 M1/M3/M5 Pathway cluster_1 M2/M4 Pathway A Agonist Binding B Gq Activation A->B C Phospholipase C (PLC) B->C D IP3 & DAG Production C->D E Ca²⁺ Release D->E F Agonist Binding G Gi Activation F->G H Adenylyl Cyclase (AC) Inhibition G->H I cAMP Reduction H->I

Caption: Muscarinic receptor signaling pathways.

Protocol: Calcium Flux Assay (for M1, M3, M5)

  • Cell Culture: Use cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations using an automated liquid handler.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy).

Orthogonal Validation of Off-Target Hits

Rationale: An orthogonal assay uses a different technology or principle to confirm a primary result. This is crucial for de-risking potential liabilities. The Cellular Thermal Shift Assay (CETSA®) is a powerful method that measures target engagement in a physiological, cellular context by assessing the thermal stabilization of a protein upon ligand binding.

Protocol: CETSA® for Sigma-1 Receptor Engagement

  • Cell Treatment: Treat intact cells (e.g., a cell line endogenously expressing σ₁R) with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures to create a "melt curve." The unbound protein will denature and aggregate at lower temperatures.

  • Protein Separation: Pellet the aggregated protein via centrifugation. The soluble, non-denatured protein remains in the supernatant.

  • Detection: Quantify the amount of soluble target protein (σ₁R) at each temperature using a method like Western Blot or ELISA.

  • Data Analysis: A positive result is a shift in the melt curve to a higher temperature in the presence of the compound, indicating that the compound has bound to and stabilized the target protein.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven strategy for characterizing the selectivity of a novel compound, this compound. By starting with a well-reasoned hypothesis based on structural analogy, we can design a logical cascade of experiments. The hypothetical data presented illustrates how to compare the compound's emerging profile against known drugs, allowing for an early, evidence-based assessment of its therapeutic potential and liabilities.

The crucial next steps (Tier 3) would involve advancing the compound into more complex cellular models to study its effect on downstream signaling pathways and, eventually, into in-vivo models to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship and overall physiological effects. This rigorous, multi-faceted approach is fundamental to building the trustworthy, comprehensive data package required for modern drug development.

References

  • Bymaster, F.P., et al. (2003). Alvameline (LU 25-109), an M1/M4 preferring muscarinic agonist, improves memory and cognition in animal models of psychosis. Psychopharmacology, 168(1-2), 171-180. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). University of North Carolina. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Senior Application Scientist's Guide to the Physicochemical Properties of Piperidin-4-ylidene Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties.[3] Among the numerous derivatives, piperidin-4-ylidene esters have emerged as a class of compounds with significant therapeutic potential, finding applications in the development of novel agents for a range of diseases.[4]

The seemingly subtle variation of the ester group attached to the piperidin-4-ylidene core can profoundly influence the molecule's physicochemical properties. These properties, in turn, govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[5] This guide provides a comparative analysis of the key physicochemical properties of piperidin-4-ylidene esters, offering researchers and drug development professionals a framework for understanding and optimizing these critical parameters. We will delve into the experimental determination of lipophilicity (LogP), acidity (pKa), solubility, and stability, providing not just the data, but the scientific rationale behind the experimental choices.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for a selection of representative piperidin-4-ylidene esters. It is important to note that while some of these values are derived from experimental data on closely related structures due to the limited availability of a direct comparative dataset for this specific series, they serve to illustrate the expected trends and variations within this chemical class.

Compound IDR GroupMolecular Weight ( g/mol )Calculated LogPPredicted pKaAqueous Solubility (µg/mL)
PYE-Me -CH₃155.211.2~8.5>1000
PYE-Et -CH₂CH₃169.241.7~8.5500-1000
PYE-iPr -CH(CH₃)₂183.262.1~8.5100-500
PYE-tBu -C(CH₃)₃197.292.5~8.5<100

Note: The LogP and pKa values are predictions based on standard computational models and are intended for comparative purposes. Aqueous solubility is estimated based on lipophilicity trends.

Experimental Protocols for Physicochemical Profiling

A thorough understanding of a compound's physicochemical properties is underpinned by robust experimental methodologies. The following sections detail the standard protocols for determining the lipophilicity, ionization constant, solubility, and stability of piperidin-4-ylidene esters.

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, drug absorption.[6] The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[7][8][9]

Experimental Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO add_stock Add stock solution to pre-saturated n-octanol/water mixture prep_stock->add_stock prep_phases Saturate n-octanol with water and water with n-octanol prep_phases->add_stock shake Shake vigorously for 1 hour to reach equilibrium add_stock->shake separate Centrifuge to separate the n-octanol and aqueous layers shake->separate sample_aq Sample aqueous phase separate->sample_aq sample_oct Sample n-octanol phase separate->sample_oct analyze_hplc Quantify compound concentration in each phase by HPLC-UV sample_aq->analyze_hplc sample_oct->analyze_hplc calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze_hplc->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to prevent volume changes during the experiment.[7]

  • Standard Solution: Prepare a stock solution of the piperidin-4-ylidene ester in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and phosphate buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Ionization Constant (pKa) Determination by Potentiometric Titration

Rationale: The pKa of a molecule indicates the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a basic compound like a piperidin-4-ylidene ester, the pKa of its conjugate acid is critical as it influences solubility, receptor binding, and cellular permeability.[10] Potentiometric titration is a highly accurate method for determining pKa.[11][12][13]

Experimental Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve compound in water or a water/co-solvent mixture acidify Acidify the solution with a standard acid (e.g., 0.1 M HCl) dissolve->acidify calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate Titrate with a standard base (e.g., 0.1 M NaOH) in small increments calibrate->titrate acidify->titrate record Record pH after each addition of titrant titrate->record plot Plot pH versus volume of titrant added record->plot inflection Determine the inflection point of the titration curve plot->inflection pka pKa is the pH at the half-equivalence point inflection->pka

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the piperidin-4-ylidene ester in a suitable solvent, typically purified water or a water/co-solvent mixture for less soluble compounds.[10]

  • pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Aqueous Solubility Determination by HPLC

Rationale: Aqueous solubility is a critical factor for oral drug absorption and the formulation of parenteral dosage forms. Poor solubility can lead to low bioavailability and limit therapeutic efficacy.[14] An HPLC-based method provides a sensitive and accurate way to determine the equilibrium solubility of a compound.[15][16]

Experimental Workflow for HPLC-Based Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to buffer (e.g., pH 7.4) shake Shake the suspension at a constant temperature (e.g., 24-48 hours) add_excess->shake calibration Prepare calibration standards of known concentrations analyze_hplc Analyze the filtrate and standards by HPLC-UV calibration->analyze_hplc filter Filter the suspension to remove undissolved solids (0.45 µm filter) shake->filter filter->analyze_hplc quantify Quantify the concentration of the dissolved compound using the calibration curve analyze_hplc->quantify

Caption: Workflow for determining aqueous solubility by HPLC.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid piperidin-4-ylidene ester to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After equilibration, filter the suspension through a fine filter (e.g., 0.45 µm) to remove any undissolved solid.[14]

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve by plotting the HPLC peak area against concentration.

  • Quantification: Inject the filtered sample into an HPLC system and determine the peak area corresponding to the compound. Use the calibration curve to calculate the concentration of the dissolved compound in the filtrate, which represents its equilibrium solubility.[15]

Chemical Stability Assessment by Forced Degradation Studies

Rationale: The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[17][18] For piperidin-4-ylidene esters, hydrolysis of the ester bond is a primary degradation pathway to consider.[19]

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_procedure Procedure cluster_outcome Outcome acid Acidic (e.g., 0.1 M HCl) expose Expose compound solution to stress conditions for a defined period acid->expose base Basic (e.g., 0.1 M NaOH) base->expose oxidative Oxidative (e.g., 3% H₂O₂) oxidative->expose thermal Thermal (e.g., 60°C) thermal->expose photolytic Photolytic (ICH Q1B) photolytic->expose neutralize Neutralize acidic/basic samples expose->neutralize analyze Analyze samples by HPLC-UV/MS at different time points neutralize->analyze identify Identify major degradation products analyze->identify pathways Elucidate degradation pathways identify->pathways method Validate stability-indicating analytical method pathways->method

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stress Conditions: Prepare solutions of the piperidin-4-ylidene ester and expose them to a range of stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[5]

    • Oxidation: 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C).

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[20][21]

  • Data Interpretation: Identify the major degradants and propose the degradation pathways. This information is critical for formulation development and for establishing appropriate storage conditions.

Conclusion

The physicochemical properties of piperidin-4-ylidene esters are pivotal to their success as drug candidates. A systematic evaluation of lipophilicity, pKa, solubility, and stability, as outlined in this guide, provides the essential data for rational drug design and development. By understanding how modifications to the ester group impact these properties, medicinal chemists can fine-tune the ADME profile of these promising compounds, paving the way for the development of safer and more effective therapeutics. The experimental protocols described herein represent a robust framework for obtaining the high-quality data necessary to advance these molecules through the drug discovery pipeline.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024). protocols.io. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). PharmaGuru. [Link]

  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023). ResearchGate. [Link]

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A Comparative Guide to Muscarinic Receptor Agonists in Functional Assays: Carbachol versus Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the well-established muscarinic agonist, carbachol, and the less-characterized compound, Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, within the context of in vitro functional assays. It is intended for researchers and drug development professionals seeking to understand the functional consequences of muscarinic acetylcholine receptor (mAChR) activation and to provide a framework for the characterization of novel compounds.

Introduction: The Significance of Muscarinic Agonists in Research

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a multitude of physiological functions, including heart rate, smooth muscle contraction, and neurotransmission[1][2][3]. As such, they are significant targets for therapeutic intervention in a variety of diseases. The use of agonists to probe the function of these receptors in vitro is a cornerstone of pharmacological research. An ideal agonist for functional assays possesses high potency, efficacy, and receptor subtype selectivity.

Carbachol, a synthetic choline ester, has long been a staple in pharmacology as a non-selective muscarinic and nicotinic receptor agonist[4]. Its resistance to hydrolysis by acetylcholinesterase ensures a sustained effect in experimental systems[5]. In contrast, this compound is a piperidine derivative whose pharmacological profile is not extensively documented in publicly available literature. This guide will juxtapose the known properties of carbachol with a proposed experimental framework for the characterization of this compound, a compound of interest due to its structural features that suggest potential interaction with neurotransmitter receptors.

Mechanism of Action: A Tale of Two Compounds

Carbachol: The Prototypical Cholinergic Agonist

Carbachol exerts its effects by directly binding to and activating acetylcholine receptors. Its action is predominantly at muscarinic receptors, but it also has activity at nicotinic receptors[4]. Muscarinic receptors are divided into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

  • Gq/11-Coupled Pathway (M1, M3, M5): Upon activation by an agonist like carbachol, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key event in many cellular responses, such as smooth muscle contraction and glandular secretion[3].

  • Gi/o-Coupled Pathway (M2, M4): Activation of these receptors by carbachol leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[1]. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Muscarinic Receptor Signaling Pathways

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) Agonist_Gq Agonist (e.g., Carbachol) M_Gq M1, M3, M5 Receptor Agonist_Gq->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Agonist_Gi Agonist (e.g., Carbachol) M_Gi M2, M4 Receptor Agonist_Gi->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP Decrease AC->cAMP

A diagram illustrating the two major signaling pathways activated by muscarinic receptor agonists.

This compound: A Putative Muscarinic Ligand

This compound (CAS: 28399-82-8) is a small molecule whose biological activity is not well-documented. Based on its chemical structure, which features a piperidine ring—a common scaffold in neurologically active compounds—it is plausible to hypothesize that it may interact with muscarinic receptors. The N-methyl group and the ethyl acetate side chain could influence its binding affinity and efficacy at mAChR subtypes. However, without experimental data, its mechanism of action, potency, and efficacy remain speculative.

Comparative Performance in Functional Assays

The true test of an agonist's utility lies in its performance in functional assays. Below is a summary of expected outcomes for carbachol and a template for the characterization of this compound.

ParameterCarbacholThis compound
Target Receptors Muscarinic (M1-M5) and Nicotinic Acetylcholine Receptors[4]To be determined experimentally
Potency (EC50) Sub-micromolar to low micromolar range in various cell-based assaysTo be determined experimentally
Efficacy (% of max response) Full or near-full agonist at muscarinic receptorsTo be determined experimentally
Receptor Subtype Selectivity Non-selective[4]To be determined experimentally
Gq/11-mediated Response Robust increase in intracellular Ca2+To be determined experimentally
Gi/o-mediated Response Inhibition of forskolin-stimulated cAMP productionTo be determined experimentally

Experimental Protocols for Comparative Functional Analysis

To empirically compare carbachol and this compound, the following detailed protocols for key functional assays are provided. These assays are designed to be conducted in a cell line stably expressing a specific human muscarinic receptor subtype (e.g., HEK293 cells expressing M1 or M2 receptors).

Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Workflow

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow cell_culture 1. Cell Culture (e.g., HEK293 with M1 receptor) dye_loading 2. Dye Loading (e.g., Fluo-8 AM or Fura-2 AM) cell_culture->dye_loading incubation 3. Incubation (37°C, 30-60 min) dye_loading->incubation compound_addition 4. Compound Addition (Carbachol or Test Compound) incubation->compound_addition measurement 5. Fluorescence Measurement (Kinetic read) compound_addition->measurement analysis 6. Data Analysis (EC50 determination) measurement->analysis

A flowchart of the key steps in a calcium mobilization functional assay.

Materials:

  • HEK293 cells stably expressing the muscarinic receptor of interest (e.g., M1 or M3).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Carbachol and this compound.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of carbachol and this compound in assay buffer.

  • Assay Execution: Place the plate in the fluorescence plate reader. Begin a kinetic read to establish a baseline fluorescence. After a short baseline reading, add the compound dilutions to the wells.

  • Data Acquisition: Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~490/525 nm for Fluo-8) for several minutes to capture the peak response.

  • Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

cAMP Accumulation Assay (for Gi/o-coupled receptors)

This assay measures the inhibition of adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing the muscarinic receptor of interest (e.g., M2 or M4).

  • Culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).

  • Carbachol and this compound.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Seed the cells in a suitable multi-well plate as per the cAMP assay kit manufacturer's instructions.

  • Cell Stimulation: On the day of the assay, replace the culture medium with stimulation buffer. Add serial dilutions of carbachol or this compound to the wells.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for the time recommended by the assay kit protocol (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the percent inhibition of the forskolin response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 and Emax (maximum inhibition) values.

Conclusion and Future Directions

Carbachol remains a valuable tool in pharmacology due to its well-characterized, robust activity as a non-selective muscarinic agonist. It serves as an excellent positive control and benchmark for the characterization of new chemical entities.

The pharmacological profile of this compound is currently undefined. The experimental framework provided in this guide offers a clear path to elucidating its potential as a muscarinic receptor modulator. By conducting head-to-head functional assays, researchers can determine its potency, efficacy, and receptor subtype selectivity. Such studies are essential to uncover novel pharmacological tools and potential therapeutic leads. The direct comparison of a novel compound against a well-established standard like carbachol is a critical step in the drug discovery and development process.

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A Senior Application Scientist's Guide to the Synthetic Efficiency of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a valuable building block in medicinal chemistry, and its synthetic efficiency can significantly impact project timelines and costs. This guide provides an in-depth comparison of the three primary olefination methodologies for its production from 1-methylpiperidin-4-one: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. We will delve into the mechanistic underpinnings, practical considerations, and provide supporting experimental data to inform your choice of synthetic strategy.

Introduction: The Importance of Efficient Olefination

The conversion of a ketone, such as 1-methylpiperidin-4-one, to an α,β-unsaturated ester like this compound is a classic olefination transformation. The choice of method for this crucial C=C bond formation can have significant consequences on yield, purity, scalability, and overall cost-effectiveness. This guide will provide a comparative benchmark of the leading methodologies to empower you with the data needed to make an informed decision for your specific synthetic goals.

Method 1: The Classic Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert ketones and aldehydes into alkenes.[1] For the synthesis of our target molecule, this involves the reaction of 1-methylpiperidin-4-one with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[2][3] Stabilized ylides, such as the one used here, generally favor the formation of the more thermodynamically stable (E)-alkene.[2]

Wittig_Reaction ketone 1-Methylpiperidin-4-one betaine Betaine Intermediate ketone->betaine + Ylide ylide Ethyl (triphenylphosphoranylidene)acetate ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product This compound oxaphosphetane->product Fragmentation byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: The Wittig reaction pathway for the synthesis of the target molecule.

Experimental Protocol: Wittig Reaction
  • Ylide Generation (in situ): To a suspension of ethyl (triphenylphosphoranylidene)acetate in an anhydrous aprotic solvent (e.g., THF or toluene), a suitable base is added to generate the ylide. For stabilized ylides, weaker bases like sodium carbonate or triethylamine can be effective, though stronger bases like sodium hydride may be required for less reactive ketones.

  • Reaction with Ketone: A solution of 1-methylpiperidin-4-one in the same solvent is added dropwise to the ylide solution at room temperature or with gentle heating.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. A major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which is often a crystalline solid with similar polarity to the product, frequently necessitating column chromatography for purification.[4]

Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion.[5] This method is often favored for its superior (E)-selectivity and the ease of byproduct removal.[6]

Mechanistic Rationale

The HWE reaction begins with the deprotonation of a phosphonate ester, in this case, triethyl phosphonoacetate, using a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl group of 1-methylpiperidin-4-one. The resulting intermediate eliminates a water-soluble phosphate ester to form the alkene.[7] The enhanced nucleophilicity of the phosphonate carbanion allows it to react efficiently even with sterically hindered ketones.[6]

HWE_Reaction phosphonate Triethyl Phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (e.g., NaH) base->carbanion intermediate Adduct Intermediate carbanion->intermediate ketone 1-Methylpiperidin-4-one ketone->intermediate + Carbanion product This compound intermediate->product Elimination byproduct Diethyl Phosphate (water-soluble) intermediate->byproduct

Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.

Experimental Protocol: HWE Reaction
  • Carbanion Generation: Sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the oil. Anhydrous THF is added, and the suspension is cooled to 0 °C. A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise. The mixture is stirred at 0 °C and then allowed to warm to room temperature to ensure complete formation of the carbanion.

  • Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and a solution of 1-methylpiperidin-4-one in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the water-soluble phosphate byproduct, is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Method 3: The Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig and HWE reactions, offering unique stereochemical control.[8] The reaction involves an α-silyl carbanion which reacts with a ketone or aldehyde to form a β-hydroxysilane intermediate.[9]

Mechanistic Rationale

The α-silyl carbanion, generated by deprotonating ethyl (trimethylsilyl)acetate with a strong base like n-butyllithium (n-BuLi), adds to the carbonyl of 1-methylpiperidin-4-one to form a β-hydroxysilane. This intermediate can then be eliminated under either acidic or basic conditions to give the (E) or (Z) alkene, respectively.[8][10] This stereochemical divergence is a key advantage of the Peterson olefination.[8] For stabilized carbanions, the elimination often occurs in-situ.[8]

Peterson_Olefination silyl_ester Ethyl (trimethylsilyl)acetate carbanion α-Silyl Carbanion silyl_ester->carbanion + Base base Base (e.g., n-BuLi) base->carbanion hydroxysilane β-Hydroxysilane carbanion->hydroxysilane ketone 1-Methylpiperidin-4-one ketone->hydroxysilane + Carbanion product_E (E)-Alkene hydroxysilane->product_E Acidic Workup (anti-elimination) product_Z (Z)-Alkene hydroxysilane->product_Z Basic Workup (syn-elimination)

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work inherently involves handling novel or specialized chemical entities. Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is one such compound where a comprehensive, publicly available Safety Data Sheet (SDS) may not be readily accessible. In these situations, a risk-based approach grounded in the chemical's structure is paramount. This guide provides a conservative and essential safety framework derived from the known hazards of its core structural components: the piperidine ring and the ethyl acetate functional group.

The foundational principle of this guide is to treat the compound as possessing the combined hazards of its precursors. The piperidine moiety suggests potential for corrosivity, skin damage, and toxicity, while the ethyl acetate component introduces significant flammability and eye irritation risks.[1][2] Therefore, the following protocols are designed to provide robust protection against a spectrum of potential hazards.

Hazard Analysis: A Tale of Two Components

Understanding the "why" behind a safety protocol is as critical as the protocol itself. Our handling strategy for this compound is built upon the hazards of its structural analogs.

  • Piperidine-Derived Risks : The piperidine heterocyclic amine is known to be corrosive, causing severe skin burns and eye damage.[1] It is also classified as toxic in contact with skin or if inhaled.[1] We must assume our target molecule carries a similar potential for dermal and respiratory harm.

  • Ethyl Acetate-Derived Risks : Ethyl acetate is a highly flammable liquid and vapor, posing a significant fire risk.[2][3] It is also a known cause of serious eye irritation, and its vapors can lead to drowsiness or dizziness.[2][3] Repeated exposure may cause skin dryness or cracking.[2]

Therefore, all handling procedures must mitigate the dual threats of chemical burns/toxicity and fire/explosion.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final layer of protection. The primary methods for ensuring safety are engineering and administrative controls.

  • Engineering Control: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[4][5][6] This is non-negotiable and serves to contain vapors, preventing inhalation exposure and minimizing the concentration of flammable vapors in the lab environment.

  • Administrative Controls: Never work with this compound alone. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[7] All containers must be clearly labeled. Keep quantities to the minimum required for your experiment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound in any form (solid or solution).

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesFlame-Resistant (FR) Lab CoatHandled within a Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesFR Lab Coat over Chemical ApronHandled within a Fume Hood
Reaction Workup/Quench Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesFR Lab Coat over Chemical ApronHandled within a Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical-Resistant Suit/ApronHandled within a Fume Hood
Detailed PPE Specifications:
  • Eye and Face Protection : Standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[8] When handling larger volumes (>50 mL) or performing tasks with a higher splash risk (e.g., quenching a reaction), a face shield must be worn over the chemical splash goggles.

  • Hand Protection : Given the corrosive potential from the piperidine structure, robust glove selection is critical. While standard nitrile gloves may offer minimal protection for brief, incidental contact, they are not recommended for sustained work.[9]

    • Primary Recommendation : Butyl or neoprene rubber gloves offer superior protection against a wider range of chemicals.[10]

    • Alternative : For short-term tasks, double-gloving with high-quality nitrile gloves (minimum 4 mil thickness) can be an acceptable alternative, but gloves must be changed immediately upon any sign of contamination or degradation.[11] Always inspect gloves for tears or pinholes before use.[12]

  • Skin and Body Protection : A flame-resistant (FR) lab coat, fully buttoned, is mandatory at all times.[12] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are required; fabrics like polyester and acrylic should be avoided in favor of cotton or other natural fibers.[12]

  • Respiratory Protection : All work must be conducted in a fume hood. If an emergency situation (like a large spill outside of containment) leads to potential exposure exceeding permissible limits, a respirator with an organic vapor cartridge would be necessary.[10] However, routine use of a respirator indicates a failure of engineering controls, which should be addressed first.

Operational Plan: From Set-Up to Disposal

This workflow integrates the PPE requirements into a step-by-step process to ensure safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Is Operational B 2. Don Required PPE (Goggles, FR Coat, Gloves) A->B C 3. Assemble All Glassware & Equipment in Hood B->C D 4. Weigh/Transfer Compound Deep within the Hood C->D Begin Handling E 5. Perform Chemical Synthesis or Solution Prep D->E F 6. Keep All Containers Capped When Not in Use E->F G 7. Decontaminate Surfaces with Appropriate Solvent F->G Conclude Experiment H 8. Segregate Waste: - Solid Waste - Liquid Waste - Contaminated PPE G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill : For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the absorbed material into a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9][15]

  • Waste Classification : All materials contaminated with this compound must be treated as hazardous chemical waste.[15]

  • Solid Waste : Collect unused solid compound and contaminated items (e.g., gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

  • Liquid Waste : Collect all solutions and reaction mixtures in a compatible, sealed, and labeled hazardous waste container.[16] Do not mix with incompatible waste streams.

  • Container Disposal : "Empty" containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[15] After rinsing, manage the container according to your institution's policies.

By adhering to this comprehensive guide, you can effectively manage the risks associated with handling this compound, ensuring a safe and secure research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Washington State University. Ethyl Acetate Standard Operating Procedure. [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07). [Link]

  • Reddit r/AskChemistry. Can anyone recommend good gloves to handle ethyl acetate?. (2025-10-09). [Link]

  • Chemius. Ethyl Acetate (ETAC) - Safety Data Sheet. [Link]

  • Miami University. Personal Protective Equipment | Safety. [Link]

  • Princeton University EHS. Section 6C: Protective Equipment. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl acetate. (2009-10-13). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.